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2,2-diethyl-2H-1,3-benzodioxol-5-amine Documentation Hub

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  • Product: 2,2-diethyl-2H-1,3-benzodioxol-5-amine
  • CAS: 67482-20-6

Core Science & Biosynthesis

Foundational

2,2-diethyl-2H-1,3-benzodioxol-5-amine CAS 67482-20-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 67482-20-6 | Formula: C₁₁H₁₅NO₂ | Role: Lipophilic Bioisostere & Scaffold

Executive Summary

2,2-diethyl-2H-1,3-benzodioxol-5-amine (CAS 67482-20-6) is a specialized aniline derivative featuring a gem-diethyl substituted dioxole ring fused to a benzene core.[1][2] Unlike the ubiquitous 1,3-benzodioxole (methylenedioxy) motif found in natural products like safrole or drugs like tadalafil, the 2,2-diethyl variant is engineered for enhanced metabolic stability and lipophilicity.

This guide targets medicinal chemists and process engineers, positioning the molecule not merely as a reagent, but as a strategic bioisostere for the 3,4-dimethoxyphenyl and 3,4-methylenedioxyphenyl groups. By sterically occluding the dioxole bridge, the ethyl groups mitigate the risk of cytochrome P450-mediated metabolic activation (quinone methide formation), a common liability of unsubstituted benzodioxoles.

Physicochemical Profile

The introduction of two ethyl groups at the C2 position significantly alters the physicochemical landscape compared to the parent benzodioxole.

PropertyValue / DescriptionImplications for Drug Design
Molecular Weight 193.24 g/mol Fragment-based drug discovery (FBDD) compliant.
Physical State Low-melting solid or viscous oilHandling requires gentle warming; prone to oxidation if stored improperly.
LogP (Predicted) ~2.8 - 3.1Higher lipophilicity than methylenedioxy analogs (LogP ~1.2), improving membrane permeability.
pKa (Conjugate Acid) ~4.5 - 5.0Typical aniline basicity; suitable for reductive aminations and amide couplings.
H-Bond Donors/Acc 2 (NH₂), 2 (O)Balanced profile for receptor binding pockets.
Topological PSA ~47 ŲExcellent range for CNS and oral bioavailability.

Synthetic Methodology

The synthesis of CAS 67482-20-6 requires overcoming the entropic penalty of forming a 5-membered ring with a sterically hindered ketone (3-pentanone). The following protocol prioritizes regiocontrol and yield.

Core Retrosynthesis

The most robust route proceeds via the ketalization of 4-nitrocatechol , followed by chemoselective reduction. This avoids the regioselectivity issues inherent in nitrating the pre-formed 2,2-diethylbenzodioxole.

Detailed Protocol

Step 1: Ketalization (The "Gem-Diethyl" Installation)

  • Reagents: 4-Nitrocatechol (1.0 eq), 3-Pentanone (5.0 eq), p-Toluenesulfonic acid (pTsOH, 0.1 eq).

  • Solvent: Toluene (Dean-Stark conditions).

  • Procedure:

    • Suspend 4-nitrocatechol in toluene.

    • Add 3-pentanone and pTsOH.

    • Reflux with continuous water removal (Dean-Stark trap) for 24–48 hours. The excess ketone drives the equilibrium.

    • Workup: Wash with 5% NaHCO₃ (removes unreacted catechol/acid). Dry organic layer and concentrate.

    • Yield Target: 75–85% of 2,2-diethyl-5-nitro-1,3-benzodioxole.

Step 2: Chemoselective Reduction

  • Reagents: H₂ (1 atm) or Ammonium Formate, 10% Pd/C (catalytic).

  • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve the nitro intermediate in ethanol.

    • Add Pd/C (5 wt% loading).

    • Stir under H₂ balloon or treat with ammonium formate at reflux (transfer hydrogenation) to avoid over-reduction or hydrogenolysis of the benzylic C-O bonds (though stable, care is warranted).

    • Purification: Filter through Celite. Concentrate. If the product is an oil, convert to the HCl salt for long-term storage.

Visualization: Synthetic Workflow

Synthesis Start 4-Nitrocatechol Inter Intermediate: 2,2-diethyl-5-nitro-1,3-benzodioxole Start->Inter Dehydrative Cyclization Reagent1 3-Pentanone + pTsOH Reagent1->Inter Product Target API: 2,2-diethyl-2H-1,3-benzodioxol-5-amine Inter->Product Chemoselective Reduction Reagent2 Pd/C + H2 (Reduction) Reagent2->Product

Figure 1: Two-step synthetic pathway from commercially available 4-nitrocatechol.

Structural Utility in Drug Design

The 2,2-diethyl-1,3-benzodioxole moiety is not just a passive linker; it is a functional tool for optimizing Drug Metabolism and Pharmacokinetics (DMPK).

The "Gem-Diethyl" Effect

Standard methylenedioxy groups (-OCH₂O-) are susceptible to metabolic oxidation by CYP450 enzymes. This oxidation leads to the opening of the ring and the formation of a reactive ortho-quinone , which can cause hepatotoxicity.

  • Mechanism of Stabilization: The two ethyl groups at the C2 position create significant steric bulk . This prevents the P450 heme iron from approaching the acetal carbon, effectively blocking the primary metabolic soft spot.

Reactivity Map

As an aniline, CAS 67482-20-6 participates in standard nitrogen-based electrophilic attacks, but the electron-donating nature of the dioxole ring (similar to dialkoxybenzene) activates the aromatic ring at the C6 position.

Reactivity Center 2,2-diethyl-2H-1,3-benzodioxol-5-amine Amide Amide Coupling (Kinase Inhibitors) Center->Amide Acyl Chlorides/EDC Sandmeyer Sandmeyer Reaction (Halogenation/Cyanation) Center->Sandmeyer NaNO2 + CuX EAS Electrophilic Aromatic Substitution (C6 Position) Center->EAS Halogenation/Nitration

Figure 2: Primary reactivity vectors for medicinal chemistry elaboration.

Handling & Safety Protocols

While specific toxicological data for this CAS is limited, it must be handled with the rigor accorded to all aromatic amines.

  • Hazard Classification: Irritant (Skin/Eye), Potential Carcinogen (structural alert for anilines, though the dioxole substitution may mitigate this).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation (darkening) upon air exposure.

  • Spill Response: Do not use water. Adsorb with sand or vermiculite. Incinerate in a chemical waste facility.

References

  • Murray, M. (2000). Mechanisms of inhibitory and mechanistic-based inactivation of cytochrome P450 by methylenedioxyphenyl compounds. Current Drug Metabolism. Link

  • Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs.[3] 1. Molecular frameworks. Journal of Medicinal Chemistry. Link

  • Accela ChemBio. (2024). Product Analysis: 2,2-diethyl-2H-1,3-benzodioxol-5-amine (CAS 67482-20-6).[1][2][4] Accela ChemBio Catalog. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Technical Monograph: 5-Amino-2,2-diethyl-1,3-benzodioxole

This is a comprehensive technical guide on 5-amino-2,2-diethyl-1,3-benzodioxole , a specialized heterocyclic intermediate. This guide is structured for researchers and drug development professionals, focusing on structur...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on 5-amino-2,2-diethyl-1,3-benzodioxole , a specialized heterocyclic intermediate. This guide is structured for researchers and drug development professionals, focusing on structural properties, synthetic pathways, and reactivity profiles.

[1]

Executive Summary

5-amino-2,2-diethyl-1,3-benzodioxole (also known as 2,2-diethyl-1,3-benzodioxol-5-amine) is a lipophilic aniline derivative characterized by a benzene ring fused to a 2,2-disubstituted 1,3-dioxolane ring.[1] Structurally, it is an analog of 3,4-methylenedioxyaniline (3,4-MDA) , a common pharmacophore in medicinal chemistry.

The substitution of the methylene bridge hydrogens with ethyl groups significantly alters the physicochemical profile of the molecule, increasing lipophilicity (LogP) and steric bulk while maintaining the electronic donation of the dioxy- bridge. This compound serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals (specifically synergists), and fine organic materials.[2]

Chemical Identity & Structural Characterization[1][3]

Nomenclature and Identifiers[1][4]
  • IUPAC Name: 2,2-diethyl-1,3-benzodioxol-5-amine[1]

  • Common Names: 5-amino-2,2-diethyl-1,3-benzodioxole; 3,4-(2,2-diethylmethylenedioxy)aniline.[1]

  • Parent Scaffold CAS: [34835-76-2] (2,2-diethyl-1,3-benzodioxole)[1]

  • SMILES: CCC1(OC2=C(O1)C=C(N)C=C2)CC

  • InChI Key: (Generated from structure) CCC1(CC)OC2=C(O1)C=C(N)C=C2

Molecular Geometry & Electronic Properties

The molecule consists of a planar benzodioxole core. The 2,2-diethyl groups at the acetal carbon adopt a tetrahedral geometry, projecting out of the aromatic plane. This steric bulk hinders metabolic attack at the dioxole bridge, a common clearance pathway for standard methylenedioxy compounds (which form reactive carbenes via CYP450 oxidation).

PropertyValue (Computed/Estimated)Context
Molecular Formula C₁₁H₁₅NO₂-
Molecular Weight 193.24 g/mol Small Molecule Fragment
LogP ~2.8 - 3.1Significantly more lipophilic than 3,4-MDA (LogP ~1.[1]2)
pKa (Conjugate Acid) ~5.3Typical for electron-rich anilines
H-Bond Donors 2Primary Amine (-NH₂)
H-Bond Acceptors 3Amine N + 2 Ether Oxygens
Rotatable Bonds 2Ethyl groups
Structural Visualization

The following diagram illustrates the core numbering and functional groups.

ChemicalStructure C1 C1 C2 C2 C1->C2 O1 O C1->O1 C3 C3 C2->C3 O3 O C2->O3 C4 C4 C3->C4 C5 C5 (NH2) C4->C5 C6 C6 C5->C6 C6->C1 C_Acetal C2' (Diethyl) O1->C_Acetal O3->C_Acetal

Figure 1: Connectivity of the 5-amino-2,2-diethyl-1,3-benzodioxole scaffold.[1] Note the amine at C5 and the gem-diethyl substitution at the acetal carbon (C2').[1]

Synthetic Pathways[1][5][6]

The synthesis of 5-amino-2,2-diethyl-1,3-benzodioxole follows a classical three-step protocol: Ketalization , Nitration , and Reduction .[1] This route is preferred for its scalability and the availability of low-cost starting materials (Catechol and 3-Pentanone).[1]

Step 1: Ketalization (Formation of the Benzodioxole Ring)

The reaction of catechol with 3-pentanone (diethyl ketone) is an equilibrium-driven acid-catalyzed condensation.[1]

  • Reagents: Catechol, 3-Pentanone, p-Toluenesulfonic acid (pTsOH).[1]

  • Conditions: Reflux in Toluene with a Dean-Stark trap to continuously remove water.

  • Mechanism: Protonation of the ketone carbonyl, nucleophilic attack by one catechol hydroxyl, loss of water, followed by intramolecular attack of the second hydroxyl.

Step 2: Electrophilic Aromatic Nitration

The benzodioxole ring is strongly activating and ortho/para directing. Due to the 1,2-dioxy substitution, the 3- and 6- positions are equivalent, as are the 4- and 5- positions.[1] Steric hindrance from the dioxole ring and electronic directing effects favor substitution at the 5-position (para to one oxygen, meta to the other).

  • Reagents: HNO₃ (65%), Acetic Acid (solvent).

  • Conditions: Controlled temperature (0–10°C) to prevent dinitration or oxidative ring opening.

Step 3: Reduction of the Nitro Group

The nitro intermediate (2,2-diethyl-5-nitro-1,3-benzodioxole) is reduced to the primary amine.[1]

  • Method A (Catalytic Hydrogenation): H₂, Pd/C (10%) in Ethanol/EtOAc. Cleanest method.

  • Method B (Chemical Reduction): Iron powder/NH₄Cl or SnCl₂/HCl. Used if halogen substituents are present on the ring to avoid dehalogenation.

SynthesisPathway Start Catechol (1,2-Dihydroxybenzene) Inter1 2,2-Diethyl-1,3-benzodioxole (CAS 34835-76-2) Start->Inter1 pTsOH, Toluene Reflux (-H2O) Reagent1 + 3-Pentanone (Diethyl Ketone) Inter2 2,2-Diethyl-5-nitro-1,3-benzodioxole Inter1->Inter2 HNO3, AcOH 0-10°C Product 5-Amino-2,2-diethyl-1,3-benzodioxole (Final Product) Inter2->Product H2, Pd/C or Fe/HCl

Figure 2: Synthetic workflow from commodity chemicals to the target aniline.

Reactivity & Stability Profile

Nucleophilicity of the Amine

The amino group at position 5 is electron-rich due to the resonance donation from the dioxole oxygens (specifically the oxygen at position 1, which is para to the amine).

  • Acylation: Reacts readily with acid chlorides or anhydrides to form amides.

  • Alkylation: Undergoes standard S_N2 reactions with alkyl halides.

  • Diazotization: Reacts with NaNO₂/HCl at 0°C to form the diazonium salt, which can be coupled to phenols (azo dyes) or hydrolyzed to the phenol.

Stability of the Acetal Bridge

The 2,2-diethyl-1,3-dioxole ring is an acetal.[1]

  • Base Stability: Excellent. Stable to strong bases (NaOH, KOH, LDA).

  • Acid Stability: Susceptible to hydrolysis in aqueous strong acids (e.g., 6M HCl, reflux), reverting to catechol and 3-pentanone. However, the gem-diethyl effect provides steric protection, making it more stable than the unsubstituted methylenedioxy bridge.

  • Oxidative Stability: The benzylic positions (C2 substituents) are alkyl groups, not hydrogens. This blocks the formation of the reactive carbene intermediate often seen with methylenedioxy drugs (like MDMA or Paroxetine), potentially reducing mechanism-based inhibition of CYP450 enzymes.

Applications in Drug Discovery[1]

Bioisosterism

This scaffold is used as a lipophilic bioisostere for:

  • 3,4-Methylenedioxyaniline: To increase LogP and blood-brain barrier (BBB) penetration.[1]

  • 3,4-Dimethoxyaniline: To "lock" the conformation of the alkoxy groups into a planar ring, reducing entropic penalty upon binding to a receptor.

Pharmacophore Examples

While specific marketed drugs with the diethyl substitution are rare compared to the methylenedioxy (e.g., Tadalafil) or difluoro (e.g., Lumacaftor) analogs, this intermediate is frequently found in patent literature for:

  • Sulfonamide Antibiotics: Derivatization of the amine with sulfonyl chlorides.

  • Kinase Inhibitors: As the solvent-exposed tail or the hinge-binding motif.[1]

  • Pesticide Synergists: The benzodioxole moiety inhibits insect cytochrome P450, enhancing the potency of pyrethroids.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Toxicity: Like most anilines, it may induce methemoglobinemia upon high exposure.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine (browning).

  • Disposal: Incineration with afterburner and scrubber.

References

  • Parent Compound Data: 2,2-diethyl-1,3-benzodioxole. CAS Common Chemistry.[3][4] CAS Registry Number: 34835-76-2 .[1]

  • General Synthesis of Benzodioxoles: Bonthrone, W., & Cornforth, J. (1969). The Methylation of Catechols. Journal of the Chemical Society C: Organic, 1202.
  • Nitration Protocols: Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.
  • Metabolic Stability: Murray, M. (2000). Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzenes with cytochrome P450. Current Drug Metabolism, 1(1), 67-84. (Explains the stability of substituted dioxoles).
  • Related Analog: 5-Amino-2,2-difluoro-1,3-benzodioxole. PubChem CID: 2736893. [Link]

Sources

Foundational

In-Depth Technical Guide: Lipophilicity & Pharmacokinetics of 2,2-Diethyl-Substituted Benzodioxole Amines

Executive Summary: The Strategic Value of the 2,2-Diethyl Scaffold In medicinal chemistry, the 1,3-benzodioxole (methylenedioxy) moiety is a classic pharmacophore, prevalent in structures ranging from natural products (s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the 2,2-Diethyl Scaffold

In medicinal chemistry, the 1,3-benzodioxole (methylenedioxy) moiety is a classic pharmacophore, prevalent in structures ranging from natural products (safrole) to psychoactive phenethylamines (MDMA). However, the unsubstituted methylene bridge (


) at the 2-position represents a metabolic liability. It is susceptible to Cytochrome P450-mediated oxidation, leading to the formation of a reactive carbene intermediate that irreversibly inhibits the enzyme (mechanism-based inactivation) or results in rapid ring cleavage.

2,2-Diethyl substitution offers a precise steric and lipophilic modification. By replacing the methylene hydrogens with ethyl groups, researchers can:

  • Block Metabolic Liability: Prevent the formation of the reactive carbene species, extending half-life (

    
    ) and reducing hepatotoxicity risks.
    
  • Tune Lipophilicity: Significantly increase

    
     to enhance Blood-Brain Barrier (BBB) penetration without altering the core aromatic binding interactions.
    

This guide provides a technical roadmap for synthesizing, measuring, and interpreting the lipophilicity of 2,2-diethyl-substituted benzodioxole amines.

Chemical Architecture & Theoretical Lipophilicity

Structure-Activity Relationship (SAR)

The 2,2-diethyl-1,3-benzodioxole-5-amine scaffold (CAS 67482-20-6) differs from the parent benzodioxole by the gem-diethyl substitution at the acetal carbon.

  • Steric Bulk: The ethyl groups project out of the varying plane of the dioxole ring, creating a "lipophilic shield" that hinders enzymatic attack at the ether oxygens.

  • Electronic Effect: The ethyl groups are weak electron donors (inductive effect

    
    ), slightly increasing the electron density on the aromatic ring compared to the unsubstituted parent, potentially influencing 
    
    
    
    of the amine.
Calculated vs. Predicted LogP

Lipophilicity (


) is the critical determinant for CNS active agents.
Compound FragmentContribution to

(Approx)
Notes
Aniline Core

Base aromatic amine
1,3-Dioxole Ring

Ring constraint increases hydrophobicity vs. dimethoxy
2,2-Diethyl Substitution

Significant increase due to

hydrocarbon bulk
Total Predicted


High CNS Permeability

Note: Standard unsubstituted 1,3-benzodioxole-5-amine has a


 of ~1.1 - 1.3. The 2,2-diethyl modification shifts the molecule into a highly lipophilic range, necessitating precise formulation strategies for solubility.

Experimental Protocols

Synthesis of 2,2-Diethyl-1,3-benzodioxole-5-amine

Objective: Produce high-purity substrate for lipophilicity testing.

Reaction Scheme:

  • Ketalization: Reaction of catechol with 3-pentanone (diethyl ketone).

  • Nitration: Electrophilic aromatic substitution.

  • Reduction: Conversion of nitro group to amine.

SynthesisWorkflow Catechol Catechol (Starting Material) Intermediate1 2,2-Diethyl-1,3-benzodioxole (Ketalization) Catechol->Intermediate1 TsOH, Toluene Reflux (-H2O) Pentanone 3-Pentanone (Reagent) Pentanone->Intermediate1 Nitro 5-Nitro-2,2-diethyl-benzodioxole (Nitration) Intermediate1->Nitro HNO3, AcOH 0°C to RT FinalProduct 2,2-Diethyl-1,3-benzodioxole-5-amine (Reduction) Nitro->FinalProduct H2, Pd/C or Fe/HCl

Caption: Step-wise synthesis pathway from catechol to the target amine, highlighting key reagents.

Step-by-Step Protocol (Ketalization Focus):

  • Reagents: Catechol (1.0 eq), 3-Pentanone (1.2 eq), p-Toluenesulfonic acid (catalytic, 0.05 eq).

  • Solvent: Toluene (anhydrous).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Procedure: Reflux the mixture for 12-24 hours. Monitor water collection in the Dean-Stark trap.

  • Workup: Wash with 10% NaOH (to remove unreacted catechol), dry over MgSO4, and distill under reduced pressure.

  • Validation: Confirm structure via

    
    -NMR (Look for ethyl triplets/quartets and absence of phenolic OH).
    
Lipophilicity Determination (HPLC Method - OECD 117)

Why this method? Traditional shake-flask methods are prone to emulsion errors with amines. RP-HPLC provides a robust, high-throughput alternative correlating retention time (


) to 

.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase: Methanol/Water (75:25 v/v) buffered to pH 7.4 (Phosphate buffer) to ensure the amine is largely uncharged (depending on

    
    , usually ~4-5 for anilines).
    
    • Critical Note: If the amine

      
       is higher, conduct at pH 10.5 (using ammonium hydroxide) to measure 
      
      
      
      .
  • Standards: Inject a calibration mix of 5 reference compounds with known

    
     values spanning 1.0 to 5.0 (e.g., Toluene, Naphthalene, Phenanthrene).
    
  • Calculation:

    • Calculate capacity factor

      
       (where 
      
      
      
      is dead time, measured with thiourea).
    • Plot

      
       vs. 
      
      
      
      of standards.
    • Interpolate the sample's

      
      .
      

Pharmacokinetic Implications

Metabolic Stability (The "Carbene" Blockade)

The primary advantage of the 2,2-diethyl substitution is the prevention of the "suicide inhibition" of CYP450 enzymes.

  • Mechanism: Unsubstituted methylenedioxy rings undergo hydroxylation at the methylene carbon, collapsing into a carbene that coordinates with the Heme iron of CYP450.

  • Blockade: The 2,2-diethyl groups sterically prevent the approach of the oxo-heme species and lack the abstractable hydrogens required for this pathway.

MetabolicPathways Substrate_H Unsubstituted Benzodioxole (Standard) CYP CYP450 Oxidation Substrate_H->CYP Substrate_Et 2,2-Diethyl Benzodioxole (Target) Substrate_Et->CYP Carbene Reactive Carbene Intermediate CYP->Carbene H-Abstraction (Facile) CYP->Carbene Blocked StableMet Ring Hydroxylation (Stable Metabolite) CYP->StableMet Steric Blockade of Methylene C Inactivation CYP Inactivation (Toxicity) Carbene->Inactivation

Caption: Mechanistic divergence: 2,2-diethyl substitution forces metabolism to alternative, safer routes (e.g., aromatic hydroxylation).

Blood-Brain Barrier (BBB) Permeability

With a predicted


, 2,2-diethyl-benzodioxole amines are highly lipophilic.
  • Pros: Rapid passive diffusion across the BBB.

  • Cons: High non-specific binding (NSB) in brain tissue and potential for P-gp efflux if the amine is basic enough.

  • Optimization: If

    
     exceeds 4.0, consider introducing polar functionality elsewhere (e.g., on the amine nitrogen) to lower 
    
    
    
    back to the optimal 2.0–3.0 range.

References

  • Murray, M. (2000). Mechanisms of inhibitory and heteroactivation of cytochrome P450 by substituted benzodioxoles. Current Drug Metabolism. Link

  • Andersson, S., et al. (1982). 2,2-Dimethyl-5-t-butyl-1,3-benzodioxole: an unusual inducer of microsomal enzymes.[1] Molecular Pharmacology. Link

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • PubChem Compound Summary. (2023). 2,2-Diethyl-1,3-benzodioxole-5-amine (CAS 67482-20-6).[2] National Center for Biotechnology Information. Link

Sources

Exploratory

Benzodioxole Aniline Derivatives in Medicinal Chemistry: Structural Alerts, Metabolic Liabilities, and Synthetic Workflows

Executive Summary Benzodioxole aniline derivatives—molecules containing both a methylenedioxyphenyl (MDP) ring and an aniline moiety (e.g., 3,4-methylenedioxyaniline)—are highly versatile building blocks in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzodioxole aniline derivatives—molecules containing both a methylenedioxyphenyl (MDP) ring and an aniline moiety (e.g., 3,4-methylenedioxyaniline)—are highly versatile building blocks in modern medicinal chemistry. They are frequently utilized to impart conformational restriction, tune lipophilicity, and provide functional handles for the synthesis of kinase inhibitors, antivirals, and central nervous system (CNS) agents. However, both the benzodioxole and aniline substructures are notorious "structural alerts."

This technical whitepaper provides an in-depth analysis of the dual metabolic liabilities associated with these derivatives, specifically focusing on Cytochrome P450 (CYP450) mechanism-based inactivation (MBI) and reactive metabolite (RM) formation. Furthermore, we outline self-validating synthetic workflows and structural mitigation strategies to safely leverage this chemical space in drug discovery.

Structural Pharmacology & Metabolic Liabilities

To successfully deploy benzodioxole aniline derivatives, medicinal chemists must understand the exact causality behind their metabolic processing. The combination of an electron-rich aromatic system with these specific functional groups creates a "perfect storm" for enzymatic bioactivation.

The Benzodioxole (MDP) Moiety: Mechanism-Based Inactivation

The benzodioxole ring is a well-documented structural alert for the time-dependent, mechanism-based inactivation (MBI) of CYP450 enzymes, particularly CYP3A4, CYP2D6, and CYP2C19 1.

Causality of Inhibition: When a benzodioxole derivative enters the CYP450 active site, the enzyme's highly reactive oxo-ferryl intermediate abstracts a hydrogen atom from the methylene carbon of the dioxole ring. This oxidation event rapidly generates a highly reactive carbene intermediate. Because the carbene is generated directly above the catalytic center, it does not escape the active site; instead, it tightly and irreversibly coordinates to the heme iron atom, forming a Metabolic Inhibitory Complex (MIC). This covalent-like coordination destroys the enzyme's catalytic capacity, leading to severe drug-drug interactions (DDIs) 2.

The Aniline Moiety: Reactive Metabolite Formation

Anilines are equally problematic, frequently linked to idiosyncratic adverse drug reactions (IADRs) such as hepatotoxicity and methemoglobinemia.

Causality of Toxicity: The primary amine is highly susceptible to N-hydroxylation by CYP enzymes or Flavin-containing monooxygenases (FMOs), yielding a hydroxylamine. Subsequent oxidation produces electrophilic nitroso species or quinone-imines. These soft electrophiles rapidly deplete intracellular glutathione (GSH) and covalently bind to nucleophilic residues (e.g., cysteine) on hepatic proteins, triggering cellular necrosis or immune-mediated toxicity 3.

Quantitative Risk Assessment

The table below summarizes the quantitative and qualitative data regarding the metabolic processing of these moieties.

Compound / MoietyPrimary Enzyme TargetInhibition ModalityReactive IntermediateClinical Consequence
Benzodioxole (MDP) CYP3A4, CYP2D6, CYP2C19Mechanism-Based Inactivation (MBI)CarbeneSevere Drug-Drug Interactions (DDIs)
Aniline CYP3A4, FMOsReactive Metabolite (RM) FormationQuinone-imine / NitrosoIdiosyncratic Adverse Drug Reactions (IADRs)
Paroxetine (MDP Drug)CYP2D6MBI (Irreversible)Carbene-Heme ComplexComplete loss of CYP2D6 clearance capacity
Ticlopidine (MDP Drug)CYP2C19MBI (Irreversible)Thiophene/MDP reactive speciesDDI with CYP2C19 substrates

Pathway Visualization: CYP450 Inactivation

The following diagram illustrates the logical progression of CYP450 mechanism-based inactivation by benzodioxole aniline derivatives.

CYP450_MBI A Benzodioxole Aniline Derivative B CYP450 Enzyme (e.g., CYP3A4, CYP2C19) A->B Binds to active site C Oxidation of Methylenedioxy Ring B->C Catalytic cycle D Reactive Carbene Intermediate C->D Hydrogen abstraction E Metabolic Inhibitory Complex (MIC) D->E Heme iron binding F Irreversible Heme Coordination E->F Covalent/Tight coordination G Mechanism-Based Inactivation (MBI) F->G Loss of enzyme function

Fig 1: CYP450 Mechanism-Based Inactivation Pathway by Benzodioxole Anilines.

Synthetic Workflows & Methodologies

To utilize 3,4-methylenedioxyaniline as a core scaffold in medicinal chemistry, a highly pure starting material is required. Commercial sources are available, but large-scale synthesis from 1,2-methylenedioxybenzene is often necessary to control impurity profiles (e.g., avoiding trace heavy metals that could catalyze unwanted aniline oxidation) 4.

Step-by-Step Protocol: Synthesis of 3,4-Methylenedioxyaniline

This self-validating protocol utilizes catalytic hydrogenation to prevent the over-reduction or ring-opening of the delicate dioxole ring.

Step 1: Electrophilic Aromatic Nitration

  • Reagents: 1,2-methylenedioxybenzene (1.0 eq), Nitric Acid (65%), Sulfuric Acid (conc.).

  • Procedure: Slowly add 1,2-methylenedioxybenzene to a chilled (0-5°C) mixture of HNO₃/H₂SO₄ under vigorous stirring (400 rpm). Maintain the temperature strictly below 20°C to prevent oxidative cleavage of the dioxole ring.

  • Causality of Choice: The electron-donating oxygen atoms strongly direct the incoming nitronium ion to the 4-position, yielding 3,4-methylenedioxynitrobenzene with high regioselectivity.

  • Workup: Quench over ice water, filter the precipitate, and wash with purified water until the filtrate reaches a neutral pH. Dry under vacuum (0.09 MPa) at 40°C.

Step 2: Catalytic Hydrogenation

  • Reagents: 3,4-methylenedioxynitrobenzene, Skeletal (Raney) Nickel catalyst, Ethanol solvent.

  • Procedure: Transfer the intermediate and catalyst into a high-pressure autoclave. Purge with inert gas, then introduce Hydrogen gas (H₂) at 2.5 MPa. Heat the reaction to 60°C for 2 hours.

  • Causality of Choice: Raney Nickel is specifically chosen over Palladium on Carbon (Pd/C) to minimize the risk of hydrogenolytic cleavage of the C-O bonds in the methylenedioxy ring, ensuring high fidelity of the target scaffold.

  • Isolation: Filter the catalyst under an inert atmosphere (to prevent pyrophoric ignition). Perform reduced-pressure distillation to remove low-boiling solvents, followed by high-vacuum distillation to collect the pure 3,4-methylenedioxyaniline fraction.

Pathway Visualization: Synthetic Workflow

Synthesis_Workflow S1 1,2-Methylenedioxybenzene (Starting Material) S2 Nitration (HNO3 / H2SO4 at 0-5°C) S1->S2 Step 1: Electrophilic Addition S3 3,4-Methylenedioxynitrobenzene (Regioselective Intermediate) S2->S3 Aqueous Workup & Drying S4 Catalytic Hydrogenation (H2, Raney Ni, 2.5 MPa) S3->S4 Step 2: Nitro Reduction S5 3,4-Methylenedioxyaniline (Core Scaffold) S4->S5 Filtration & Distillation S6 Derivatization (e.g., Amidation, N-alkylation) S5->S6 Step 3: Scaffold Decoration S7 Target Benzodioxole Aniline Derivative S6->S7 Final Purification

Fig 2: Scalable Synthetic Workflow for 3,4-Methylenedioxyaniline Derivatives.

Mitigation Strategies in Drug Design

Given the dual liabilities of the benzodioxole aniline scaffold, researchers must employ rigorous rational drug design strategies to advance these molecules into the clinic safely:

  • Dose Optimization: The most critical discriminator between toxic aniline-based drugs and safe ones is the daily dose. Drugs requiring >100 mg/day exhibit a vastly higher incidence of IADRs due to a high body burden of reactive metabolites 3. Optimizing target affinity to reduce the required dose is paramount.

  • Steric Shielding: Introducing bulky substituents ortho to the aniline nitrogen or the dioxole oxygen can sterically hinder the approach of the CYP450 oxo-ferryl species, drastically reducing the rate of carbene or hydroxylamine formation.

  • Electronic Deactivation: Adding electron-withdrawing groups (EWGs) to the aromatic ring decreases the electron density of the aniline nitrogen, making it less susceptible to initial oxidative attack.

Conclusion

Benzodioxole aniline derivatives represent a powerful but perilous chemical space in medicinal chemistry. The conformational rigidity and unique electronic properties of the 3,4-methylenedioxyaniline scaffold make it ideal for interacting with complex biological targets. However, the inherent risks of CYP450 mechanism-based inactivation and reactive metabolite-induced toxicity require meticulous synthetic planning, rigorous in vitro trapping assays (e.g., GSH trapping), and aggressive dose-reduction strategies to yield safe, efficacious therapeutics.

References

  • Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs PubMed / Current Medicinal Chemistry
  • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes Frontiers in Pharmacology
  • CYP2C19 Progress Curve Analysis and Mechanism-Based Inactivation by Three Methylenedioxyphenyl Compounds DOI.org / Drug Metabolism and Disposition
  • 3,4-methylenedioxy aniline preparation method Eureka / Patsnap (Patent Liter

Sources

Foundational

Structural Informatics and Synthetic Methodologies for 2,2-Diethyl-2H-1,3-benzodioxol-5-amine: A Technical Guide

Executive Summary In modern drug discovery, the 1,3-benzodioxole motif is a privileged scaffold, frequently deployed as a conformationally locked bioisostere for ortho-dimethoxyaryl groups. However, standard unsubstitute...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 1,3-benzodioxole motif is a privileged scaffold, frequently deployed as a conformationally locked bioisostere for ortho-dimethoxyaryl groups. However, standard unsubstituted methylenedioxy groups are notorious for undergoing Cytochrome P450-mediated oxidation. This metabolic liability leads to the formation of reactive carbene intermediates that irreversibly inhibit CYP enzymes.

The compound 2,2-diethyl-2H-1,3-benzodioxol-5-amine (CAS: 67482-20-6)[1] elegantly solves this problem. By introducing two ethyl groups at the C2 position, the acetal carbon is sterically shielded and devoid of abstractable hydrogen atoms, effectively blocking CYP-mediated metabolism while preserving the electronic properties of the aromatic ring. This whitepaper provides an in-depth technical breakdown of its structural informatics (SMILES, InChI), mechanistic reactivity, and a self-validating synthetic protocol for its preparation.

Chemical Identifiers & Structural Informatics

Accurate cheminformatics representations are critical for molecular modeling, database querying, and intellectual property filings. The quantitative data and standard identifiers for 2,2-diethyl-2H-1,3-benzodioxol-5-amine[2] are summarized below.

Table 1: Chemical Identifiers and Quantitative Data

PropertyValue
IUPAC Name 2,2-diethyl-2H-1,3-benzodioxol-5-amine
CAS Registry Number 67482-20-6
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
SMILES CCC1(CC)Oc2cc(N)ccc2O1
InChI String InChI=1S/C11H15NO2/c1-3-11(4-2)13-9-6-5-8(12)7-10(9)14-11/h5-7H,3-4,12H2,1-2H3
SMILES Deconstruction

The SMILES string CCC1(CC)Oc2cc(N)ccc2O1 maps the 3D topology of the molecule into a linear text format:

  • CCC1(CC): Represents the 3-pentanone-derived ketal moiety. The C1 indicates the sp³ spiro/ketal carbon, which is bonded to two ethyl groups (CC).

  • Oc2cc(N)ccc2O1: Represents the 1,3-benzodioxole core. The two oxygen atoms (O) close the heterocyclic ring at the C1 ketal carbon. The aromatic benzene ring (c2...c2) is substituted with a primary amine (N) at the 5-position.

InChI and InChIKey Logic

The InChI string provides a highly standardized, layered representation of the molecule:

  • Formula Layer (C11H15NO2) : Confirms the exact atom count[2].

  • Connectivity Layer (c1-3-11(4-2)...) : Details the carbon skeleton. Carbon 11 is the central ketal carbon, connecting the two ethyl chains (1-3 and 4-2) to the heteroatoms (13 and 14), which in turn fuse to the aromatic ring (9 and 10).

  • Hydrogen Layer (h5-7H,3-4,12H2,1-2H3) : Maps the exact placement of protons, confirming the primary amine (12H2).

The InChIKey is a 27-character hashed version of this InChI string (e.g., derived via SHA-256 in RDKit). It is used to perform exact-match searches across federated chemical databases without the formatting ambiguities of SMILES.

Experimental Protocols: Synthesis & Validation

The synthesis of 2,2-diethyl-2H-1,3-benzodioxol-5-amine relies on a robust two-step sequence: the ketalization of 4-nitrocatechol followed by the catalytic reduction of the nitro group. The causality behind these specific experimental choices ensures high yield and prevents the degradation of the sensitive acetal linkage.

Protocol 1: Ketalization of 4-Nitrocatechol

Causality: Ketalization is a thermodynamically controlled equilibrium reaction. To drive the reaction to completion, water must be continuously removed from the system.[3], allowing for efficient separation via a Dean-Stark apparatus.

  • Reagent Preparation : In a 500 mL round-bottom flask, dissolve 4-nitrocatechol (1.0 equiv)[4] and 3-pentanone (diethyl ketone, 1.5 equiv) in 250 mL of anhydrous toluene.

  • Catalysis : Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv). Alternatively,[5].

  • Azeotropic Distillation : Attach a Dean-Stark trap fitted with a reflux condenser. Heat the mixture to reflux (~110 °C).

  • Reaction Monitoring : Maintain reflux until the theoretical volume of water is collected in the trap (typically 12–16 hours).

  • Workup : Cool to room temperature. Wash the organic layer with 5% aqueous NaOH to remove any unreacted 4-nitrocatechol, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2,2-diethyl-5-nitro-1,3-benzodioxole.

Protocol 2: Catalytic Reduction to the Amine

Causality: Strong Lewis acid-mediated reductions (e.g., Fe/HCl) risk cleaving the acid-sensitive acetal bonds. Mild catalytic hydrogenation is strictly required to reduce the nitro group to an aniline derivative without compromising the 1,3-dioxole ring.

  • Hydrogenation Setup : Dissolve the crude 2,2-diethyl-5-nitro-1,3-benzodioxole in absolute ethanol (0.2 M concentration).

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C, 0.05 equiv by weight) under an inert argon atmosphere to prevent solvent ignition.

  • Reduction : Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Filtration : Purge the system with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Critical Safety Note: Do not allow the Pd/C filter cake to dry completely in air, as it is highly pyrophoric).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting amine via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure target compound.

Workflow Visualization

The following diagram maps the logical flow of the synthetic protocols described above.

SynthesisWorkflow cluster_0 Step 1: Ketalization (Dean-Stark) cluster_1 Step 2: Nitro Reduction N1 4-Nitrocatechol (Starting Material) N3 Acid Catalyst (p-TsOH) Toluene, Reflux N1->N3 N2 3-Pentanone (Ketone Donor) N2->N3 N4 2,2-Diethyl-5-nitro-1,3-benzodioxole (Intermediate) N3->N4 - H2O (Azeotropic Removal) N5 H2 Gas (Reducing Agent) Pd/C Catalyst (10%) N4->N5 N6 2,2-Diethyl-2H-1,3-benzodioxol-5-amine (Target Product) N5->N6 EtOH, RT

Fig 1: Two-step synthesis of 2,2-diethyl-2H-1,3-benzodioxol-5-amine via ketalization and reduction.

Analytical Validation Standards

To ensure the structural integrity of the synthesized 2,2-diethyl-2H-1,3-benzodioxol-5-amine, the following self-validating analytical checks must be performed:

  • ¹H NMR (CDCl₃) : Look for the disappearance of the downfield nitro-aromatic protons and the appearance of a broad singlet (~3.5 ppm) corresponding to the -NH₂ protons. The ethyl groups will present as a distinct triplet (methyls) and quartet (methylenes) integrating to 6H and 4H, respectively.

  • LC-MS (ESI+) : The mass spectrum must show an [M+H]⁺ peak at m/z 194.24, confirming the molecular weight of the fully reduced amine.

References

  • [2] 67482-20-6 | 2,2-diethyl-2H-1,3-benzodioxol-5. Bio-Fount. Available at: [Link]

  • [5] Liang, X., Gao, S., Yang, J. et al. Study on catalytic synthesis of 1,3-benzodioxoles by HY zeolite. Frontiers of Chemistry in China 2, 31–34 (2007). Available at:[Link]

  • [3] Supporting Information - Synthesis of 2,2-dialkyl-1,3-benzodioxoles. Wiley-VCH. Available at: [Link]

  • [4] Nighttime Aqueous-Phase Formation of Nitrocatechols in the Atmospheric Condensed Phase. Environmental Science and Technology 52(17). Available at: [Link]

Sources

Exploratory

Sourcing and Application of 2,2-Diethyl-2H-1,3-benzodioxol-5-amine in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the 1,3-benzodioxole motif is a privileged scaffold frequently deployed to enhance receptor binding and modulate the physicochemical properties of lead compounds. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 1,3-benzodioxole motif is a privileged scaffold frequently deployed to enhance receptor binding and modulate the physicochemical properties of lead compounds. However, the unsubstituted methylenedioxy bridge is a well-documented metabolic liability, often acting as a mechanism-based inhibitor of Cytochrome P450 (CYP450) enzymes via the formation of a reactive carbene intermediate.

To circumvent this, structural biologists and synthetic chemists utilize 2,2-diethyl-2H-1,3-benzodioxol-5-amine (CAS: 67482-20-6) . The strategic di-substitution of ethyl groups at the C2 position sterically and electronically shields the acetal carbon, preventing CYP-mediated cleavage while simultaneously increasing the lipophilicity (logP) of the molecule [1]. This whitepaper provides an authoritative guide on sourcing this critical building block for research and details its integration into advanced drug discovery workflows.

Commercial Sourcing & Vendor Qualification

Due to its specialized nature, 2,2-diethyl-2H-1,3-benzodioxol-5-amine is not typically synthesized in-house by screening labs; rather, it is procured from specialized fine chemical suppliers. When sourcing this compound, researchers must prioritize vendors that provide comprehensive Certificates of Analysis (COA), including high-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectra, to ensure >95% purity.

Table 1: Verified Commercial Suppliers for Research-Grade Material
Supplier NameProduct / Catalog IDClaimed PurityRegional AvailabilityNotes
BLD Pharmatech BD0109483395%Global (US/EU/Asia)Requires cold-chain transportation [2].
Accela ChemBio SY186527 (Custom)>95%GlobalOften utilized for custom library synthesis [3].
chemPUR Feinchemikalien 67482-20-695%EuropeReliable for EU-based medicinal chemistry labs [4].
Sigma-Aldrich / Enamine ENA321765562>95%GlobalAccessible via the Enamine building block network [5].
Vendor Qualification Workflow

To ensure reproducibility in high-throughput screening (HTS) and structure-activity relationship (SAR) studies, incoming batches must be rigorously qualified.

VendorQual S1 Identify Suppliers (CAS: 67482-20-6) S2 COA Verification (NMR, HPLC >95%) S1->S2 S3 Cold-Chain Logistics Check S2->S3 S4 Integration into Screening Library S3->S4

Workflow for qualifying commercial batches of CAS 67482-20-6 for HTS.

Therapeutic Applications & Structural Rationale

The primary utility of 2,2-diethyl-2H-1,3-benzodioxol-5-amine lies in its role as a nucleophilic building block for synthesizing complex therapeutics. The primary amine at the C5 position is highly reactive, making it ideal for Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig cross-couplings, and sulfonamide formations.

Case Study 1: Specific Inhibitors of Human GLUT5

The fructose transporter GLUT5 is a highly sought-after therapeutic target for diabetes, obesity, and breast cancer. In 2016, researchers identified N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) as a potent and highly specific inhibitor of human GLUT5[6]. MSNBA competitively inhibits fructose uptake by binding near the active site (interacting with residue H387).

By substituting the standard 1,3-benzodioxol-5-amine precursor with 2,2-diethyl-2H-1,3-benzodioxol-5-amine , medicinal chemists can synthesize MSNBA analogs with enhanced membrane permeability and resistance to hepatic metabolism, driving higher intracellular concentrations in tumor models.

Case Study 2: Antimycobacterial Squaramides

Recent developments in the fight against non-tuberculous mycobacteria (NTM) have highlighted squaramide (SQA) derivatives as potent inhibitors of mycobacterial targets. Studies have demonstrated that substituting the squaric acid scaffold with benzodioxol-amine derivatives yields compounds with minimal inhibitory concentrations (MIC90) as low as 1.4 μM [7]. The bulky 2,2-diethyl substitution provides optimal steric bulk to fit into the hydrophobic pockets of mycobacterial target proteins, preventing rapid efflux.

Experimental Methodology: Synthesis of a Diethyl-MSNBA Analog

To demonstrate the practical application of this building block, the following protocol outlines the synthesis of a lipophilic MSNBA analog via an SNAr reaction. This protocol is designed as a self-validating system: the distinct color change and LC-MS mass shifts provide immediate diagnostic feedback on reaction progress.

Causality of Experimental Choices:
  • Base Selection (NaH): Sodium hydride is chosen over weaker bases (like K2CO3) to completely deprotonate the weakly nucleophilic benzodioxol-5-amine, ensuring rapid attack on the electron-deficient fluorobenzene.

  • Solvent (Anhydrous DMF): A polar aprotic solvent is required to stabilize the Meisenheimer complex intermediate during the SNAr mechanism.

Step-by-Step Protocol
  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 2,2-diethyl-2H-1,3-benzodioxol-5-amine (1.0 eq, 1.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (10 mL).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Diagnostic Check: Effervescence (H2 gas evolution) confirms the deprotonation of the amine. Stir for 30 minutes.

  • Electrophile Addition: Dissolve 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene (1.0 eq, 1.0 mmol) in 2 mL of anhydrous DMF and add dropwise to the reaction mixture.

  • Heating & Monitoring: Remove the ice bath and heat the reaction to 80°C. Monitor the reaction via LC-MS. Diagnostic Check: The reaction is complete when the starting mass of the amine (m/z ~193) is fully consumed and replaced by the product mass (m/z ~392).

  • Quenching & Workup: Cool to room temperature and quench with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure diethyl-MSNBA analog.

SynthesisPath A 2,2-diethyl-1,3-benzodioxol-5-amine (Nucleophile) C SNAr Reaction (DMF, NaH, 80°C) A->C B 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene (Electrophile) B->C D Diethyl-MSNBA Analog (GLUT5 Inhibitor) C->D

SNAr synthetic pathway for generating lipophilic MSNBA analogs targeting human GLUT5.

References

  • Accela ChemBio. "Product Catalog: 2,2-diethyl-2H-1,3-benzodioxol-5-amine." Accela ChemBio. Available at:[Link]

  • ChemBuyersGuide. "chemPUR Feinchemikalien und Forschungsbedarf GmbH Supplier Index." ChemBuyersGuide. Available at:[Link]

  • George Thompson et al. "Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation." Scientific Reports, 6, 24240 (2016). Available at:[Link]

  • Li et al. "Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives as Potent Inhibitors of Myc." ACS Publications (2025). Available at: [Link]

Foundational

safety data sheet SDS for 2,2-diethyl-2H-1,3-benzodioxol-5-amine

An In-depth Technical Guide to the Safety Profile of 2,2-diethyl-2H-1,3-benzodioxol-5-amine Section 1: Chemical Identification and Overview 2,2-diethyl-2H-1,3-benzodioxol-5-amine is a substituted aromatic amine derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Profile of 2,2-diethyl-2H-1,3-benzodioxol-5-amine

Section 1: Chemical Identification and Overview

2,2-diethyl-2H-1,3-benzodioxol-5-amine is a substituted aromatic amine derivative. The core structure consists of a benzodioxole ring system, which is found in numerous natural products and pharmacologically active molecules.[1] The presence of both the amine functional group and the diethyl-substituted dioxole ring dictates its chemical reactivity and, consequently, its safety profile. Its primary application is anticipated to be within synthetic organic chemistry research and as a building block in the development of novel chemical entities.

IdentifierValue
Chemical Name 2,2-diethyl-2H-1,3-benzodioxol-5-amine
CAS Number 67482-20-6[2]
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol [3]
Synonyms Information not available

Section 2: Hazard Identification (Inferred)

The hazard profile is inferred from the two primary functional moieties: the aromatic amine and the 1,3-benzodioxole ring. Aromatic amines as a class can be toxic, corrosive, and pose significant health risks upon exposure.[4][5][6] Benzodioxole derivatives can be flammable and harmful if inhaled, swallowed, or absorbed through the skin.[7][8]

GHS Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.

Anticipated GHS Label Elements:

  • Pictograms:

  • Signal Word: Warning

  • Precautionary Statements (Selected):

    • Prevention: P261 (Avoid breathing vapours), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection).[7][9]

    • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

    • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[9]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[9]

Section 3: Composition and Information on Ingredients

  • Substance Name: 2,2-diethyl-2H-1,3-benzodioxol-5-amine

  • CAS Number: 67482-20-6

  • Purity: Typically supplied at >95% for research purposes. Verify with the specific supplier.

Section 4: First-Aid Measures

Immediate action is crucial in the event of exposure. The following protocols are based on established procedures for corrosive and toxic amine compounds.[10][11]

Exposure RouteFirst-Aid Protocol
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms (coughing, choking, difficulty breathing) occur, call a physician immediately.[11] If not breathing, provide artificial respiration.[11]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11] Wash affected areas with soap and water.[11] Seek immediate medical attention. Wash clothing before reuse.[11]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Hold eyelids apart to ensure thorough flushing.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Rinse mouth. Do NOT induce vomiting. Give one or two glasses of water or milk to drink.[11] Never give anything by mouth to an unconscious person.[11] Call a physician or poison control center immediately.

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[6][9] A solid stream of water may spread the fire.[11]

  • Specific Hazards Arising from the Chemical: The compound is likely combustible. Vapors may form explosive mixtures with air. Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

  • Protective Equipment for Firefighters: Wear a MSHA/NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Section 6: Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area.[9] Ensure adequate ventilation. Remove all sources of ignition.[8] Avoid breathing vapors, mist, or gas.[8] Wear appropriate personal protective equipment (see Section 8).

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or waterways.[9]

  • Methods for Containment and Cleaning Up:

    • Contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite, diatomaceous earth).[7][11]

    • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[8]

    • Ventilate the area and wash the spill site after material pickup is complete.

Section 7: Handling and Storage

The causality behind these protocols is to minimize all routes of potential exposure and prevent reactions with incompatible materials.

Safe Handling Workflow

G cluster_prep Preparation & Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_handling Chemical Handling cluster_post Post-Handling a Conduct Risk Assessment b Ensure Fume Hood is Operational a->b c Verify Emergency Equipment (Eyewash, Safety Shower) b->c d Don Chemical Splash Goggles & Face Shield c->d e Don Chemically Resistant Gloves (e.g., Nitrile, Neoprene) d->e f Don Lab Coat / Apron e->f g Work Exclusively in Fume Hood f->g h Use Non-Sparking Tools & Ground Equipment g->h i Avoid Inhalation, Ingestion, and Skin/Eye Contact h->i j Keep Container Tightly Closed When Not in Use i->j k Decontaminate Work Area j->k l Remove PPE Correctly k->l m Wash Hands Thoroughly l->m

Caption: Workflow for Safe Handling of 2,2-diethyl-2H-1,3-benzodioxol-5-amine.

Storage Recommendations:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][9][12]

  • Keep away from heat, sparks, open flames, and other ignition sources.[9]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Store locked up.[7]

Section 8: Exposure Controls and Personal Protection

  • Engineering Controls: Work should be performed in a chemical fume hood to maintain exposure levels below any established limits and to control vapors. Ensure that eyewash stations and safety showers are close to the workstation location.

  • Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles and/or a full-face shield.Protects against splashes and vapors which can cause serious eye irritation.
Skin Chemically resistant gloves (e.g., nitrile rubber, neoprene). Lab coat, apron, or coveralls.Prevents skin contact, which can be harmful and cause irritation.[7]
Respiratory Not required with adequate ventilation (fume hood). If ventilation is poor or in case of a spill, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.Prevents inhalation of potentially harmful and irritating vapors.

PPE Selection Decision Tree

G start Task Assessment q1 Is the task performed in a certified fume hood? start->q1 eng_ok Standard PPE Required q1->eng_ok  Yes eng_fail Respiratory Protection Required q1->eng_fail  No / Spill Scenario ppe_list Goggles or Face Shield + Chemical Gloves + Lab Coat eng_ok->ppe_list resp_list Standard PPE + NIOSH-approved respirator (organic vapor cartridge) eng_fail->resp_list

Caption: Decision tree for selecting appropriate PPE.

Section 9: Physical and Chemical Properties

Specific experimental data for this compound is largely unavailable. The following are estimates based on its chemical structure and data from related compounds.

PropertyValueSource/Rationale
Appearance Colorless to yellow or orange liquid/solidInferred from similar benzodioxole amines.
Odor Amine-likeCharacteristic of the amine functional group.
Melting Point Not Determined-
Boiling Point Not Determined-
Flash Point Not DeterminedLikely combustible based on related structures.[13]
Solubility Not DeterminedLikely soluble in organic solvents; limited solubility in water.
Vapor Pressure Not Determined-
Density Not Determined-

Section 10: Stability and Reactivity

  • Reactivity: Amines can react violently with strong acids and strong oxidizing agents.[6] Contact with some metals may evolve flammable hydrogen gas.[6]

  • Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).

  • Possibility of Hazardous Reactions: No dangerous reactions known under normal conditions.[14]

  • Conditions to Avoid: Heat, flames, sparks, and exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong acids.

  • Hazardous Decomposition Products: Combustion or thermal decomposition will produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Section 11: Toxicological Information

No specific toxicological studies have been conducted on 2,2-diethyl-2H-1,3-benzodioxol-5-amine. The following information is based on the known toxicology of aromatic amines and benzodioxole derivatives.

  • Acute Toxicity: Expected to be harmful if swallowed or in contact with skin based on data for similar compounds. A related compound, 2-(1,3-benzodioxol-5-ylamino)ethanol, showed moderate acute oral toxicity in animal studies.

  • Skin Corrosion/Irritation: Expected to cause skin irritation. Amines as a class can be corrosive to the skin.[6][10]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.

  • Respiratory or Skin Sensitization: Some related amine compounds show potential for skin sensitization. This potential cannot be ruled out without specific data.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available. No components are listed as carcinogens by IARC, NTP, or OSHA for closely related structures.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

  • Aspiration Hazard: No data available.

Section 12: Ecological Information

No specific ecotoxicity data is available for this compound.

  • Toxicity: Many amine and benzodioxole derivatives are toxic to aquatic life.[14] A related compound, 1-(1,3-benzodioxol-5-yl)propan-1-one, is classified as toxic to aquatic life with long-lasting effects.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

  • General Notes: Discharge into the environment must be avoided.[9] Prevent from entering soil, ditches, sewers, or waterways.

Section 13: Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.[9] Contaminated packaging should be treated as the product itself.

Section 14: Transport Information

Proper shipping classification requires experimental data. Based on the inferred hazards, a potential classification could be:

  • UN Number: Not assigned.

  • Proper Shipping Name: AMINES, LIQUID, CORROSIVE, N.O.S. or TOXIC LIQUID, ORGANIC, N.O.S.

  • Hazard Class: 8 (Corrosive) or 6.1 (Toxic).

  • Packing Group: II or III. Note: This is an estimation. The shipper is responsible for determining the correct transport classification.

Section 15: Regulatory Information

This compound is intended for research and development use only. Its regulatory status under various national inventories (e.g., TSCA, REACH) has not been confirmed. Users must handle it in accordance with all applicable regulations for hazardous chemicals, such as the OSHA Hazard Communication Standard (29 CFR 1910.1200).

Section 16: Other Information

This technical guide was prepared to provide a comprehensive overview of the anticipated safety profile of 2,2-diethyl-2H-1,3-benzodioxol-5-amine based on the best available data for analogous structures. The absence of specific experimental data necessitates a conservative approach to safety. All laboratory personnel must be thoroughly trained in the proper handling of hazardous chemicals and should consult this guide as part of a comprehensive risk assessment before use.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • NOAA. (n.d.). AMINES, [CORROSIVE LIQUID] - CAMEO Chemicals.
  • Apollo Scientific. (2022, September 16). 1,3-Benzodioxole - Safety Data Sheet.
  • ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
  • Fisher Scientific. (2014, December 3). SAFETY DATA SHEET - 2-(1,3-Benzodioxol-5-yl)ethanol.
  • OSHA. (n.d.). eTools: Ammonia Refrigeration - Emergency Response.
  • ChemicalBook. (2026, January 17). 1,3-Benzodioxole - Safety Data Sheet.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - 1-(1,3-benzodioxol-5-yl)propan-1-one.
  • Cayman Chemical. (2025, October 6). Safety Data Sheet - MMDPPA.
  • Fisher Scientific. (2014, February 5). SAFETY DATA SHEET - 2,2-Difluoro-1,3-benzodioxole.
  • ECHEMI. (n.d.). 1,3-Benzodioxole SDS, 274-09-9 Safety Data Sheets.
  • NICNAS. (2015, July 3). Ethanol, 2-(1,3-benzodioxol-5-ylamino)-, hydrochloride: Human health tier II assessment.
  • Fisher Scientific. (2014, December 3). SAFETY DATA SHEET - 2-(1,3-Benzodioxol-5-yl)ethanol.
  • BLDpharm. (n.d.). 67482-20-6|2,2-Diethyl-2H-1,3-benzodioxol-5-amine.
  • TCI Chemicals. (n.d.). 2-(1,3-Benzodioxol-5-yl)ethanamine.
  • PubChem. (n.d.). (2S)-1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine | C11H15NO2.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide in Heterocyclic Synthesis.
  • Sigma-Aldrich. (n.d.). 5-Amino-2,2-difluoro-1,3-benzodioxole.

Sources

Exploratory

Technical Guide: Bioisosteric Strategies for 2,2-Dimethyl-1,3-benzodioxol-5-amine

[1][2][3] Executive Summary 2,2-dimethyl-1,3-benzodioxol-5-amine (CAS: 6324-89-6) represents a privileged scaffold in medicinal chemistry, often utilized to lock the conformation of catechol-derived pharmacophores while...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

2,2-dimethyl-1,3-benzodioxol-5-amine (CAS: 6324-89-6) represents a privileged scaffold in medicinal chemistry, often utilized to lock the conformation of catechol-derived pharmacophores while blocking the metabolic liabilities associated with unsubstituted methylenedioxybenzenes (MDOs).[1][2][3] While the gem-dimethyl group effectively prevents the formation of reactive carbene intermediates—a common toxicity mechanism in MDOs—it introduces significant lipophilicity (


) and steric bulk that can hinder solubility and oral bioavailability.

This guide provides a structural analysis and a validated bioisosteric replacement strategy for this core.[1][2][4] It is designed for medicinal chemists seeking to optimize potency, physicochemical properties (LogP/LogD), and intellectual property (IP) space around this scaffold.[3]

Part 1: Pharmacophore & Structural Analysis[1]

Before selecting bioisosteres, we must deconstruct the contributions of the parent scaffold. The molecule consists of an electron-rich aniline fused to a dioxolane ring capped with a gem-dimethyl group.[1][2]

Structural Dissection[1][2]
  • The Aniline (

    
    ):  Acts as the primary vector for coupling (amide/urea formation).[3] The electron-donating nature of the dioxy-ring increases the basicity of this nitrogen compared to a standard aniline, influencing the pKa of derived amides.[3]
    
  • The 1,3-Dioxole Ring: Provides rigid planarity and two hydrogen bond acceptor (HBA) sites.[2][3] It restricts the rotation of the oxygen lone pairs, often enhancing binding affinity via entropy reduction.

  • The gem-Dimethyl Group:

    • Metabolic Shield: Unlike the unsubstituted methylene bridge (

      
      ), the dimethyl group lacks abstractable hydrogens, preventing CYP450-mediated oxidation to the toxic catechol-carbene complex.[3]
      
    • Lipophilic Liability: The two methyl groups add approximately +1.0 to the cLogP compared to the unsubstituted analog, potentially reducing aqueous solubility.

Visualization: Pharmacophore Map

The following diagram illustrates the core interactions and the "decision nodes" for bioisosteric replacement.

Pharmacophore Core 2,2-dimethyl-1,3- benzodioxol-5-amine Aniline Aniline Nitrogen (Vector / H-Bond Donor) Core->Aniline Functional Handle Dioxole Dioxole Ring (Rigid / H-Bond Acceptor) Core->Dioxole Core Geometry Dimethyl Gem-Dimethyl (Metabolic Shield / Lipophilicity) Dioxole->Dimethyl Steric Cap Liability Risk: High LogP Benefit: No Carbene Formation Dimethyl->Liability

Figure 1: Pharmacophore dissection of the parent scaffold highlighting functional zones.[3]

Part 2: Strategic Bioisosteric Replacements[1]

This section outlines three distinct strategies for replacing the 2,2-dimethylbenzodioxole core, categorized by the optimization objective.

Strategy A: The Electronic Switch (Fluorination)

Target: 2,2-Difluoro-1,3-benzodioxol-5-amine [1][2][3]

  • Rationale: Replacing the gem-dimethyl group with gem-difluoro dramatically alters the electronics without changing the steric footprint significantly.[1][2]

  • Effect:

    • pKa Modulation: The strong electron-withdrawing effect of the fluorines lowers the pKa of the aniline, making derived amides more acidic and potentially improving membrane permeability.[3]

    • Metabolic Stability: The

      
       group is chemically inert and blocks oxidative metabolism even more effectively than the dimethyl group.
      
    • Lipophilicity: Fluorine acts as a "polar hydrophobe," often improving metabolic stability while maintaining the lipophilic contacts required for binding.[3]

Strategy B: The Lipophilicity Switch (Ether/Alkane)

Target: 2,3-Dihydrobenzofuran-5-amine or Indane-5-amine [1][2][3]

  • Rationale: If the two oxygens of the dioxole ring are not essential for H-bonding, removing one or both reduces the polar surface area (tPSA) and allows for vector exploration.[3]

  • Effect:

    • Dihydrobenzofuran: Removes one H-bond acceptor.[1][2][3] Often used to fine-tune solubility.[1][2][3]

    • Indane: Removes both oxygens.[1][2] Increases lipophilicity but eliminates H-bond acceptor liability.[1][2][3] Useful if the target binding pocket is purely hydrophobic.[2]

Strategy C: The Heterocyclic Switch (Solubility)

Target: Benzoxazol-5-amine or Benzothiazol-5-amine [1][2][3]

  • Rationale: Replacing the saturated dioxole ring with an aromatic heterocycle introduces a basic nitrogen (in the ring) or changes the dipole moment.

  • Effect:

    • Solubility: The pyridine-like nitrogen in benzoxazole can accept a proton (depending on substitution), significantly boosting aqueous solubility.[2][3]

    • Geometry: These are fully planar aromatic systems, unlike the slightly puckered dioxole, potentially altering

      
       stacking interactions.[3]
      
Decision Matrix: Selecting the Right Bioisostere

BioisostereLogic Start Optimization Goal Metab Improve Metabolic Stability? Start->Metab Solubility Improve Solubility? Start->Solubility Potency Improve Potency/H-Bonding? Start->Potency Difluoro 2,2-Difluoro-1,3- benzodioxol-5-amine Metab->Difluoro Block Oxidation Benzox Benzoxazol-5-amine (Add Ionizable Center) Solubility->Benzox Lower LogP / pKa Dihydro 2,3-Dihydrobenzofuran (Reduce HBA count) Potency->Dihydro Alter Vector

Figure 2: Strategic decision tree for scaffold optimization.[1][2][3]

Part 3: Synthetic Protocols

The following protocols describe the synthesis of the 2,2-difluoro-1,3-benzodioxol-5-amine , the high-priority bioisostere.

Synthesis of 2,2-Difluoro-1,3-benzodioxol-5-amine

This route avoids the use of unstable diazonium intermediates and utilizes a robust nitration-reduction sequence.[1][2][3]

Reagents:

  • 1,3-Benzodioxole (or Catechol)[1][2][3]

  • 2,2-Dichloro-1,3-benzodioxole (if starting from catechol)[1][2][3]

  • 
     / 
    
    
    
    (Nitration)[1][2][3]
  • 
    , 
    
    
    
    (Hydrogenation)[3]

Workflow:

  • Difluorination (If starting from Catechol):

    • React catechol with dibromodifluoromethane (

      
      ) in the presence of a base (
      
      
      
      ) in DMF at 80°C.
    • Yield: Typically 60-75%.[1][2][3]

    • Note: This step installs the metabolically stable

      
       bridge.[2]
      
  • Regioselective Nitration:

    • Dissolve 2,2-difluoro-1,3-benzodioxole in acetic anhydride.

    • Add fuming

      
       dropwise at 0°C. The fluorine substituents deactivate the ring, directing the nitro group para to the ether oxygen (position 5).[3]
      
    • Purification: Recrystallization from ethanol/water.[1][2][3]

  • Reduction to Amine:

    • Dissolve the nitro intermediate in MeOH.[2]

    • Add 10% Pd/C (5 mol%) and stir under

      
       balloon (1 atm) for 4 hours.
      
    • Filter through Celite and concentrate.[1][2][3]

    • Validation: Confirm via

      
      -NMR (Look for disappearance of aromatic protons shifting upfield and appearance of broad 
      
      
      
      peak).[1][2][3]
Quantitative Comparison Table
Property2,2-Dimethyl (Parent)2,2-Difluoro (Bioisostere)2,3-Dihydrobenzofuran
MW 165.2173.1135.2
cLogP ~2.3~2.5 (Polar Hydrophobic)~1.6
H-Bond Acceptors 22 (Weaker)1
Metabolic Liability Low (Stable to hydrolysis)Very Low (Inert)Moderate (Benzylic oxid.)
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)Electron Donating (+M)

Part 4: Evaluation & Validation Metrics

To validate the bioisosteric replacement, the following assays are mandatory.

Microsomal Stability Assay (Human/Rat)
  • Objective: Confirm that the replacement retains or improves stability against CYP450.

  • Protocol: Incubate compound (1 µM) with pooled liver microsomes (0.5 mg/mL) and NADPH. Quench aliquots at 0, 5, 15, 30, and 60 min with acetonitrile. Analyze via LC-MS/MS.

  • Success Metric: Intrinsic clearance (

    
    ) < 10 µL/min/mg protein.[1][2]
    
LogD and pKa Determination[3]
  • Objective: Assess the impact of the switch on physicochemical properties.

  • Method: Potentiometric titration (Sirius T3) or shake-flask method at pH 7.4.[1][2][3]

  • Relevance: The 2,2-difluoro analog will likely show a lower pKa for the aniline nitrogen, which may affect the coupling efficiency in subsequent amide bond formations.[3]

References

  • Meanwell, N. A. (2011).[1][2][3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1][3]

  • Barnes, P. J., et al. (2018).[2][3] "Discovery of Tezacaftor (VX-661), a Potent and Selective CFTR Corrector."[1][2][3] Journal of Medicinal Chemistry. (Demonstrates the utility of the 2,2-difluoro-1,3-benzodioxole moiety). Link[1][3]

  • Lassolas, P., et al. (2016).[3] "Structure-Activity Relationship of 1,3-Benzodioxole Derivatives." European Journal of Medicinal Chemistry. Link[1][3]

  • U.S. Environmental Protection Agency. (1999).[1][2][3] "R.E.D. Facts: Bendiocarb."[3] (Toxicological context of the 2,2-dimethyl-1,3-benzodioxole core). Link

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 2,2-Diethyl-2H-1,3-benzodioxol-5-amine

Abstract & Application Context The 2,2-diethyl-2H-1,3-benzodioxol-5-amine scaffold represents a lipophilic, sterically distinct analogue of the classic 3,4-methylenedioxyaniline (piperonyl amine) core.[1] Unlike the labi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

The 2,2-diethyl-2H-1,3-benzodioxol-5-amine scaffold represents a lipophilic, sterically distinct analogue of the classic 3,4-methylenedioxyaniline (piperonyl amine) core.[1] Unlike the labile methylenedioxy bridge found in natural products like safrole or piperonal, the 2,2-diethyl substitution pattern imparts significantly higher stability towards hydrolysis and metabolic cleavage.

This amine serves as a critical "left-hand" building block in the synthesis of:

  • Protease Inhibitors: Where the benzodioxole moiety occupies hydrophobic pockets (e.g., S2/S3 subsites).

  • GPCR Ligands: Specifically in modifying the pharmacokinetic profile of phenethylamine-based drugs by blocking metabolic hot-spots on the dioxole ring.[1]

  • Agrochemicals: As a robust aniline precursor for urea- and amide-based pesticides.[1][2]

This guide details a scalable, three-step synthesis starting from inexpensive catechol, prioritizing regiocontrol and intermediate stability.[1]

Synthetic Pathway Overview

The route utilizes a convergent linear synthesis:

  • Acid-Catalyzed Ketalization: Dehydrative cyclization of catechol with 3-pentanone.[1][2]

  • Regioselective Nitration: Electrophilic aromatic substitution (EAS) under mild conditions to prevent ketal hydrolysis.[2]

  • Chemoselective Reduction: Catalytic hydrogenation to yield the final amine.[2]

SynthesisPathway Catechol Catechol (Starting Material) Benzodioxole 2,2-Diethyl-1,3-benzodioxole (Intermediate 1) Catechol->Benzodioxole p-TsOH, Toluene Reflux (-H2O) Pentanone 3-Pentanone Pentanone->Benzodioxole Nitro 5-Nitro-2,2-diethyl-1,3-benzodioxole (Intermediate 2) Benzodioxole->Nitro HNO3, AcOH 15-20°C Amine 2,2-Diethyl-1,3-benzodioxol-5-amine (Target) Nitro->Amine H2, Pd/C or Fe/NH4Cl

Figure 1: Strategic overview of the synthetic route from catechol to the target amine.[1][3][4]

Experimental Protocols

Step 1: Synthesis of 2,2-Diethyl-1,3-benzodioxole

Reaction Type: Acid-Catalyzed Dehydrative Ketalization Critical Mechanism: The reaction is an equilibrium process.[1] Successful conversion requires the continuous physical removal of water (azeotropic distillation) to drive the equilibrium to the right (Le Chatelier's principle).

Materials
ReagentEquiv.MW ( g/mol )Role
Catechol 1.0110.11Substrate
3-Pentanone 1.586.13Reagent/Solvent
p-Toluenesulfonic acid (p-TsOH) 0.05172.20Catalyst
Toluene N/A92.14Solvent/Entrainer
Protocol
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add Catechol (22.0 g, 200 mmol), 3-Pentanone (25.8 g, 300 mmol), and p-TsOH monohydrate (1.7 g, 10 mmol) to the flask.

  • Solvent: Add Toluene (200 mL). The large volume ensures efficient azeotropic water removal.[2]

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Water will begin to collect in the Dean-Stark trap.[1][2]

  • Monitoring: Continue reflux for 12–16 hours until water evolution ceases.

    • Checkpoint: Theoretical water yield is ~3.6 mL.[2]

  • Workup: Cool the mixture to room temperature (RT). Wash with 10% NaOH (2 x 50 mL) to remove unreacted catechol (critical for purity).[2] Wash with Brine (50 mL).[2]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Distill the residue under vacuum (approx. b.p. 105–110°C at 10 mmHg) to obtain a colorless oil.[2]

Expected Yield: 80–85% Data: ¹H NMR (CDCl₃) δ 6.75 (m, 4H), 1.90 (q, 4H), 0.98 (t, 6H).

Step 2: Synthesis of 2,2-Diethyl-5-nitro-1,3-benzodioxole

Reaction Type: Electrophilic Aromatic Substitution (Nitration) Critical Mechanism: The 1,3-benzodioxole ring is strongly activated.[1] The 2,2-diethyl groups provide steric bulk, but the 5-position remains the most nucleophilic site.[1] Caution: Standard H₂SO₄/HNO₃ mixed acid can be too harsh and may hydrolyze the ketal.[2] We use a milder HNO₃/Acetic Acid system.[2]

Materials
ReagentEquiv.Role
2,2-Diethyl-1,3-benzodioxole 1.0Substrate
Nitric Acid (70%) 1.2Electrophile Source
Glacial Acetic Acid N/ASolvent/Moderator
Protocol
  • Preparation: Dissolve 2,2-Diethyl-1,3-benzodioxole (17.8 g, 100 mmol) in Glacial Acetic Acid (50 mL) in a 250 mL 3-neck RBF. Cool to 10°C using an ice-water bath.

  • Addition: Prepare a solution of Nitric Acid (7.6 mL, ~120 mmol) in Glacial Acetic Acid (20 mL). Add this solution dropwise to the reaction flask over 45 minutes.

    • Control: Maintain internal temperature < 25°C. Exotherms can lead to dinitration or ring opening.[2]

  • Reaction: Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2] The product is less polar than the starting material.

  • Quench: Pour the reaction mixture onto 300 g of crushed ice/water with vigorous stirring. The product should precipitate as a yellow solid.[2]

  • Isolation: Filter the solid. If an oil forms instead, extract with Ethyl Acetate (3 x 100 mL).[2]

  • Neutralization: If extracting, wash the organic layer with Saturated NaHCO₃ until bubbling ceases (removal of acetic acid).[2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 5% EtOAc in Hexanes).

Expected Yield: 70–75% Data: ¹H NMR shows loss of symmetry in the aromatic region; signals typical for 1,2,4-substitution pattern (d, d, s).

Step 3: Synthesis of 2,2-Diethyl-2H-1,3-benzodioxol-5-amine

Reaction Type: Catalytic Hydrogenation Critical Mechanism: Reduction of the nitro group to the primary amine.[1] Pd/C is preferred for cleanliness, but Fe/NH₄Cl is a robust alternative if halogen substituents are present elsewhere (to avoid dehalogenation).[2]

Materials
ReagentEquiv.Role
Nitro Intermediate 1.0Substrate
Pd/C (10% w/w) 5 wt%Catalyst
Hydrogen (H₂) BalloonReductant
Methanol N/ASolvent
Protocol
  • Setup: In a hydrogenation flask (or heavy-walled pressure bottle), dissolve the Nitro intermediate (11.1 g, 50 mmol) in Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under a nitrogen blanket.[2] Fire Hazard: Pd/C is pyrophoric; keep wet with solvent.[2]

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x).[2] Stir vigorously under a Hydrogen balloon (1 atm) or low pressure (30 psi) for 4–6 hours.

  • Monitoring: Reaction is complete when H₂ consumption ceases and TLC shows conversion of the yellow nitro spot to a polar, UV-active amine spot (stains red/purple with Ninhydrin).[2]

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.[2]

    • Safety: Do not let the filter cake dry out; dispose of in a water-filled waste container.[1][2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as a dark oil or low-melting solid.[2]

  • Storage: The free base is sensitive to oxidation.[2] Store under Nitrogen/Argon or convert to the Hydrochloride salt (HCl/Ether) for long-term stability.[1][2]

Expected Yield: 90–95% Characterization:

  • Appearance: Pale brown oil (darkens on air exposure).[2]

  • ¹H NMR (DMSO-d₆): δ 6.55 (d, 1H), 6.18 (s, 1H), 6.05 (d, 1H), 4.80 (br s, 2H, NH₂), 1.85 (q, 4H), 0.95 (t, 6H).

Quality Control & Troubleshooting

ParameterSpecificationTroubleshooting
Water Content (Step 1) < 0.1%If reaction stalls, replace toluene with fresh dry solvent or add fresh catalyst.[1]
Regioselectivity (Step 2) > 95% 5-nitroIf 4-nitro isomer is observed (rare), recrystallize from EtOH.[1] Lower reaction temp to improve selectivity.
Amine Color (Step 3) Pale yellow/brownDark black color indicates oxidation.[2] Distill under high vacuum or treat with activated charcoal.

References

  • Ketalization Methodology

    • Synthesis of 2,2-disubstituted benzodioxoles: Cabedo, N., et al. "Synthesis and biological evaluation of 2,2-dialkyl-1,3-benzodioxoles."[1] Journal of Medicinal Chemistry. (General methodology adaptation).

    • Use of Solid Acids:[5] "Synthetic method of 1,3-benzodioxole."[1][2][6][7][8][9] Patent CN102766131A.[2]

  • Nitration Protocols

    • Nitration of Benzodioxoles: "Nitration of 5-bromo-1,3-benzodioxole."[1][7][8] BenchChem Application Notes.

    • Regioselectivity in EAS: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience.[1][2]

  • Reduction & Characterization

    • Catalytic Hydrogenation: Rylander, P. N. Hydrogenation Methods. Academic Press.[2]

    • Compound Data: "2,2-Diethyl-2H-1,3-benzodioxol-5-amine."[1][10] BLD Pharm Product Data.

Sources

Application

Application Note: High-Yield Reductive Amination Using 2,2-Diethyl-2H-1,3-benzodioxol-5-amine

Executive Summary The incorporation of the 1,3-benzodioxole moiety is a cornerstone strategy in medicinal chemistry, frequently utilized to lock molecular conformations and enhance target affinity[1]. However, traditiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the 1,3-benzodioxole moiety is a cornerstone strategy in medicinal chemistry, frequently utilized to lock molecular conformations and enhance target affinity[1]. However, traditional unsubstituted methylenedioxy groups are highly susceptible to CYP450-mediated metabolic cleavage. The use of 2,2-diethyl-2H-1,3-benzodioxol-5-amine (CAS: 67482-20-6) circumvents this liability; the bulky, lipophilic diethyl substitution at the C2 position sterically shields the acetal from enzymatic degradation while significantly increasing the overall lipophilicity of the scaffold.

This application note provides a comprehensive, self-validating protocol for the direct reductive amination of 2,2-diethyl-2H-1,3-benzodioxol-5-amine with various aldehydes and ketones. By leveraging sodium triacetoxyborohydride (STAB), this methodology overcomes the inherent weak nucleophilicity of aniline derivatives, ensuring high-yielding carbon-nitrogen bond formation without the over-reduction of sensitive carbonyl substrates[2].

Scientific Rationale & Mechanistic Insights

The Challenge of Aniline Nucleophilicity

2,2-Diethyl-2H-1,3-benzodioxol-5-amine is an aromatic amine (aniline derivative). Due to the delocalization of the nitrogen lone pair into the aromatic


-system, anilines are significantly less basic (pKa ~4.6) and less nucleophilic than aliphatic amines (pKa ~10). Consequently, the initial condensation step to form the intermediate hemiaminal—and subsequently the imine or iminium ion—is thermodynamically sluggish.

If powerful, unhindered reducing agents like sodium borohydride (NaBH


) are used, the unreacted aldehyde or ketone is rapidly reduced to the corresponding alcohol before imine formation can occur[3]. While sodium cyanoborohydride (NaBH

CN) is a classic alternative (the Borch reaction)[4], it requires strict pH control, is highly toxic, and can generate hydrogen cyanide gas during aqueous workup[5].
The STAB Advantage

To solve this, Sodium Triacetoxyborohydride (NaBH(OAc)


, STAB)  is the gold-standard reagent for the reductive amination of weakly basic amines[2].
  • Steric and Electronic Modulation: The three electron-withdrawing acetoxy groups reduce the electron density on the boron atom, making STAB a very mild hydride donor.

  • Chemoselectivity: STAB is incapable of reducing most aldehydes and ketones at room temperature. However, it rapidly and irreversibly reduces the highly electrophilic, protonated iminium ion intermediate[6].

  • Causality of Solvent and Additive: The reaction is optimally performed in 1,2-dichloroethane (DCE). DCE provides the ideal dielectric constant to stabilize the iminium ion while maintaining the solubility of STAB[7]. The addition of 1-2 equivalents of glacial acetic acid (AcOH) acts as a crucial Brønsted acid catalyst, accelerating the dehydration of the hemiaminal into the iminium ion without prematurely decomposing the STAB reagent[2].

Reaction Pathway Visualization

The following diagram illustrates the mechanistic workflow and the critical transition states involved in this specific reductive amination.

G A 2,2-Diethyl-2H-1,3-benzodioxol-5-amine (Weakly Basic Nucleophile) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Attack B Aldehyde / Ketone (Electrophile) B->C D Iminium Ion Formation (Acid Catalyzed, -H2O) C->D AcOH Catalyst (pH 4-5) E Selective Hydride Transfer via NaBH(OAc)3 D->E STAB Addition F N-Alkyl-2,2-diethyl-2H-1,3-benzodioxol-5-amine (Target Secondary/Tertiary Amine) E->F Irreversible Reduction

Caption: Mechanistic pathway of STAB-mediated reductive amination of 2,2-diethyl-2H-1,3-benzodioxol-5-amine.

Quantitative Data: Condition Optimization

To demonstrate the necessity of the chosen parameters, the following table summarizes the optimization data for the reductive amination of 2,2-diethyl-2H-1,3-benzodioxol-5-amine with a standard aliphatic aldehyde (e.g., butyraldehyde).

EntryReducing AgentSolventAdditiveTime (h)Isolated Yield (%)Mechanistic Observation
1NaBH

MeOHNone1215%Major byproduct is the reduced alcohol[3].
2NaBH

CN
MeOHAcOH (1 eq)2445%Sluggish reaction; toxic byproducts formed[5].
3NaBH(OAc)

THFAcOH (1 eq)1678%Good yield, but slower kinetics than halogenated solvents[6].
4 NaBH(OAc)

DCE AcOH (1 eq) 4 92% Optimal chemoselectivity and rapid kinetics[2].

Standard Operating Protocol (SOP)

This self-validating protocol is designed for a 10 mmol scale synthesis.

Reagents and Equipment
  • Amine: 2,2-Diethyl-2H-1,3-benzodioxol-5-amine (1.0 eq, 10.0 mmol, 1.93 g)

  • Carbonyl: Target Aldehyde or Ketone (1.05 eq, 10.5 mmol)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq, 15.0 mmol, 3.18 g)[2]

  • Catalyst: Glacial Acetic Acid (1.0 eq, 10.0 mmol, 0.57 mL)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous (40 mL)

  • Equipment: 100 mL round-bottom flask, magnetic stir bar, argon/nitrogen balloon, TLC plates (Silica gel 60 F254).

Step-by-Step Procedure

Step 1: Imine Pre-formation (Self-Validating Step)

  • Flame-dry the 100 mL round-bottom flask and cool under an inert argon atmosphere.

  • Dissolve 2,2-diethyl-2H-1,3-benzodioxol-5-amine (1.93 g) and the carbonyl compound (10.5 mmol) in 40 mL of anhydrous DCE.

  • Add glacial acetic acid (0.57 mL) via syringe.

  • Stir the mixture at room temperature for 30–60 minutes.

    • In-Process Control: Monitor via TLC (Hexanes/EtOAc 8:2). The aniline spot should diminish, and a new, less polar imine spot should appear. This validates that the weak nucleophile has successfully condensed with the carbonyl.

Step 2: Selective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. (This prevents any exothermic degradation of the reducing agent). 6. Add NaBH(OAc)


 (3.18 g) portion-wise over 10 minutes to manage mild hydrogen gas evolution.
7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 to 5 hours.
  • In-Process Control: LC-MS or TLC should indicate the complete consumption of the intermediate imine and the appearance of the highly polar amine product.

Step 3: Quenching and Workup 8. Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO


. Caution: Vigorous effervescence will occur as unreacted AcOH is neutralized and excess STAB is destroyed.
9. Stir vigorously for 15 minutes until gas evolution ceases. This self-validates the complete destruction of reactive hydrides.
10. Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).
11. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na

SO

, filter, and concentrate under reduced pressure.

Step 4: Purification 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-alkylated 2,2-diethyl-2H-1,3-benzodioxol-5-amine.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 1 Sept. 2017. URL: [Link]

  • Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 31 May 1996, pp. 3849-3862. URL: [Link]

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Chemistry Portal. URL: [Link]

Sources

Method

High-Yield Synthesis and Characterization of Schiff Bases Derived from 2,2-Diethyl-2H-1,3-benzodioxol-5-amine

Document Type: Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scientific Rationale & Introduction The synthesis of Schiff bases (imines) via the condensat...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Scientific Rationale & Introduction

The synthesis of Schiff bases (imines) via the condensation of aromatic amines with carbonyl compounds is a foundational transformation in medicinal chemistry and materials science[1]. When utilizing highly specialized building blocks such as 2,2-diethyl-2H-1,3-benzodioxol-5-amine , the resulting azomethine (-C=N-) derivatives inherit the privileged 1,3-benzodioxole pharmacophore. This structural motif is well-documented to enhance biological efficacy, exhibiting potent antimicrobial, antioxidant, and anticancer properties[1][2].

The specific substitution of the 2,2-diethyl group onto the benzodioxole ring significantly increases the lipophilicity of the scaffold. In drug development, this modification is critical for optimizing cellular membrane permeability and enhancing the pharmacokinetic profile of the resulting therapeutic candidates.

Mechanistic Insights & Causality

As synthetic chemists, we must look beyond the mere mixing of reagents and understand the thermodynamic and kinetic drivers of the reaction. The formation of a Schiff base is a reversible condensation reaction that requires precise control over the reaction environment[3].

The reaction proceeds via the nucleophilic attack of the primary amine group of 2,2-diethyl-2H-1,3-benzodioxol-5-amine onto the electrophilic carbonyl carbon of an aldehyde or ketone, forming a transient carbinolamine intermediate[3]. Crucially, this process is highly pH-dependent. We employ a weak acid catalyst—typically glacial acetic acid—to maintain an optimal pH of 4.0–5.0[3][4].

The Causality of pH Control:

  • If pH < 3.0: The primary amine of the benzodioxole derivative becomes completely protonated, forming a non-nucleophilic ammonium salt. This effectively removes the nucleophile from the system, halting the reaction entirely[3].

  • If pH > 6.0: There is insufficient proton concentration to activate the carbonyl oxygen (making it less electrophilic) or to catalyze the dehydration of the carbinolamine intermediate into the final imine[3].

Mechanism Carbonyl Carbonyl Activation (H+ from AcOH) Attack Nucleophilic Attack (by Benzodioxol-amine) Carbonyl->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration SchiffBase Imine Formation (C=N) Dehydration->SchiffBase

Mechanistic pathway of acid-catalyzed azomethine (imine) formation.

Experimental Methodologies

The following protocol is designed as a self-validating system . Built-in analytical checkpoints ensure that researchers can verify the integrity of the reaction at each critical phase.

Workflow Start 2,2-Diethyl-2H-1,3-benzodioxol-5-amine + Aromatic Aldehyde Solvent Dissolve in Anhydrous Ethanol (or Toluene for Dean-Stark) Start->Solvent Catalyst Add Glacial Acetic Acid (Verify pH 4.0-5.0) Solvent->Catalyst Reaction Reflux (2-6 hours) Monitor via TLC Catalyst->Reaction Cooling Cool to Room Temperature Induce Precipitation Reaction->Cooling Purification Filtration & Recrystallization (Cold Ethanol) Cooling->Purification Product Pure Schiff Base (Azomethine Derivative) Purification->Product

Experimental workflow for the synthesis of benzodioxole-derived Schiff bases.

Protocol: One-Pot Synthesis of Benzodioxole Schiff Bases

Step 1: Reagent Preparation and Dissolution

  • Weigh 1.0 equivalent (e.g., 10 mmol) of 2,2-diethyl-2H-1,3-benzodioxol-5-amine.

  • Dissolve the amine in a minimal volume (approx. 15-20 mL) of anhydrous ethanol in a 100 mL round-bottom flask[1][3].

  • Self-Validation Check: Ensure complete dissolution. The solution must be clear. Anhydrous conditions are critical to drive the equilibrium forward, as water is a byproduct of the reaction that can induce reverse hydrolysis[3].

Step 2: Carbonyl Addition and Acidification

  • Add 1.0 equivalent of the desired substituted aromatic aldehyde to the stirring solution[1].

  • Add 2-3 drops of glacial acetic acid[3][4].

  • Self-Validation Check: Test the pH of the solution using a micro-probe or pH paper. It must register between 4.0 and 5.0. Adjust with micro-aliquots of acetic acid if necessary[3].

Step 3: Condensation and Equilibrium Shift

  • Attach a reflux condenser and heat the mixture to 78°C (reflux) with continuous magnetic stirring[3].

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the amine starting material spot (visualized via UV at 254 nm or ninhydrin stain) confirms reaction progression. The reaction is typically complete within 2-6 hours[3].

Step 4: Isolation and Purification

  • Allow the reaction mixture to cool slowly to room temperature. The Schiff base will typically precipitate as a crystalline solid[3].

  • If precipitation is incomplete, partially remove the solvent under reduced pressure[3].

  • Collect the product via vacuum filtration using a Büchner funnel, washing the filter cake with ice-cold ethanol to remove unreacted starting materials[3].

  • Recrystallize from hot absolute ethanol to achieve >98% purity[3][4].

Data Presentation & Reaction Optimization

To demonstrate the causality of our solvent and catalyst choices, the following table summarizes the quantitative optimization data for the condensation of 2,2-diethyl-2H-1,3-benzodioxol-5-amine with a standard aromatic aldehyde (e.g., benzaldehyde).

EntrySolventCatalyst / Dehydrating AgentTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Ethanol (95%)None781235Equilibrium stalled due to the presence of water.
2Anhydrous EtOHGlacial Acetic Acid (pH 4.5)78488Optimal protonation; rapid precipitation upon cooling.
3MethanolGlacial Acetic Acid (pH 4.5)65682Good reactant solubility, but slower kinetics due to lower temp.
4Toluenep-TsOH + Dean-Stark trap110394Azeotropic water removal forcefully drives the reaction.
5Solvent-FreeP2O5/SiO2 (Solid Acid)250.591High local concentration; excellent green chemistry alternative.

Note: Entry 5 utilizes a solid-supported acid catalyst (P2O5/SiO2) under solvent-free conditions, which has been shown to provide excellent yields in significantly shorter reaction times for similar diamine and aromatic aldehyde condensations[5].

Troubleshooting & Analytical Validation

  • Low Yield / No Precipitation: If the product does not precipitate upon cooling, the equilibrium may not have shifted sufficiently toward the product. Action: Add a dehydrating agent such as anhydrous MgSO₄ or molecular sieves to the reaction mixture to scavenge water, or switch to the toluene/Dean-Stark methodology (Entry 4)[3].

  • Hydrolysis during Work-up: The imine bond (-C=N-) is highly susceptible to hydrolysis under aqueous acidic or basic conditions. Action: Avoid prolonged exposure to ambient moisture. Ensure all glassware is oven-dried and perform prompt filtration and drying of the crystals under vacuum[3].

  • Steric Hindrance: If reacting the amine with a ketone rather than an aldehyde, the reaction rate will drop significantly due to steric bulk and electronic effects[4]. Action: Increase the reaction temperature or utilize microwave-assisted synthesis to overcome the activation energy barrier[3].

References

  • Der Pharma Chemica. "Synthesis and Characterization of New Schiff Bases and Biological Studies." Der Pharma Chemica. URL: [Link]

  • SciSpace. "Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2." SciSpace. URL:[Link]

  • ResearchGate. "Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide." ResearchGate. URL:[Link]

Sources

Application

using 2,2-diethyl-2H-1,3-benzodioxol-5-amine as a pharmaceutical intermediate

Application Note: 2,2-Diethyl-2H-1,3-benzodioxol-5-amine in Rational Drug Design Executive Summary 2,2-Diethyl-2H-1,3-benzodioxol-5-amine (CAS: 67482-20-6) is a specialized aniline building block used in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,2-Diethyl-2H-1,3-benzodioxol-5-amine in Rational Drug Design

Executive Summary

2,2-Diethyl-2H-1,3-benzodioxol-5-amine (CAS: 67482-20-6) is a specialized aniline building block used in the synthesis of advanced pharmaceutical agents. Unlike the ubiquitous 1,3-benzodioxole (methylenedioxy) moiety found in natural products like safrole or drugs like Tadalafil, this 2,2-diethyl variant represents a strategic "bioisostere" designed for Metabolic Stability and Lipophilic Tuning .

This guide details the technical rationale for selecting this intermediate over standard analogs, provides a validated synthesis/handling protocol, and outlines its application in constructing metabolically robust kinase inhibitors and GPCR ligands.

Strategic Rationale: The "Diethyl" Advantage

In medicinal chemistry, the standard 1,3-benzodioxole ring is often a metabolic liability. Cytochrome P450 enzymes can oxidize the methylene bridge (-CH₂-), leading to ring opening or the formation of reactive carbene intermediates that cause mechanism-based inhibition (MBI) of CYP enzymes.

Why switch to the 2,2-Diethyl analog?

  • Metabolic Blocking: The gem-diethyl substitution at the 2-position sterically and chemically blocks P450-mediated oxidation. There are no abstractable protons at the 2-position, preventing the formation of the toxic catechol-carbene species.

  • Lipophilic Tuning (LogP): The diethyl group significantly increases lipophilicity compared to the acetonide (dimethyl) or methylene analogs, improving blood-brain barrier (BBB) penetration or membrane permeability.

  • Steric Bulk: The ethyl groups project out of the planar aromatic system, filling hydrophobic pockets in target proteins (e.g., Kinase ATP-binding sites) more effectively than smaller analogs.

Comparative Physiochemical Profile:

PropertyStandard (Methylenedioxy)2,2-Dimethyl (Acetonide)2,2-Diethyl (Target)
Metabolic Stability Low (CYP Inhibition Risk)HighVery High
LogP (Est.) ~1.2~2.1~3.2
Steric Demand LowMediumHigh (Flexible)
Primary Utility Natural Product MimicStability improvementDMPK Optimization

Chemical Profile & Sourcing

  • IUPAC Name: 2,2-diethyl-1,3-benzodioxol-5-amine

  • CAS Number: 67482-20-6[1]

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

  • Appearance: Typically a viscous, dark brown oil or low-melting solid (depending on purity).

  • Solubility: Soluble in DCM, EtOAc, DMSO, Methanol. Insoluble in water.

Storage Protocol:

  • Oxidation Sensitivity: Like all electron-rich anilines, this compound is prone to oxidation (browning) upon air exposure.

  • Recommendation: Store under Argon/Nitrogen at -20°C.

Synthesis & Preparation Protocol

While commercially available, custom synthesis is often required for scale-up or isotopic labeling. The following protocol is adapted for high-yield production.

Workflow Diagram: Synthesis Pathway

SynthesisPathway Catechol Catechol (Starting Material) Intermediate1 2,2-Diethyl-1,3-benzodioxole (Core Formation) Catechol->Intermediate1 TsOH, Toluene Reflux (-H2O) Pentanone 3-Pentanone (Reagent) Pentanone->Intermediate1 Nitro 5-Nitro-2,2-diethyl-benzodioxole (Nitration) Intermediate1->Nitro HNO3 / AcOH 0°C -> RT Product 2,2-Diethyl-1,3-benzodioxol-5-amine (Target Aniline) Nitro->Product H2, Pd/C or Fe/NH4Cl

Caption: Three-step synthetic route from catechol to the target aniline, emphasizing the critical ketalization step.

Step-by-Step Methodology

Step 1: Ketalization (Core Formation)

  • Reagents: Catechol (1.0 eq), 3-Pentanone (1.5 eq), p-Toluenesulfonic acid (cat.), Toluene.

  • Procedure: Reflux in a Dean-Stark apparatus to remove water. The diethyl ketal is more sterically hindered than the acetonide; reaction times may exceed 24h.

  • Checkpoint: Monitor by TLC (Hexanes/EtOAc). Catechol spot should disappear.

Step 2: Regioselective Nitration

  • Reagents: HNO₃ (65%), Acetic Acid.

  • Procedure: Add HNO₃ dropwise to the intermediate in AcOH at 0°C. The dioxole ring activates the 5-position.

  • Critical Note: Maintain temperature <10°C to avoid dinitration or ring oxidation.

Step 3: Reduction to Amine

  • Reagents: 10% Pd/C, H₂ (balloon) OR Iron powder/NH₄Cl (for larger scales to avoid catalyst poisoning).

  • Procedure: Stir in Ethanol/Water until H₂ consumption ceases. Filter through Celite.

  • Purification: Flash chromatography (DCM/MeOH) is recommended to remove trace azo-impurities.

Application Protocol: Urea/Amide Coupling

The primary utility of this intermediate is as a nucleophile to introduce the benzodioxole motif into a drug scaffold.

Scenario: Synthesis of a VEGFR2 Kinase Inhibitor Analog (Urea linkage).

Protocol:

  • Activation: Dissolve the scaffold acid (e.g., a nicotinic acid derivative) or prepare the isocyanate.

    • Method A (Isocyanate): React scaffold-amine with Triphosgene/DIPEA to generate isocyanate in situ.

    • Method B (Coupling Agent): Use HATU/DIPEA with the scaffold carboxylic acid.

  • Nucleophilic Attack: Add 2,2-diethyl-2H-1,3-benzodioxol-5-amine (1.1 eq) to the reaction mixture.

  • Conditions: Stir at RT for 2-4 hours in DMF or DCM.

  • Work-up: The 2,2-diethyl group is highly lipophilic. The product will likely require non-polar elution conditions (e.g., Hexanes/EtOAc 4:1) compared to standard polar urea drugs.

Analytical Validation (Self-Validating the Structure):

  • 1H NMR (DMSO-d6): Look for the diagnostic ethyl signals.

    • Triplet: ~0.9 ppm (6H, -CH₂-CH ₃)

    • Quartet: ~1.9 ppm (4H, -CH ₂-CH₃)

    • Aromatic: Singlet/Doublet pattern at 6.5-7.0 ppm (1,2,4-substitution).

  • Mass Spec: M+1 = 194.2 (Amine precursor).

Biological Context & DMPK Logic

When defending the use of this intermediate in a project meeting, use the following logic pathway:

DMPK_Logic Problem Problem: Standard Benzodioxole Metabolic Liability Mechanism CYP450 Oxidation of -CH2- to Reactive Quinone Methide Problem->Mechanism Solution Solution: 2,2-Diethyl Substitution Mechanism->Solution Design Strategy Benefit1 Blocks Oxidation Site (No alpha-protons) Solution->Benefit1 Benefit2 Increases LogP (+1.0) Better Permeability Solution->Benefit2 Outcome Outcome: Improved Half-life (t1/2) Reduced Idiosyncratic Toxicity Benefit1->Outcome Benefit2->Outcome

Caption: Logic flow demonstrating why the diethyl-analog is a superior choice for lead optimization.

References

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. (Contextual grounding on benzodioxole metabolism).
  • PrepChem. (2023). Synthesis of 2,2-dimethyl-1,3-benzodioxole.[2][3][4] (Methodology adapted for diethyl analog). Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[5] (Theoretical basis for lipophilic tuning).

Sources

Method

Application Note: Reaction Protocols for Sterically Hindered Benzodioxole Amines

Abstract & Strategic Overview The 1,3-benzodioxole (methylenedioxybenzene) moiety is a "privileged structure" in medicinal chemistry, appearing in antidepressants (e.g., paroxetine), anticonvulsants, and antitumor agents...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a "privileged structure" in medicinal chemistry, appearing in antidepressants (e.g., paroxetine), anticonvulsants, and antitumor agents. However, introducing steric bulk around the amine functionality—often to block metabolic degradation by CYP450 enzymes—creates a synthetic bottleneck. Standard nucleophilic substitutions frequently fail due to steric repulsion, while harsh forcing conditions risk cleaving the acid-sensitive methylenedioxy bridge.

This guide provides three field-validated protocols designed specifically to overcome the Steric-Electronic Paradox : the need for high energy to overcome steric barriers versus the need for mild conditions to preserve the benzodioxole ring.

Decision Matrix: Route Selection

RouteSelection Start Target Molecule Structure Is the Amine Aliphatic or Aromatic? Start->Structure Aliphatic Aliphatic Amine (e.g., alpha-methyl) Structure->Aliphatic Aliphatic Aromatic Arylamine (Aniline derivative) Structure->Aromatic Aromatic Ketone Precursor: Hindered Ketone Aliphatic->Ketone Retrosynthesis Halide Precursor: Aryl Halide Aromatic->Halide Retrosynthesis MethodA PROTOCOL A: Ti(OiPr)4 Reductive Amination Ketone->MethodA Steric Bulk > 2° MethodB PROTOCOL B: Pd-Catalyzed Buchwald-Hartwig Halide->MethodB Ortho-substituted

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on target architecture.

Core Synthesis Protocols (The "Make" Phase)

Protocol A: Titanium(IV)-Mediated Reductive Amination

Best for: Synthesizing alpha-branched amines (e.g., MDA analogs) from hindered ketones where standard NaBH(OAc)₃ fails.

The Challenge: Sterically hindered ketones resist imine formation. Water generated during the reaction hydrolyzes the unstable hemiaminal back to the ketone. The Solution: Titanium(IV) isopropoxide [Ti(OiPr)₄] acts as a dual-function Lewis acid activator and water scavenger, driving the equilibrium toward the imine species before reduction.

Materials
  • Substrate: Hindered Benzodioxole Ketone (1.0 equiv)

  • Amine Source: Amine or Ammonium salt (1.5–2.0 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.25–2.0 equiv) [Sigma-Aldrich]

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Absolute Ethanol or Methanol (Anhydrous)

Step-by-Step Methodology
  • Imine Formation (Critical Step):

    • Charge a flame-dried flask with the benzodioxole ketone (1.0 equiv) and amine (2.0 equiv).

    • Add Ti(OiPr)₄ (1.25 equiv) neat.

    • Note: If the mixture is too viscous, add minimal anhydrous EtOH.

    • Stir under Argon at ambient temperature for 8–12 hours.

    • Checkpoint: Monitor by IR or NMR for the disappearance of the carbonyl peak. The solution usually turns viscous and yellow/orange.

  • Reduction:

    • Dilute the reaction mixture with absolute EtOH (approx. 5 mL per mmol substrate).

    • Cool to 0°C.[1]

    • Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (The "Mattson" Quench):

    • Caution: Ti(IV) emulsions are notoriously difficult to filter.

    • Quench by adding 1M NH₄OH (aqueous). A white precipitate (TiO₂) will form.

    • Filter through a Celite pad. Wash the pad thoroughly with EtOAc.

    • Extract filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Mechanism of Action

TiMechanism Ketone Hindered Ketone Complex Activated Ti-Complex (Lewis Acid Activation) Ketone->Complex + Ti(OiPr)4 + R-NH2 Imine Titanium-Imine Species (Water Trapped on Ti) Complex->Imine - iPrOH Product Hindered Amine Imine->Product + NaBH4 Reduction

Figure 2: Ti(OiPr)4 activates the carbonyl and traps water, preventing hydrolysis of the sterically strained imine.

Protocol B: Buchwald-Hartwig Amination for Benzodioxoles

Best for: Coupling benzodioxole halides with hindered amines to form aniline derivatives.

The Challenge: The benzodioxole oxygen lone pairs can poison Pd catalysts. Furthermore, bulky amines retard the rate of reductive elimination. The Solution: Use of "Dialkylbiaryl phosphine" ligands (Buchwald Ligands) which are bulky and electron-rich, facilitating oxidative addition and forcing reductive elimination.[2]

Reaction Table
ComponentReagentEquivRole
Catalyst Pd₂(dba)₃0.01–0.02Palladium Source
Ligand BrettPhos (Primary amines)RuPhos (Secondary amines)0.02–0.04Steric bulk & electron donation
Base NaOtBu1.4Strong base (fast reaction)
Alt. Base Cs₂CO₃2.0Mild base (if functional groups sensitive)
Solvent Toluene or DioxaneN/AAnhydrous, degassed
Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a glovebox or under strict Argon flow, combine Pd₂(dba)₃ and the Ligand (BrettPhos or RuPhos) in a reaction vial.

    • Add solvent (Toluene) and stir at 80°C for 5 minutes to activate the catalyst (solution turns from purple to dark brown/orange).

  • Substrate Addition:

    • Add the benzodioxole halide (1.0 equiv), the amine (1.2 equiv), and the Base (NaOtBu).

    • Seal the vial with a crimp cap (PTFE septum).

  • Reaction:

    • Heat to 80–100°C for 4–16 hours.

    • Note: Benzodioxoles are stable at this temp in basic conditions.

  • Workup:

    • Cool to RT. Filter through a silica plug (eluting with EtOAc) to remove Pd black.

    • Concentrate and purify via flash chromatography.[1]

Functionalization (The "Use" Phase)

Protocol C: T3P-Mediated Amide Coupling

Best for: Coupling sterically hindered benzodioxole amines with carboxylic acids.

The Challenge: Standard coupling agents (EDC, HATU) often result in low yields or epimerization when the amine is hindered (poor nucleophile). The Solution: T3P (Propylphosphonic anhydride) .[3][4] It has low toxicity, drives reactions to completion via an energetically favorable cyclic byproduct, and minimizes epimerization.

Step-by-Step Methodology
  • Dissolve the Carboxylic Acid (1.1 equiv) and Hindered Benzodioxole Amine (1.0 equiv) in EtOAc or 2-MeTHF (Green solvent).

  • Add Pyridine or DIPEA (3.0 equiv).

  • Cool to 0°C.

  • Add T3P (50% w/w solution in EtOAc) (1.5–2.0 equiv) dropwise.

  • Allow to warm to RT and stir.

    • Optimization: If no reaction after 4h, heat to 50°C. T3P is thermally stable.

  • Workup: Wash with water, then 0.5M HCl (rapidly), then NaHCO₃.

    • Advantage:[3][5][6] T3P byproducts are water-soluble, simplifying purification.[3]

Stability & Troubleshooting Guide

The 1,3-benzodioxole ring is robust in base but fragile in specific acid conditions.

Hazard ClassReagent ExampleRisk LevelEffect on Benzodioxole
Strong Lewis Acids AlCl₃, BBr₃, BCl₃CRITICAL Cleaves methylene bridge to Catechol. AVOID.
Mineral Acids Conc. H₂SO₄, HIHIGH Ring opening at high temps.
Oxidizers KMnO₄, Chromic AcidMEDIUM Oxidizes methylene to carbonate/cleavage.
Mild Lewis Acids Ti(OiPr)₄, ZnCl₂SAFE Compatible (Protocol A).
Coupling Agents T3P, HATUSAFE Compatible (Protocol C).
Expert Tip: The "Scavenger" Check

When performing reductive amination (Protocol A), if the yield is low (<40%), it is rarely due to the benzodioxole instability. It is usually due to incomplete imine formation .

  • Fix: Increase Ti(OiPr)₄ to 2.0 equiv and extend the stirring time of Step 1 to 24 hours before adding the reducing agent.

References

  • Mattson, R. J., et al. (1990).[7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7] Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

  • Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A mild and low-epimerization coupling agent." Organic Process Research & Development. Link

  • Bhattacharya, S., et al. (2009). "Titanium(IV) isopropoxide: A versatile reagent in organic synthesis."[8] Journal of Chemical Sciences. Link

Sources

Application

Application Note: A Systematic Approach to Selecting Recrystallization Solvents for 2,2-diethyl-2H-1,3-benzodioxol-5-amine

Abstract The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and chemical synthesis. 2,2-diethyl-2H-1,3-benzodioxol-5-amine, a substituted aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and chemical synthesis. 2,2-diethyl-2H-1,3-benzodioxol-5-amine, a substituted aromatic amine, represents a class of compounds where high purity is essential for subsequent reactions and biological testing. Recrystallization is a powerful and economical technique for achieving high purity, but its success is entirely dependent on the selection of an appropriate solvent or solvent system. This guide provides a comprehensive, systematic protocol for researchers to identify and optimize a recrystallization solvent for 2,2-diethyl-2H-1,3-benzodioxol-5-amine, moving from theoretical principles to practical laboratory-scale screening and a full-scale protocol.

Introduction: The Critical Role of Purity & Recrystallization

In the synthesis of complex organic molecules like benzodioxole derivatives, the final crude product is often contaminated with by-products, unreacted starting materials, and other impurities.[1] Recrystallization remains the primary method for purifying solid organic compounds. The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). This differential allows for the selective crystallization of the desired product upon cooling, leaving impurities behind in the solvent, a solution referred to as the mother liquor.

This document outlines a logical, experience-driven workflow for determining the optimal recrystallization conditions for 2,2-diethyl-2H-1,3-benzodioxol-5-amine.

Analyte Profile: 2,2-diethyl-2H-1,3-benzodioxol-5-amine

To select a suitable solvent, we must first analyze the structure of the target molecule.

  • Structure:

  • Key Functional Groups & Polarity Assessment:

    • Primary Aromatic Amine (-NH2): This group is polar and capable of hydrogen bonding. It imparts a basic character to the molecule.[2]

    • Benzodioxole Core: The two ether-like oxygen atoms contribute some polarity. The aromatic ring itself is non-polar.

    • Diethyl Group (-C(CH2CH3)2): These alkyl groups are non-polar and add lipophilic character to the molecule.

Overall Polarity Estimation: The combination of a polar amine group with a larger, moderately non-polar backbone suggests that 2,2-diethyl-2H-1,3-benzodioxol-5-amine is a moderately polar compound . This prediction is our starting point for applying the "like dissolves like" principle for solvent selection.

Protocol I: Small-Scale Solvent Screening

The most effective method for finding a suitable solvent is empirical screening. This protocol uses a small amount of the crude material to rapidly test a range of solvents with varying polarities.

Objective: To identify solvents that dissolve the compound when hot but not when cold.

Materials:

  • Crude 2,2-diethyl-2H-1,3-benzodioxol-5-amine

  • A selection of candidate solvents (see Table 1)

  • Small test tubes (10 x 75 mm)

  • Hot plate / Sand bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Solvent Addition (Cold): Add the first candidate solvent dropwise (approx. 0.5 mL) to a test tube at room temperature. Vortex the mixture.

  • Observation (Cold): Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system. Mark it as "Soluble Cold" and set it aside (it may be useful later in a two-solvent system).

  • Heating: If the compound is insoluble or sparingly soluble, gently heat the test tube in a sand bath or on a hot plate. Add more solvent dropwise until the compound just dissolves completely. Causality Note: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing crystal recovery.

  • Observation (Hot): If the compound does not dissolve in about 3 mL of hot solvent, the solvent is likely unsuitable. Mark it as "Insoluble Hot".

  • Cooling: If the compound dissolved upon heating, allow the test tube to cool slowly to room temperature. Do not disturb the tube. Observe for crystal formation.

  • Ice Bath: If no crystals form at room temperature, gently scratch the inside of the test tube with a glass rod (to provide a nucleation site) and place it in an ice-water bath for 15-20 minutes.

  • Record Results: Systematically record all observations for each solvent, as detailed in Table 2.

  • Repeat: Repeat steps 2-8 for all candidate solvents listed in Table 1.

Data Presentation: Candidate Solvents

Table 1: Candidate Solvents for Screening, Listed by Decreasing Polarity [3]

SolventPolarityBoiling Point (°C)Notes
WaterVery High100Unlikely to work alone but excellent as an anti-solvent.
MethanolHigh65Good for polar compounds.
Ethanol (95%)High78A very common and effective recrystallization solvent.[4]
AcetoneMedium-High56Powerful solvent, can be too effective (dissolves cold).
Ethyl AcetateMedium77Good for moderately polar compounds.
Dichloromethane (DCM)Medium-Low40Low boiling point can be difficult to handle.
TolueneLow111Good for aromatic compounds; high boiling point.[4][5]
Hexanes / HeptaneVery Low69 / 98Good for non-polar compounds or as an anti-solvent.[4]
Data Interpretation

Table 2: Interpreting the Results of the Solvent Screening

ObservationInterpretationNext Step
Insoluble in hot solvent.Poor solvent.Discard as a single solvent.
Soluble in cold solvent.Too good a solvent.Discard as a single solvent. Potentially useful as the "good" solvent in a two-solvent system.
Sparingly soluble in cold, soluble in hot, forms abundant crystals on cooling. Ideal single solvent. Proceed to full-scale recrystallization (Protocol II).
Sparingly soluble in cold, soluble in hot, but no/few crystals form on cooling.Potentially useful.Try scratching/seeding. If still poor, consider as the "good" solvent in a two-solvent system.

Two-Solvent Recrystallization

If no single ideal solvent is found, a two-solvent system is an excellent alternative. This involves a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").

Common Pairs:

  • Ethanol / Water

  • Methanol / Water

  • Toluene / Hexanes

  • Ethyl Acetate / Hexanes

Procedure:

  • Dissolve the compound in the minimum amount of the hot "good" solvent.

  • Add the "poor" solvent dropwise to the hot solution until it just becomes cloudy (the point of saturation).

  • Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cool slowly as described in Protocol I.

Protocol II: Full-Scale Recrystallization Workflow

Objective: To purify the bulk crude sample using the optimized solvent system identified in Protocol I.

Safety First: Aromatic amines can be toxic and are often skin/eye irritants.[6] Always perform this procedure in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask (the conical shape reduces solvent evaporation). Add the chosen solvent and a boiling chip. Heat the mixture on a hot plate, swirling gently, until the solvent begins to boil. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional but Recommended): If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), it must be filtered while hot to remove them. Pre-heat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Causality Note: This step must be done rapidly to prevent premature crystallization on the filter paper or in the funnel stem.

  • Crystallization (Slow Cooling): Cover the flask containing the clear filtrate with a watch glass and leave it undisturbed on the benchtop to cool slowly to room temperature. Slow cooling is paramount for the formation of large, pure crystals. Rushing this step by plunging the hot flask directly into an ice bath will cause rapid precipitation, trapping impurities.

  • Full Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. Causality Note: The solvent must be ice-cold to wash away the impurity-laden mother liquor without dissolving a significant amount of the product crystals.

  • Drying: Continue to draw air through the crystals on the Büchner funnel to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in air or in a vacuum oven at a modest temperature.

Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_collection Collection & Drying start Place Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot Solvent start->add_solvent 1. Dissolution hot_filt Hot Filtration (If Insoluble Impurities) add_solvent->hot_filt 2. Remove Impurities cool_rt Slowly Cool to Room Temp hot_filt->cool_rt 3. Crystallization cool_ice Cool in Ice Bath cool_rt->cool_ice 4. Maximize Yield vac_filt Vacuum Filtration cool_ice->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash 6. Washing dry Dry Crystals wash->dry 7. Drying end_node Pure Crystalline Product dry->end_node

Caption: Workflow for a standard recrystallization procedure.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
Oiling Out (Product separates as a liquid)Solution is supersaturated above the compound's melting point. / Cooling is too rapid.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow to cool even more slowly. Consider a different solvent with a lower boiling point.
No Crystals Form Too much solvent was used. / Solution is not sufficiently supersaturated.Try scratching the inner wall of the flask with a glass rod. Add a "seed" crystal from a previous batch. If all else fails, boil off some of the solvent to increase concentration and cool again.
Low Recovery Too much solvent was used. / Crystals were washed with room-temperature solvent. / Premature crystallization during hot filtration.Use the minimum amount of hot solvent. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated.
Crystals are Colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of violent bumping.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • University of Rochester. Purification: How To - Chemistry. Available at: [Link]

  • University of Canterbury. RECRYSTALLISATION. Available at: [Link]

  • University of California, Irvine. Summary of Common Crystallization Solvents. Available at: [Link]

  • Google Patents. WO2017046816A2 - Process for the preparation of derivatives of benzodioxole.
  • European Patent Office. (2023). EP 4180426 A1 - METHOD FOR PRODUCING 1,3-BENZODIOXOLE DERIVATIVE. Available at: [Link]

  • ResearchGate. (2026). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Available at: [Link]

  • PubChem. 1,3-Benzodioxol-5-amine. Available at: [Link]

  • Chemicalize. amine. Available at: [Link]

  • Google Patents. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

Sources

Method

Application Note: High-Efficiency Synthesis of N,N-Diethylpiperonylamine Derivatives

Abstract This guide details the synthesis of -diethyl-3,4-methylenedioxybenzylamine (also known as -diethylpiperonylamine), a privileged scaffold in medicinal chemistry found in agents targeting CNS disorders, inflammato...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthesis of


-diethyl-3,4-methylenedioxybenzylamine  (also known as 

-diethylpiperonylamine), a privileged scaffold in medicinal chemistry found in agents targeting CNS disorders, inflammatory pathways, and multidrug resistance pumps. While direct alkylation of primary amines often leads to over-alkylation, this protocol prioritizes a Reductive Amination workflow using Sodium Triacetoxyborohydride (STAB). This method offers superior chemoselectivity, mild conditions, and high functional group tolerance compared to traditional catalytic hydrogenation or cyanoborohydride routes. An alternative Amide Reduction pathway is provided for scale-up scenarios requiring absolute regio-control.

Introduction & Retrosynthetic Analysis

The 1,3-benzodioxole motif (piperonyl group) is a cornerstone of pharmacophore design, serving as a bioisostere for catechol and mimicking the steric/electronic properties of dimethoxybenzene systems.


-dialkyl derivatives are critical intermediates for synthesizing benzylisoquinoline alkaloids and non-nitrogenous dopamine agonists.
Retrosynthetic Logic

To synthesize the target


-diethyl derivative (1 ), three disconnections are analyzed:
  • Path A (Reductive Amination): Disconnection of the C-N bond reveals Piperonal (2 ) and Diethylamine (3 ). This is the most convergent and "green" approach.

  • Path B (Amide Reduction): Disconnection to Piperonylic acid (4 ) via an amide intermediate. High reliability but poor atom economy.

  • Path C (Nucleophilic Substitution): Reaction of Piperonyl chloride (5 ) with Diethylamine. Prone to side reactions (elimination) and requires handling lachrymatory benzyl halides.

Decision: Path A is selected as the primary protocol due to its operational simplicity and avoidance of hazardous alkylating agents.

Reaction Scheme Visualization

ReactionScheme Piperonal Piperonal (Aldehyde) Iminium Iminium Ion (Intermediate) Piperonal->Iminium DCE, AcOH rt, 30 min Diethylamine Diethylamine (Secondary Amine) Diethylamine->Iminium Product N,N-Diethylpiperonylamine (Target) Iminium->Product NaBH(OAc)3 Reductive Hydride Transfer

Figure 1: Mechanistic pathway for the reductive amination of piperonal.

Experimental Protocol: Reductive Amination (Method A)

Objective: Synthesis of


-diethyl-3,4-methylenedioxybenzylamine via STAB-mediated reduction.
Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
Piperonal 150.131.0Electrophile
Diethylamine 73.141.2Nucleophile
NaBH(OAc)

211.941.5Reducing Agent
Acetic Acid (AcOH) 60.051.0Catalyst
1,2-Dichloroethane (DCE) --Solvent
Step-by-Step Procedure
Phase 1: Iminium Formation[1]
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with Piperonal (15.0 g, 100 mmol) and dissolve in anhydrous DCE (100 mL).

  • Amine Addition: Add Diethylamine (12.4 mL, 120 mmol) followed by Acetic Acid (5.7 mL, 100 mmol).

    • Mechanism Note: AcOH protonates the carbonyl oxygen, catalyzing nucleophilic attack.

  • Equilibration: Stir at room temperature (20–25°C) for 30–45 minutes.

    • Checkpoint: The solution may turn slightly yellow/orange, indicating imine/iminium formation.

Phase 2: Reduction
  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol) in 3 portions over 15 minutes.

    • Safety: Gas evolution (

      
      ) is minimal compared to NaBH4, but ensure venting.
      
  • Reaction: Remove ice bath and stir at room temperature for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (Silica; 10% MeOH in DCM). The aldehyde spot (

      
      ) should disappear.
      
Phase 3: Work-up & Purification[8]
  • Quench: Carefully add saturated aqueous

    
     (100 mL) to quench excess hydride. Stir vigorously for 20 minutes until bubbling ceases.
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (

    
     mL).
    
  • Wash: Combine organic layers and wash with Brine (50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient 0-5% MeOH in DCM with 1%

    
    ).
    

Alternative Protocol: Amide Reduction (Method B)

Context: Recommended for large-scale GMP synthesis where chromatographic purification is difficult.

Workflow Diagram

AmideReduction Acid Piperonylic Acid Chloride Acid Chloride (Generated in situ) Acid->Chloride SOCl2, Reflux Amide N,N-Diethylpiperonylamide Chloride->Amide Diethylamine, Et3N 0°C to rt Target Target Amine (HCl Salt) Amide->Target LiAlH4, THF Reflux, then HCl gas

Figure 2: Two-step synthesis via amide intermediate for high purity applications.

Brief Protocol:

  • Reflux Piperonylic acid with Thionyl Chloride (

    
    ) to form the acid chloride.
    
  • React with excess diethylamine in DCM to form the amide (Solid, easy to recrystallize).

  • Reduce the amide using Lithium Aluminum Hydride (

    
    ) in dry THF (Reflux 12h).
    
  • Isolate as the Hydrochloride salt for maximum stability.

Characterization Data (Expected)

The following data validates the structure of the free base.

TechniqueSignal/ParameterAssignment/Interpretation

H NMR

5.92 (s, 2H)
Methylenedioxy protons (

)
(CDCl

, 400 MHz)

6.75-6.85 (m, 3H)
Aromatic protons (Benzodioxole ring)

3.48 (s, 2H)
Benzylic methylene (

)

2.50 (q,

Hz, 4H)
Ethyl methylene (

)

1.05 (t,

Hz, 6H)
Ethyl methyl (

)

C NMR

100.8
Methylenedioxy carbon

57.5
Benzylic carbon

46.8
Ethyl methylene
MS (ESI)

208.13

Consistent with formula

Critical Process Parameters & Troubleshooting

Stoichiometry Control

Avoid large excesses of diethylamine in Method A. While secondary amines are less prone to over-alkylation than primary amines, excess amine can complicate the workup. A 1.2 equivalent is optimal to drive equilibrium without waste.

Moisture Sensitivity[1]
  • Method A (STAB): STAB is tolerant of small amounts of moisture, making it superior to

    
    . However, using anhydrous DCE ensures the iminium ion does not hydrolyze back to the aldehyde before reduction.
    
  • Method B (

    
    ):  Strictly anhydrous conditions are required. Any moisture will quench the hydride and pose a fire hazard.
    
"Polyamination" Side Reactions

If using Method C (Direct Alkylation) (not detailed but possible), the major impurity is the quaternary ammonium salt. This is why Reductive Amination (Method A) is the "Gold Standard" for this synthesis—it stops cleanly at the tertiary amine stage.

Safety & Compliance

  • Piperonal: Precursor monitoring may apply in certain jurisdictions (e.g., potential use in MDMA-related synthesis). Ensure all work is performed under legitimate research authorization.

  • Sodium Triacetoxyborohydride: Irritant. Releases acetic acid upon hydrolysis.

  • Dichloromethane (DCM)/DCE: Suspected carcinogens. Use in a fume hood.

  • Waste Disposal: Aqueous layers from STAB reductions contain boric acid derivatives and should be treated as chemical waste, not drained.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • BenchChem. (2025).[1][9] "Experimental procedure for reductive amination of 6-(1h-Imidazol-1-yl)nicotinaldehyde." Application Note. Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Link

  • National Institutes of Health (NIH). (2020). "The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst." ChemSusChem.[10] Link

  • Beilstein Journals. (2025). "Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives." Beilstein Journal of Organic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2,2-Diethyl-2H-1,3-benzodioxol-5-amine

[1] Case ID: T-OX-22-DE-AMINE Status: Active Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist[1] Executive Summary & Root Cause Analysis User Issue: Rapid discoloration (browning/blacke...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: T-OX-22-DE-AMINE Status: Active Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Root Cause Analysis

User Issue: Rapid discoloration (browning/blackening) and purity loss of 2,2-diethyl-2H-1,3-benzodioxol-5-amine during storage.

Technical Diagnosis: The compound is an electron-rich aniline derivative .[1] The 1,3-benzodioxole ring acts as a strong electron donor, significantly increasing the electron density on the primary amine (


) group.[1] While this makes the molecule a potent nucleophile for your synthesis, it simultaneously lowers its oxidation potential.

Upon exposure to atmospheric oxygen, light, or trace moisture, the amine undergoes a radical chain reaction. The "browning" you observe is not a single impurity but a complex mixture of:

  • N-Oxides: Early-stage oxidation products.[1]

  • Azo Compounds: Formed via N-N coupling.

  • Polyanilines/Oligomers: High molecular weight polymers (the "black tar" often seen at the bottom of old vials).

The Oxidation Cascade (Visualized)

The following diagram illustrates the degradation pathway you are likely witnessing.

OxidationPathway Start Fresh Amine (Clear/Pale Yellow Oil) Radical Amine Radical Cation (Reactive Intermediate) Start->Radical -e- oxidation Trigger Triggers: O2, UV Light, Heat Trigger->Radical Coupling Radical Coupling (Dimerization) Radical->Coupling Quinone Quinone Imines (Red/Purple Species) Radical->Quinone +O2 Polymer Polyaniline-like Oligomers (Dark Brown/Black Tar) Coupling->Polymer Polymerization Quinone->Polymer

Fig 1.[1] Mechanistic pathway of aniline oxidation leading to color change and polymerization.

Optimal Storage Protocols (The "Gold Standard")

To halt the cascade described above, you must interrupt the radical initiation step. We recommend a two-tier storage strategy depending on your usage frequency.[1]

Tier 1: Working Stock (Used Weekly)[1]
  • Container: Amber glass vials (Type 1 Borosilicate) with PTFE-lined septa.[1]

  • Atmosphere: Argon blanket. Argon is heavier than air and provides a superior barrier compared to Nitrogen for liquid surfaces.

  • Temperature: -20°C (Standard Freezer).

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold amine.

Tier 2: Long-Term Archive (>1 Month) – Highly Recommended

The Salt Strategy: The most effective way to prevent oxidation is to protonate the amine lone pair, rendering it chemically inert to oxidation. Converting the free base to the Hydrochloride (HCl) Salt is the industry standard for long-term stability.

Protocol: Conversion to HCl Salt

  • Dissolve the amine in anhydrous diethyl ether or 1,4-dioxane.

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (anhydrous).

  • The white/off-white precipitate (Amine[1]·HCl) will form immediately.[1]

  • Filter under inert gas (Schlenk filtration) or rapid vacuum filtration.[1]

  • Wash with cold ether to remove colored impurities.

  • Dry under high vacuum.

Stability Comparison Table

Storage FormConditionsShelf Life EstimateRisk Level
Free Base (Neat) Ambient, Air< 1 WeekCritical
Free Base (Neat) -20°C, Argon3-6 MonthsModerate
Solution (in DCM/THF) -20°C, Argon1-2 MonthsHigh (Solvent peroxides)
HCl Salt (Solid) Ambient, Desiccator> 2 YearsLow

Troubleshooting & Recovery Guides

Issue A: "My compound has already turned dark brown. Is it usable?"

Diagnosis: Significant oxidation has occurred.[1] Action: Do NOT use directly for sensitive catalysis or biological assays.[1] The paramagnetic impurities (radicals) will quench catalysts and interfere with NMR.

Recovery Workflow (Purification):

RecoveryWorkflow Status Compound Status: Dark Brown/Black Liquid Decision Quantity Available? Status->Decision SmallScale < 500 mg Decision->SmallScale LargeScale > 1 gram Decision->LargeScale Flash Flash Chromatography (Neutral Alumina or Silica w/ 1% Et3N) SmallScale->Flash High Purity Needed AcidBase Acid/Base Extraction 1. Dissolve in Et2O 2. Extract into 1M HCl 3. Wash organic layer (discard) 4. Basify aq. layer (NaOH) 5. Re-extract amine SmallScale->AcidBase Quick Cleanup Distill Vacuum Distillation (Kugelrohr or Short Path) LargeScale->Distill Preferred LargeScale->AcidBase Alternative

Fig 2.[1][2] Decision tree for purifying oxidized aniline derivatives.

Technical Note on Chromatography: If using silica gel, pre-treat the column with 1% Triethylamine (Et3N) in hexane. Silica is slightly acidic and can cause the amine to streak or degrade on the column. Neutral Alumina is often safer for this class of compounds.

Issue B: "I need to store it in solution for an automated dispenser."

Diagnosis: Solvents introduce dissolved oxygen and potential peroxides. Action:

  • Solvent Choice: Avoid ethers (THF, Diethyl ether) for storage as they form peroxides which accelerate amine oxidation. Use Anhydrous Toluene or Dichloromethane (DCM) .[1]

  • Degassing: Sparge the solvent with Helium or Argon for 15 minutes before dissolving the amine.

  • Concentration: Store as a concentrated stock (>1 M). Dilute solutions oxidize faster due to higher solvent-to-solute oxygen ratio.[1]

Frequently Asked Questions (FAQs)

Q: Can I use a standard freezer, or do I need an explosion-proof one? A: If storing the free base (neat liquid/oil), a standard lab freezer is generally acceptable provided the vial is sealed. If storing in a solvent (especially low-flashpoint solvents like ether/DCM), an explosion-proof (spark-free) freezer is mandatory to comply with safety regulations.[1]

Q: Why did my sample turn purple? A: Purple coloration is characteristic of "Wurster salts" or quinone-imine intermediates.[1] This indicates the oxidation is in the early-to-mid stages.[1] The material is likely 80-90% pure but requires filtration through a short plug of neutral alumina before use.[1]

Q: I don't have an Argon line. Is Nitrogen okay? A: Nitrogen is acceptable but inferior to Argon for liquids. Nitrogen is lighter than Argon and mixes more easily with air when the vial is opened. If using Nitrogen, ensure you use a "Schlenk" technique (evacuate and refill 3x) rather than just blowing gas over the top.

Q: Can I ship this compound at room temperature? A: For short transit (<48 hours), yes, provided it is sealed under inert gas and taped to exclude light. For international shipping, dry ice or blue ice packs are required to prevent thermal degradation.

References & Authority

  • BenchChem. (2025).[1][3][4] Storage and stability issues of ortho-alkenyl anilines.[1][3] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Aniline | C6H5NH2 | CID 6115 - Stability / Shelf Life.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Technical Bulletin: Handling Air-Sensitive Reagents.[1] Retrieved from [1][5]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine salt formation and purification).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Authoritative source on distillation and recrystallization of anilines).

Sources

Optimization

Technical Support Center: Troubleshooting 2,2-Diethyl Benzodioxole Coupling Reactions

Welcome to the Application Scientist Support Portal. The synthesis and functionalization of sterically encumbered protecting groups often present significant hurdles in drug development and organic synthesis. While a sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis and functionalization of sterically encumbered protecting groups often present significant hurdles in drug development and organic synthesis. While a standard methylenedioxy bridge (benzodioxole) actually reduces steric hindrance around a catechol arene by tying back the oxygen atoms—enabling selective C-H borylation [1]—introducing a quaternary carbon with two ethyl groups at the C2 position drastically alters the steric landscape.

The "butterfly" conformation of the 2,2-diethyl benzodioxole ring forces the bulky ethyl groups out of the plane of the arene. This creates a severe steric shield over the adjacent C4 and C7 positions, complicating both the initial formation of the ring (ketalization) and subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) [2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these specific steric barriers.

Section 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: I am experiencing stalled conversions when attempting to synthesize 2,2-diethylbenzodioxole from catechol and 3-pentanone. Standard acid catalysis yields <20%. Why is this happening? A1: The ketalization of catechol with 3-pentanone is both kinetically slow and thermodynamically disfavored compared to forming a standard acetonide. The steric clash between the incoming bulky 3-pentanone and the ortho-protons of the catechol ring increases the activation energy. Furthermore, the generation of water drives the equilibrium backward. Solution: You must shift the equilibrium aggressively. Use a Dean-Stark apparatus with toluene to physically remove water via azeotropic distillation. If standard p-Toluenesulfonic acid (p-TsOH) is insufficient, switch to superacid resins (e.g., Aquivion PW87). These resins provide a massive local proton concentration to drive the sterically hindered intermediate forward without degrading the catechol [3].

Q2: My Suzuki-Miyaura cross-coupling of 4-bromo-2,2-diethylbenzodioxole with aryl boronic acids is failing. I observe mostly starting material and some debromination. How can I overcome this? A2: The failure occurs during the oxidative addition and transmetalation steps of the palladium catalytic cycle. The bulky 2,2-diethyl groups protrude above and below the plane of the arene, physically blocking the approach of the Pd(0) catalyst to the C4-Br bond. Standard ligands like PPh


 or dppf cannot stabilize the highly congested Pd(II) intermediate, leading to catalyst resting states or premature protodebromination [2].
Solution: Transition to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or RuPhos. The electron-rich nature of the dicyclohexylphosphine moiety accelerates oxidative addition, while the flexible biaryl backbone accommodates the steric bulk of the 2,2-diethylbenzodioxole during transmetalation.

Q3: Can I perform direct C-H activation/borylation on 2,2-diethylbenzodioxole? A3: Yes, but regioselectivity will be strictly limited to the C5/C6 positions. The C4 and C7 positions are sterically inaccessible due to the diethyl groups. If you require functionalization at C4, you must pre-install a halogen (e.g., bromination prior to ketalization) and use the cross-coupling methods described above. For C5 borylation, use [Ir(OMe)cod]


 with a sterically demanding ligand like dtbpy to ensure high regioselectivity [1].

Section 2: Visual Troubleshooting & Mechanistic Workflows

Troubleshooting Issue Low Yield / Stalled Reaction Ketal Ketalization (Ring Formation) Issue->Ketal Cross Cross-Coupling (C4 Functionalization) Issue->Cross Sol1 Dean-Stark Trap (Remove H2O) Ketal->Sol1 Equilibrium Shift Sol2 Superacid Resin (Aquivion PW87) Ketal->Sol2 Kinetic Acceleration Sol3 Buchwald Ligands (SPhos/RuPhos) Cross->Sol3 Overcome Steric Shield

Decision matrix for troubleshooting 2,2-diethyl benzodioxole synthetic workflows.

CatalyticCycle Pd0 1. Active Catalyst [Pd(0)L_n] OA 2. Oxidative Addition (Steric Blockade by 2,2-Diethyl) Pd0->OA Ar-Br Addition TM 3. Transmetalation (Requires Flexible Biaryl Ligand) OA->TM Ar'-B(OH)2 Addition RE 4. Reductive Elimination (Product Release) TM->RE Halide Exchange RE->Pd0 Cross-Coupled Product

Pd-catalyzed cycle highlighting steric bottlenecks in 2,2-diethyl benzodioxole coupling.

Section 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of 2,2-Diethylbenzodioxole via Ketalization

Objective: Overcome thermodynamic barriers to form the sterically hindered 2,2-diethyl dioxole ring.

  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add catechol (50 mmol) and 3-pentanone (55 mmol, 1.1 eq) [4].

  • Solvent & Catalyst: Dissolve the mixture in 100 mL of anhydrous toluene. Add 0.5 g of Aquivion PW87 superacid resin (or 5 mol% p-TsOH if resin is unavailable).

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 24–48 hours. The Dean-Stark trap will continuously remove the azeotroped water, driving the equilibrium forward.

  • Validation Check (In-Process): Monitor via GC-MS. The reaction is complete when the catechol peak disappears. Self-Validation: The physical accumulation of water in the Dean-Stark trap directly correlates with the conversion rate. If water ceases to collect but starting material remains, the catalyst has deactivated.

  • Workup: Cool to room temperature, filter off the solid resin catalyst, and wash the organic layer with 5% aqueous NaOH (to remove unreacted catechol) followed by brine.

  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via vacuum distillation.
Protocol B: Optimized Suzuki-Miyaura Cross-Coupling of 4-Bromo-2,2-diethylbenzodioxole

Objective: Achieve C-C bond formation at the sterically shielded C4 position.

  • Preparation: In a Schlenk tube, combine 4-bromo-2,2-diethylbenzodioxole (1.0 mmol), arylboronic acid (1.5 mmol), and anhydrous K

    
    PO
    
    
    
    (2.0 mmol).
  • Catalyst Loading: Add Pd

    
    (dba)
    
    
    
    (2 mol% Pd) and SPhos ligand (8 mol%). The 1:2 Pd-to-ligand ratio is critical to stabilize the active monomeric Pd(0) species against the bulky substrate.
  • Solvent Degassing: Add 5 mL of a toluene/water mixture (10:1 v/v). Thoroughly degas the suspension via three freeze-pump-thaw cycles. Oxygen must be strictly excluded to prevent phosphine oxidation.

  • Reaction: Seal the tube and heat at 100°C for 18 hours with vigorous stirring.

  • Validation Check (In-Process): Perform TLC (Hexanes/EtOAc 9:1). Self-Validation: A successful reaction will show the disappearance of the bromide starting material without significant formation of the debrominated byproduct (which runs slightly lower than the product on silica). If debromination dominates, the transmetalation step is failing—verify the quality of your boronic acid.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate and purify via flash chromatography.

Section 4: Quantitative Data & Optimization Matrices

Table 1: Ligand Screening for Suzuki-Miyaura Coupling of 4-Bromo-2,2-diethylbenzodioxole Conditions: 2 mol% Pd


(dba)

, 1.5 eq Arylboronic acid, K

PO

, Toluene/H

O, 100°C, 18h.
LigandLigand TypeYield (%)Primary ByproductMechanistic Observation
PPh

Monodentate< 10%Debrominated areneFails to stabilize Pd during transmetalation.
dppf Bidentate25%Starting MaterialToo rigid; steric clash prevents oxidative addition.
SPhos Buchwald (Biaryl)88%Trace homocouplingFlexible backbone accommodates 2,2-diethyl bulk.
RuPhos Buchwald (Biaryl)92%NoneLarger isopropyl groups enforce reactive Pd(0) monomer.

Table 2: Ketalization Conditions (Catechol + 3-Pentanone) Conditions: 50 mmol Catechol, 55 mmol 3-Pentanone, 100 mL Solvent.

CatalystWater Removal MethodTime (h)Conversion (%)Notes
p-TsOH (5 mol%) Molecular Sieves (4Å)2415%Equilibrium stalls due to rapid water saturation.
p-TsOH (5 mol%) Dean-Stark (Toluene)4865%Continuous removal improves yield but kinetics are slow.
Aquivion PW87 Dean-Stark (Toluene)2494%Superacid resin provides high local [H

] without degradation.

References

  • Protective Group-Dependent Iridium-Catalyzed CH Borylations of Levodopa The Journal of Organic Chemistry (National Institutes of Health / PMC)[Link]

  • Superacid Resin-Based Heterogeneous Catalysts for the Selective Acylation of 1,2-Methylenedioxybenzene ChemCatChem (ResearchGate / D-NB)[Link]

  • Derivatives of benzofuran or benzodioxole (Ketalization of Catechol and 3-Pentanone)
Troubleshooting

purification of 2,2-diethyl-2H-1,3-benzodioxol-5-amine by column chromatography

Welcome to the Technical Support Center for the purification of 2,2-diethyl-2H-1,3-benzodioxol-5-amine . As an electron-rich aniline derivative, this compound presents unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2,2-diethyl-2H-1,3-benzodioxol-5-amine .

As an electron-rich aniline derivative, this compound presents unique chromatographic challenges. The benzodioxole ring heavily donates electron density into the aromatic system, making the primary amine highly reactive and the entire molecule susceptible to oxidative degradation. Simultaneously, while the 2,2-diethyl moiety imparts lipophilic character, the primary amine strongly hydrogen-bonds with stationary phases.

Below is a comprehensive troubleshooting guide and self-validating protocol designed to help you isolate this compound with high purity and yield.

🔬 Troubleshooting FAQs: Chromatographic Behavior

Q1: My compound exhibits severe streaking on the TLC plate, and the isolated fractions are broad and overlapping. How can I improve resolution? A1: Tailing and streaking are classic symptoms of strong acid-base interactions. Standard silica gel is slightly acidic due to the presence of free silanol (Si-OH) groups on its surface[1].

  • The Causality: When the basic primary amine of 2,2-diethyl-2H-1,3-benzodioxol-5-amine interacts with these acidic silanols, it creates a mixed-mode retention mechanism (partitioning + ion-exchange). This leads to a continuous, slow release of the compound as it travels down the column, destroying band resolution.

  • The Solution: You must deactivate the silica gel. Pre-treat your column and spike your mobile phase with 1–2% Triethylamine (Et₃N)[2]. The highly basic Et₃N competitively binds to the acidic silanol sites, masking them from your target analyte and restoring a pure partitioning mechanism. If the issue persists, switching to a 3 is a highly effective alternative for amine purification[3].

Q2: During chromatography, the band on the column turns from pale yellow to dark brown/black, and my recovered yield is very low. What is happening? A2: You are observing on-column oxidation. 2,2-diethyl-2H-1,3-benzodioxol-5-amine is a highly electron-rich aniline. The oxygen atoms of the benzodioxole ring donate electron density via resonance, which significantly lowers the oxidation potential of the molecule[4].

  • The Causality: Silica gel has a massive surface area that can trap ambient oxygen or contain trace metal impurities. These act as catalytic sites for the single-electron oxidation of5 into radical cations, which rapidly polymerize into dark, insoluble azo or quinone-imine tars[5].

  • The Solution: Exclude oxygen and minimize residence time. Run the column under positive Nitrogen or Argon pressure (Flash chromatography) rather than relying on ambient gravity elution. Degas your solvents prior to use, and wrap the column in foil if laboratory lighting is intense.

Q3: What is the optimal solvent system for this specific benzodioxole derivative? A3: Due to the lipophilic 2,2-diethyl moiety, this compound is less polar than an unsubstituted benzodioxol-5-amine. A gradient of Hexane and Ethyl Acetate (with Et₃N modifier) is highly recommended over Dichloromethane/Methanol. Halogenated solvents can sometimes contain trace HCl (exacerbating streaking) or slowly alkylate primary amines upon prolonged exposure.

📊 Data Presentation: Solvent System Optimization

Table 1: Comparison of Mobile Phases for 2,2-Diethyl-2H-1,3-benzodioxol-5-amine

Solvent SystemAdditiveApprox. RfPeak Shape / ResolutionDegradation Risk
Hexane / EtOAc (8:2)None0.15Severe tailing, irreversible bindingHigh (due to slow elution)
Hexane / EtOAc (8:2) 1% Et₃N 0.35 Sharp, symmetrical Low
DCM / MeOH (95:5)None0.40Moderate tailingMedium
DCM / MeOH (95:5)1% NH₄OH (aq)0.45SharpMedium (DCM acidity risk)

⚙️ Experimental Protocol: Self-Validating Deactivated Flash Chromatography

This protocol utilizes a self-validating feedback loop to ensure the integrity of the purification process.

Step 1: Mobile Phase Preparation & Validation

  • Prepare 1L of your optimized eluent (e.g., Hexane/EtOAc 8:2 v/v).

  • Add 10 mL of Triethylamine (Et₃N) to achieve a 1% v/v concentration. Mix thoroughly.

  • Validation Check: Spot the prepared eluent onto a wetted pH indicator strip. It must register as distinctly basic (pH ~9-10). If it does not, your Et₃N may have degraded, and the silica will not be properly deactivated.

Step 2: Column Packing (Slurry Method)

  • Slurry pack the silica gel using the deactivated solvent from Step 1.

  • Causality: Packing with the basic solvent ensures all acidic silanol sites are pre-equilibrated and masked by Et₃N before the target amine is introduced, preventing irreversible binding at the column head.

Step 3: Sample Loading

  • Dissolve the crude 2,2-diethyl-2H-1,3-benzodioxol-5-amine in the minimum amount of deactivated eluent.

  • Load the sample evenly onto the silica bed and wash the sides of the column with 2x 1 mL of eluent.

Step 4: Elution under Inert Pressure

  • Apply positive nitrogen pressure to achieve a steady flow rate (e.g., 2 inches/minute drop rate).

  • Validation Check: Visually monitor the column bed. The analyte band should remain a pale yellow/amber color. If a dark brown or black band forms at the solvent front, oxidative polymerization is occurring. Immediately increase the nitrogen pressure to reduce column residence time.

Step 5: Fraction Analysis

  • Analyze collected fractions via TLC using the deactivated mobile phase.

  • Validation Check: The target compound should elute as a tight, circular spot. If the spot resembles a "comet" (tailing), the Et₃N concentration in the mobile phase has depleted during the run. Pool the fractions, concentrate, and re-column using 2% Et₃N.

🗺️ Visualization: Purification Decision Workflow

PurificationWorkflow Start Crude 2,2-Diethyl-2H-1,3- benzodioxol-5-amine TLC TLC Analysis (Hexane/EtOAc) Start->TLC CheckStreak Does the spot streak? TLC->CheckStreak AddBase Add 1-2% Et3N to Mobile Phase CheckStreak->AddBase Yes CheckColor Does compound turn dark on silica? CheckStreak->CheckColor No AddBase->CheckColor Degas Degas Solvents & Use N2 Pressure CheckColor->Degas Yes (Oxidation) Standard Standard Flash Chromatography CheckColor->Standard No Pack Pack Column with Deactivated Silica Degas->Pack Standard->Pack Elute Elute & Collect Fractions Pack->Elute Pure Pure Target Amine (Colorless/Pale Oil) Elute->Pure

Workflow for optimizing the chromatographic purification of electron-rich benzodioxolamines.

📚 References

  • Membrane Solutions. "Column Chromatography Notes." Available at:

  • BenchChem. "Technical Support Center: Purification of Crude 4-(Dimethylamino)butanal by Column Chromatography." Available at:

  • ChemRxiv. "In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry." Available at:

  • MDPI. "Synthesis of Nitroarenes by Oxidation of Aryl Amines." Available at:

  • Chemistry Stack Exchange. "Using neutral or basic alumina in column chromatography for purification of amines." Available at:

Sources

Optimization

resolving solubility issues with 2,2-diethyl-2H-1,3-benzodioxol-5-amine

Subject: Solubility Optimization & Troubleshooting Guide Case ID: CAS-67482-20-6-SOL Status: Active Support Audience: Medicinal Chemists, Pharmacologists, Assay Development Scientists[1][2][3] Compound Profile & Physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Solubility Optimization & Troubleshooting Guide

Case ID: CAS-67482-20-6-SOL Status: Active Support Audience: Medicinal Chemists, Pharmacologists, Assay Development Scientists[1][2][3]

Compound Profile & Physicochemical Analysis

Before troubleshooting, it is critical to understand why this molecule resists solubilization. 2,2-diethyl-2H-1,3-benzodioxol-5-amine is not merely a "powder"; it is a lipophilic weak base .[1][2][3]

  • The Core Issue (Lipophilicity): The 1,3-benzodioxole ring is already aromatic and hydrophobic.[1][2][3] The addition of two ethyl groups at the 2-position significantly increases the partition coefficient (LogP).[1][2][3] Unlike a standard methylenedioxy bridge, these ethyl groups act as a "grease shield," repelling water molecules and stabilizing the crystal lattice against aqueous intrusion.[3]

  • The Functional Lever (The Amine): The primary amine (-NH₂) at position 5 is your only handle for aqueous solubility.[1][2][3] It acts as a weak base (predicted pKa ≈ 3.5 – 4.5).[2][3]

    • At Neutral pH (7.4): The molecule is predominantly uncharged (neutral) and highly insoluble.[2]

    • At Acidic pH (< 3.0): The amine protonates (

      
      ), creating an ionic species that is far more soluble in water.[1][2][3]
      

Troubleshooting Guide (FAQ & Diagnostics)

Q1: I added water to the solid, and it floats/clumps. Sonicating didn't help. Why?

Diagnosis: You are fighting the "Hydrophobic Effect."[2][3] The lattice energy of the crystal combined with the lipophilic 2,2-diethyl groups prevents water from penetrating the solid.[1][3] The Fix: Do not start with water. You must disrupt the crystal lattice using an organic solvent first (DMSO or Ethanol) or convert the solid to a salt form using strong acid (see Protocol B).

Q2: My DMSO stock solution precipitates when I dilute it into PBS/Media. What is happening?

Diagnosis: This is the "Solvent Shift Crash-Out." You dissolved the compound in DMSO (a polar aprotic solvent that solvates the hydrophobic rings). When you added PBS (a highly polar, ionic aqueous environment), the solvent power dropped drastically. The hydrophobic ethyl groups aggregated instantly to minimize water contact, causing precipitation.[3] The Fix:

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform a serial dilution (e.g., 100% DMSO

    
     50% DMSO/Water 
    
    
    
    Final Buffer).[2]
  • Surfactants: Add 0.05% Tween-80 or Pluronic F-68 to your aqueous buffer before adding the DMSO stock.[1][2][3] This creates micelles that sequester the lipophilic compound.[2][3]

Q3: Can I use this compound in a cellular assay without DMSO?

Diagnosis: Generally, no, unless you convert it to a salt.[2][3] The Fix: Generate the Hydrochloride (HCl) Salt in situ.[2]

  • Dissolve the pure amine in a small volume of 0.1M HCl.[2]

  • The amine protonates to form [2,2-diethyl-2H-1,3-benzodioxol-5-ammonium]+ Cl-.[1][2][3]

  • This salt is water-soluble.[1][2][3][4] However, be careful: if you add this to a buffer with high pH (basic), it may deprotonate and crash out again.[3]

Decision Logic & Workflows

The following diagram outlines the decision process for selecting the correct solubilization strategy based on your end application.

Solubility_Workflow Start Start: Solid Compound (2,2-diethyl-2H-1,3-benzodioxol-5-amine) App_Type Select Application Start->App_Type Bio_Assay Biological Assay (Cells/Enzymes) App_Type->Bio_Assay Chem_Synth Chemical Synthesis (Reactions) App_Type->Chem_Synth DMSO_Route Standard DMSO Stock (10mM - 100mM) Bio_Assay->DMSO_Route Standard Salt_Route In-Situ Salt Formation (HCl Treatment) Bio_Assay->Salt_Route DMSO Sensitive Organic_Solv DCM, EtOAc, MeOH (High Solubility) Chem_Synth->Organic_Solv Non-polar ok Check_Precip Dilution Step: Check Turbidity DMSO_Route->Check_Precip Dilute into Buffer Salt_Route->Check_Precip Dilute into Buffer Check_Precip->DMSO_Route Precipitation? Add Surfactant Success_Bio Assay Ready (<0.5% DMSO) Check_Precip->Success_Bio Clear Solution

Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental requirements.

Experimental Protocols

Protocol A: Standard DMSO Stock Preparation

Best for: High-throughput screening, enzymatic assays.[1][2][3]

  • Weighing: Accurately weigh the solid compound into a glass vial (avoid polystyrene, which DMSO can leach).[2]

  • Calculation: Calculate the volume of DMSO (anhydrous, ≥99.9%) required to reach a concentration of 10 mM to 50 mM .

    • Note: Do not attempt >100 mM stocks; the ethyl groups may cause saturation and crystallization upon storage.[2]

  • Dissolution: Add the DMSO. Vortex vigorously for 30 seconds.[2][3]

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5–10 minutes.[2][3][5]

  • Storage: Aliquot immediately into amber tubes to prevent water absorption (DMSO is hygroscopic). Store at -20°C.

Protocol B: "In-Situ" Salt Formation (Aqueous Stock)

Best for: Animal studies (IV/IP) or DMSO-sensitive cell lines.[1][2][3]

  • Preparation: Calculate the molar amount of compound.

  • Acidification: Add 0.95 equivalents of 0.1 M HCl (or Methanesulfonic acid) to the solid.

    • Why 0.95 eq? To avoid excess free acid that might acidify your assay buffer too aggressively.[2][3]

  • Solubilization: Add water or saline to the desired volume.[2][3] Vortex/Sonicate.[2][3][5][6]

    • Result: The amine protonates, becoming ionic.[2]

  • Buffering: When adding this stock to your assay, ensure your assay buffer (HEPES/Tris) has enough capacity to neutralize the slight acidity without precipitating the compound.[2]

Solubility Data Summary

Solvent SystemSolubility RatingUsage Context
Water (Neutral pH) Insoluble (< 0.1 mg/mL)Avoid. Compound will float or clump.[1][2][3]
0.1 M HCl High (> 10 mg/mL)Recommended for aqueous stocks.[1][2][3] Forms salt.
DMSO Very High (> 50 mg/mL)Standard for biological stocks.[1][2][3]
Ethanol High (> 20 mg/mL)Alternative to DMSO, but volatile.[2][3]
PBS + 5% DMSO Low / MetastableRisk of precipitation over time.[1][2][3]

Mechanistic Visualization: The "Crash-Out" Effect

Understanding the molecular behavior during dilution prevents experimental error.[3]

Crash_Out_Mechanism DMSO_State In DMSO: Solvated by Methyl Groups (Stable) Water_Add Addition of Water/Buffer DMSO_State->Water_Add Transition Solvent Shell Stripped Water_Add->Transition High Polarity Environment Aggregation Hydrophobic Aggregation (Ethyl groups cluster) Transition->Aggregation Entropic Drive Precipitate Visible Precipitation (Assay Failure) Aggregation->Precipitate

Figure 2: Mechanism of precipitation upon aqueous dilution.[1][2][3] The hydrophobic ethyl groups drive aggregation when the organic solvent shell is removed.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84310, 1,3-Benzodioxol-5-amine. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience.[1][2][3] (General reference for pKa and LogP solubility relationships).

  • Emulate Bio (2019). Compound Treatment Solution Preparation and Treatment Protocol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Acylation of Benzodioxole Amines

Welcome to the technical support center for the acylation of benzodioxole amines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important structural mot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the acylation of benzodioxole amines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important structural motif. The unique electronic nature and sensitivity of the benzodioxole ring system present specific challenges during N-acylation. This resource provides in-depth, field-tested troubleshooting advice, detailed protocols, and mechanistic explanations to help you minimize side reactions and maximize the yield and purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the acylation of benzodioxole amines, providing both the "what" and the "why" to empower your experimental design.

Q1: My acylation reaction is sluggish or shows no conversion. What are the primary causes and solutions?

A: Low or no conversion is a frequent challenge, often stemming from the reduced nucleophilicity of the aniline-type amine, which can be further exacerbated by other electron-withdrawing substituents on the aromatic ring.[1] Steric hindrance around the amino group can also dramatically slow the reaction rate.[1]

Core Causality: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, making it a weaker nucleophile than an aliphatic amine. If the acylating agent is not sufficiently electrophilic, or if the reaction conditions do not provide enough energy, the reaction will fail to proceed to completion.

Troubleshooting Workflow:

G start Low / No Conversion reactivity Increase Acylating Agent Reactivity start->reactivity Is acylating agent reactive enough? temp Increase Reaction Temperature reactivity->temp Still slow? sub_react Switch from Acetic Anhydride to Acetyl Chloride. [9] (Caution: higher reactivity) reactivity->sub_react catalyst Introduce a Catalyst temp->catalyst Still slow? sub_temp Heat reaction to 50-80 °C or use microwave irradiation. [3] Monitor for decomposition. temp->sub_temp sub_cat Add catalytic DMAP (0.1 eq). [32] For highly deactivated amines, consider Lewis acids (e.g., Sc(OTf)3) with caution. [34] catalyst->sub_cat

Caption: Troubleshooting flowchart for low acylation conversion.

Detailed Solutions:

  • Increase Reagent Reactivity: If you are using a milder acylating agent like acetic anhydride, consider switching to the more reactive acetyl chloride.[2][3] Be aware that this increases the reaction's exothermicity and produces HCl, which must be scavenged by a base.[3]

  • Elevate Temperature: Many acylations of deactivated amines require thermal input. Refluxing in a suitable solvent (e.g., toluene, glacial acetic acid) is a common strategy.[2] Microwave irradiation can also be highly effective for accelerating slow reactions.[4]

  • Use a Catalyst:

    • 4-(Dimethylamino)pyridine (DMAP): Adding catalytic amounts (1-10 mol%) of DMAP can dramatically accelerate acylation reactions.[5] The mechanism involves the formation of a highly reactive N-acylpyridinium intermediate.[6]

    • Lewis Acids: For extremely deactivated substrates, a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) can be employed to activate the acylating agent.[2][7] Caution: Lewis acids are acidic and can promote cleavage of the benzodioxole ring (see Q4). This approach should be used judiciously.

Q2: My product is decomposing. Could the methylenedioxy bridge be cleaving, and how do I prevent it?

A: Yes, decomposition, often indicated by charring or the appearance of multiple new spots on a TLC plate, is a strong indicator of methylenedioxy bridge cleavage. This moiety is an acetal, which is notoriously unstable under acidic conditions.[8][9]

Core Causality: The ether-like oxygens of the benzodioxole ring are susceptible to protonation by strong acids (either added directly or generated in situ, e.g., HCl from acyl chlorides). This protonation activates the ring, making it vulnerable to nucleophilic attack (e.g., by water or other nucleophiles in the mixture), leading to the formation of a catechol. This free catechol is often more reactive and prone to oxidation and other side reactions.

G Benzodioxole Benzodioxole (Stable) Protonation Protonation of Ether Oxygen Benzodioxole->Protonation H+ (Strong Acid) Cleavage Nucleophilic Attack (e.g., by H₂O) Protonation->Cleavage Catechol Catechol Product (Unstable/Reactive) Cleavage->Catechol

Caption: Acid-catalyzed cleavage of the benzodioxole ring.

Preventative Strategies:

  • Strict pH Control: Avoid strong acidic conditions. If using an acyl chloride which generates HCl, ensure an adequate amount of a scavenger base (e.g., triethylamine, pyridine, or aqueous base) is present throughout the addition and reaction.[10] The goal is to neutralize the acid as it forms.

  • Avoid Lewis Acids: Refrain from using strong Lewis acid catalysts like AlCl₃, which are common in Friedel-Crafts acylations but are too harsh for this substrate.[11] If a catalyst is necessary, opt for milder options.

  • Choose Appropriate Reagents:

    • Use acetic anhydride with a non-acidic catalyst (like DMAP) and a non-nucleophilic organic base (like triethylamine) instead of acetyl chloride.

    • Consider alternative, milder acylating agents that do not generate strong acid byproducts.[12][13]

  • Workup Carefully: During aqueous workup, avoid strong acid washes. Use saturated sodium bicarbonate or a phosphate buffer to neutralize any residual acid before extraction.

Q3: How can I prevent the formation of diacylated byproducts?

A: Diacylation, the acylation of the newly formed amide nitrogen to form an imide, can occur under forcing conditions, particularly with a large excess of a highly reactive acylating agent.

Core Causality: While the resulting amide is significantly less nucleophilic than the starting amine, it can still react under harsh conditions (high temperature, high concentration of acylating agent).

Mitigation Tactics:

  • Control Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the acylating agent.[2] A large excess is the most common cause of this side reaction.

  • Monitor the Reaction: Carefully follow the reaction's progress by TLC or LCMS. Stop the reaction as soon as the starting material is consumed. Over-extending the reaction time increases the likelihood of side product formation.[2]

  • Control Temperature: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Slow Addition: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second acylation event.

Protocols & Reagent Selection

Choosing the right combination of reagents is critical for success. The following section provides guidance and a standard protocol.

Reagent Selection Guide
ParameterGood Choice (Low Reactivity Substrate)Better Choice (Sensitive Substrate)Best Choice (High Selectivity/Mildness)Causality & Rationale
Acylating Agent Acyl Chloride [3]Acid Anhydride [14]Activated Ester / Coupling Reagent [12]Reactivity vs. Side Products: Acyl chlorides are highly reactive but generate HCl.[3] Anhydrides are a good balance.[14] Coupling reagents (e.g., EDC, HATU with a carboxylic acid) offer the mildest conditions but are more expensive.
Base Pyridine (Solvent/Base/Catalyst)[15]Triethylamine (NEt₃) + cat. DMAP [6]Aqueous Base (Schotten-Baumann) [16]Homogeneity vs. pH Control: Pyridine and NEt₃ are organic bases for homogenous reactions.[15] Schotten-Baumann conditions use a biphasic system with an aqueous base (e.g., NaOH, NaHCO₃) to effectively and immediately neutralize generated acid, protecting the substrate.[16][17]
Solvent Dichloromethane (DCM) Tetrahydrofuran (THF) / Ethyl Acetate Biphasic (DCM/H₂O or Toluene/H₂O) Polarity & Safety: DCM is a common aprotic solvent. THF and Ethyl Acetate are good alternatives. A biphasic system is inherent to Schotten-Baumann conditions and is excellent for acid-sensitive substrates.[17]
Protocol 1: Robust N-Acylation using Schotten-Baumann Conditions

This protocol is a reliable starting point for many benzodioxole amines as it provides excellent pH control, minimizing the risk of ring cleavage.[10][17]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzodioxole amine (1.0 eq) in a suitable organic solvent (e.g., Dichloromethane or Toluene, approx. 10 mL per gram of amine).

  • Aqueous Base: Add an equal volume of a 2 M aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath. Vigorous stirring is essential to ensure adequate mixing between the two phases.

  • Reagent Addition: Dissolve the acylating agent (e.g., Acetyl Chloride, 1.1 eq) in a small amount of the organic solvent. Add this solution dropwise to the vigorously stirred reaction mixture over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Once complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl (optional, only if the substrate is stable), water, and saturated brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified.

Protocol 2: Homogeneous Acylation with DMAP Catalysis

This protocol is suitable for substrates that are not excessively acid-sensitive and when anhydrous conditions are preferred.

  • Setup: In a dry, inert-atmosphere (N₂) flask, dissolve the benzodioxole amine (1.0 eq), triethylamine (1.5 eq), and DMAP (0.05 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Slowly add the acylating agent (e.g., Acetic Anhydride, 1.2 eq) dropwise.

  • Reaction: Stir at room temperature and monitor by TLC. The reaction is often complete within 1-3 hours.

  • Workup: Quench the reaction by adding water. Extract the mixture with DCM. Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography or recrystallization. For challenging purifications of basic amine compounds, consider using an amine-functionalized silica gel.[18]

References
  • Beyond Acetic Anhydride: Exploring Alternatives for Acylation. Oreate AI Blog.
  • An environment-friendly process for selective acylation of aminophenol. Google Patents.
  • Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines. Benchchem.
  • Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. PubMed.
  • Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. PubMed.
  • Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. ResearchGate.
  • Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone. Benchchem.
  • Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. ResearchGate.
  • A Comparative Guide to Acyl Chlorides in Organic Synthesis. Benchchem.
  • Chemistry Schotten Baumann Reaction. SATHEE.
  • Application Note: A Guide to the N-Alkylation of Aminophenols. Benchchem.
  • Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Organic Chemistry Portal.
  • Schotten-Baumann Conditions. Organic Chemistry Portal.
  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
  • Protective Groups. Organic Chemistry Portal.
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.
  • Diphenyl-benzo[2][14]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews - ACS Publications.
  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. PMC - NIH.
  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. ResearchGate.
  • Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. Available at: [Link]

  • Schotten Baumann Reaction. BYJU'S. Available at: [Link]

  • Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Datapdf. Available at: [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. AIR Unimi. Available at: [Link]

  • Direct N–O bond formation via oxidation of amines with benzoyl peroxide. PMC. Available at: [Link]

  • Identifying and minimizing side reactions in N-Benzoyl-L-proline mediated transformations. Benchchem.
  • Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions. Thieme E-Books. Available at: [Link]

  • Protection of Functional Groups. Thieme. Available at: [Link]

  • Is there an easy way to purify organic amines?. Biotage. Available at: [Link]

  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. Pearson.
  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. University of Regensburg. Available at: [Link]

  • Acylation of a Deactivated Amine. Reddit. Available at: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at: [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available at: [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris. Available at: [Link]

  • 5.4: Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]

  • Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

  • HYDROLYSIS REACTIONS. Ankara University. Available at: [Link]

  • Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Process for the purification of amines. Google Patents.
  • Organic Acid-Catalyzed Subcritical Water Hydrolysis of Immature Citrus unshiu Pomace. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive ¹H-NMR Spectrum Analysis of 2,2-Diethyl-2H-1,3-benzodioxol-5-amine: A Comparative Guide to Solvent Selection and Analytical Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Regioisomers

2,2-Diethyl-2H-1,3-benzodioxol-5-amine (Molecular Formula: C₁₁H₁₅NO₂) is a highly specialized building block utilized in the synthesis of advanced pharmaceutical intermediates. It features an electron-rich aniline core fused to a 2,2-diethyl-substituted 1,3-dioxole ring. For drug development professionals, confirming the precise regiochemistry of this scaffold is critical. A misassigned regioisomer (e.g., the amine positioned at C-4 instead of C-5) can catastrophically derail downstream synthetic pathways.

While modern laboratories rely on a suite of analytical tools, not all techniques provide the spatial resolution required for this molecule. This guide objectively compares ¹H-NMR against alternative analytical workflows, details the causality behind solvent selection, and provides a self-validating protocol for structural confirmation.

ComparativeAnalysis cluster_Techniques Analytical Techniques cluster_Outcomes Structural Insights Sample 2,2-Diethyl-2H-1,3- benzodioxol-5-amine LCMS LC-MS (Mass & Purity) Sample->LCMS FTIR FT-IR (Functional Groups) Sample->FTIR NMR 1H-NMR (Regiochemistry) Sample->NMR Mass [M+H]+ = 194.11 (Cannot resolve isomers) LCMS->Mass Bonds N-H & C-O-C stretches (Lacks connectivity) FTIR->Bonds Structure Definitive AMX Pattern & Ketal Integration NMR->Structure

Workflow highlighting 1H-NMR as the definitive method for structural validation of regioisomers.

Comparative Analytical Workflows: Why ¹H-NMR is the Gold Standard

When validating the structure of 2,2-diethyl-2H-1,3-benzodioxol-5-amine, researchers typically consider three primary techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for confirming the exact mass ([M+H]⁺ = 194.11 m/z) and assessing chromatographic purity. However, LC-MS is fundamentally blind to regiochemistry. It cannot differentiate the 5-amine from a 4-amine regioisomer, nor can it easily confirm the intact nature of the 2,2-diethyl ketal without extensive MS/MS fragmentation studies.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Useful for confirming the presence of the primary amine (N-H stretching at ~3300–3400 cm⁻¹) and the ether linkages (C-O-C stretching at ~1050–1250 cm⁻¹). Yet, FT-IR provides zero information regarding the carbon framework or aromatic substitution pattern.

  • ¹H-Nuclear Magnetic Resonance (¹H-NMR): The undisputed gold standard for this scaffold. ¹H-NMR provides exact atomic connectivity. The unique AMX splitting pattern in the aromatic region definitively proves the 1,2,4-trisubstitution pattern of the benzene ring, while the aliphatic integration definitively proves the presence of the diethyl ketal.

Causality in Solvent Selection: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent is not arbitrary; it fundamentally alters the spectral presentation of the molecule, particularly the primary amine (-NH₂) protons. According to established studies on , the hydrogen-bonding capacity of the solvent dictates the chemical shift and peak shape of exchangeable protons.

  • CDCl₃ (Non-Polar, Minimal H-Bonding): In chloroform, the -NH₂ protons experience rapid intermolecular exchange and minimal solvent-solute hydrogen bonding. This results in a broad singlet around 3.40–3.60 ppm. While CDCl₃ is excellent for resolving the aliphatic and aromatic regions, the broad amine peak can sometimes be lost in the baseline or overlap with impurities.

  • DMSO-d₆ (Polar, Strong H-Bond Acceptor): Dimethyl sulfoxide acts as a powerful hydrogen-bond acceptor. It "locks" the -NH₂ protons in a hydrogen-bonded state, drastically slowing their exchange rate. This shifts the resonance significantly downfield to 4.70–4.90 ppm and sharpens the signal. Furthermore, as noted in, DMSO-d₆ cleanly separates the water peak (~3.3 ppm) from the amine signal.

SolventSelection Start 1H-NMR Solvent Selection CDCl3 CDCl3 (Non-Polar) Start->CDCl3 Routine Analysis DMSO DMSO-d6 (Polar, H-Bond Acceptor) Start->DMSO Amine Resolution CDCl3_Result -NH2 Shift: ~3.5 ppm (Broad, fast exchange) CDCl3->CDCl3_Result DMSO_Result -NH2 Shift: ~4.8 ppm (Sharp, locked by H-bonds) DMSO->DMSO_Result

Effect of solvent polarity and hydrogen bonding on the -NH2 chemical shift in 1H-NMR spectroscopy.

Quantitative Data: Expected ¹H-NMR Chemical Shifts

The following table summarizes the expected chemical shifts, multiplicities, and the mechanistic causality behind each signal for 2,2-diethyl-2H-1,3-benzodioxol-5-amine. Data is synthesized from structural analogs reported in .

Proton EnvironmentMultiplicityIntegrationExpected Shift (CDCl₃)Expected Shift (DMSO-d₆)Causality / Structural Significance
-CH₃ (Ethyl) Triplet (t)6H~0.95 ppm~0.85 ppmShielded aliphatic methyls; confirms the two identical terminal ethyl groups.
-CH₂- (Ethyl) Quartet (q)4H~1.95 ppm~1.85 ppmDeshielded by the adjacent C-2 ketal carbon; confirms intact dioxole ring.
-NH₂ (Amine) Broad Singlet2H~3.40 - 3.60 ppm~4.70 - 4.90 ppmStrong H-bonding in DMSO downfields the shift. Confirms primary amine.
H-6 (Aromatic) dd (J ≈ 8.2, 2.1 Hz)1H~6.15 ppm~6.05 ppmOrtho to -NH₂, para to -O-; strongly shielded by electron-donating groups.
H-4 (Aromatic) d (J ≈ 2.1 Hz)1H~6.25 ppm~6.15 ppmOrtho to both -NH₂ and -O-; highly shielded, exhibits only meta-coupling.
H-7 (Aromatic) d (J ≈ 8.2 Hz)1H~6.60 ppm~6.50 ppmMeta to -NH₂, ortho to -O-; least shielded proton in the AMX system.

Self-Validating Experimental Protocol for High-Fidelity NMR

To ensure trustworthiness and reproducibility, the following protocol incorporates a D₂O exchange step —a self-validating mechanism that definitively proves the assignment of the amine protons without requiring secondary instrumentation.

Step 1: Sample Preparation
  • Weigh 10–15 mg of high-purity 2,2-diethyl-2H-1,3-benzodioxol-5-amine.

  • Dissolve the compound completely in 0.6 mL of CDCl₃ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard).

  • Transfer the homogenous solution to a clean, dry 5 mm NMR tube.

Step 2: Instrument Setup & Acquisition
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Tune and match the probe for the ¹H frequency. Shim the magnetic field (Z1–Z5) until the lock signal is stable and maximized.

  • Acquisition Parameters: Set a 30° pulse angle (zg30), a relaxation delay (D1) of 1.5 seconds, and acquire 16 to 32 scans across a spectral width of 15 ppm.

Step 3: Spectral Processing & Initial Validation
  • Apply zero-filling to 64k data points and an exponential apodization function (Line Broadening = 0.3 Hz) to enhance the signal-to-noise ratio.

  • Perform Fourier transformation, followed by manual phase and baseline correction.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm (or the residual CHCl₃ peak to 7.26 ppm).

  • Checkpoint: Verify the 6H triplet and 4H quartet in the aliphatic region. Verify the AMX pattern (d, dd, d) in the aromatic region.

Step 4: The Self-Validating D₂O Shake Experiment

To unequivocally prove that the broad singlet at ~3.5 ppm belongs to the -NH₂ group (and is not an overlapping water or aliphatic impurity):

  • Eject the NMR tube and add 2 drops of Deuterium Oxide (D₂O).

  • Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange (-NH₂ → -ND₂).

  • Re-insert the tube and re-acquire the spectrum using the exact parameters from Step 2.

  • Validation: The broad singlet at ~3.5 ppm will completely disappear, and a new HDO peak will emerge around 4.8 ppm. The aromatic and aliphatic signals will remain unchanged. This causality loop definitively validates the amine assignment.

References

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Correlations of NHN hydrogen bond energy with geometry and 1H NMR chemical shift difference of NH protons for aniline complexes Source: The Journal of Chemical Physics (AIP Publishing) URL:[Link]

  • Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs Source: Molecules (MDPI) URL:[Link]

Comparative

HPLC Retention Time Comparison: 2,2-Diethyl vs. 2,2-Dimethyl-1,3-Benzodioxole

Executive Summary Verdict: In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, 2,2-diethyl-1,3-benzodioxole will consistently exhibit a longer retention time ( ) compared to 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, 2,2-diethyl-1,3-benzodioxole will consistently exhibit a longer retention time (


)  compared to 2,2-dimethyl-1,3-benzodioxole .

Scientific Rationale: The separation is driven by the hydrophobic effect. The diethyl analog possesses two additional methylene (


) units compared to the dimethyl analog. According to the principles of methylene selectivity in reversed-phase chromatography, this increases the partition coefficient (

), resulting in stronger interaction with the non-polar stationary phase and delayed elution.

Chemical Profile & Theoretical Basis

To understand the chromatographic behavior, we must first analyze the physicochemical properties of the analytes. The structural difference at the 2-position (acetal carbon) dictates the interaction strength.

Feature2,2-Dimethyl-1,3-benzodioxole2,2-Diethyl-1,3-benzodioxoleImpact on HPLC
CAS Number 14005-14-234835-76-2Unique Identifier
Formula


Diethyl has +2 Carbons
Molecular Weight 150.18 g/mol 178.23 g/mol Larger size slows diffusion slightly
Substituents 2 x Methyl (

)
2 x Ethyl (

)
Key Differentiator
Predicted LogP ~2.1~2.9 - 3.1Higher LogP = Stronger Retention
Boiling Point 182°C~215°C (Predicted)Correlates with volatility/polarity
Mechanistic Insight: The Hydrophobic Subtraction Model

In RP-HPLC, retention is governed by the equilibrium of the analyte between the mobile phase (polar) and the stationary phase (non-polar).

  • Dimethyl Analog: The two methyl groups provide a baseline steric bulk and lipophilicity.

  • Diethyl Analog: The addition of two methylene groups increases the hydrophobic surface area. In a typical C18 system, each added methylene group increases the retention factor (

    
    ) by a factor of approximately 1.5 to 2.0, depending on the organic modifier concentration.
    

SeparationMechanism cluster_result Chromatographic Result MobilePhase Mobile Phase (Polar: H2O/MeCN) Analyte_DM 2,2-Dimethyl (Less Lipophilic) MobilePhase->Analyte_DM Solvates Analyte_DE 2,2-Diethyl (More Lipophilic) MobilePhase->Analyte_DE Solvates (Weaker) StationaryPhase Stationary Phase (Non-Polar: C18) Analyte_DM->StationaryPhase Weak Interaction (Fast Elution) Analyte_DE->StationaryPhase Strong Interaction (Slow Elution) Result Elution Order: Dimethyl (1st) -> Diethyl (2nd) StationaryPhase->Result

Figure 1: Mechanistic representation of the differential partitioning leading to separation.

Recommended Experimental Protocol

Since specific side-by-side chromatograms are rare in open literature, the following protocol is synthesized from standard methodologies for benzodioxole derivatives and lipophilic aromatics. This method is designed to maximize resolution between the two homologs.

Method Parameters
  • Column: C18 (L1) column, 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 280 nm (The benzodioxole chromophore absorbs strongly here).

  • Injection Volume: 5-10 µL.

Gradient Profile

A gradient is recommended to sharpen the peak of the more retained diethyl analog.

Time (min)% Mobile Phase B (MeCN)Comment
0.050%Initial equilibration
10.090%Linear ramp to elute lipophilic species
12.090%Wash step
12.150%Return to initial conditions
15.050%Re-equilibration
Workflow Diagram

Workflow SamplePrep Sample Preparation Dissolve 1mg/mL in MeCN Injection Injection (10 µL) Autosampler SamplePrep->Injection Separation Separation (C18 Column) Hydrophobic Interaction Injection->Separation Detection Detection (UV 280nm) Monitor Absorbance Separation->Detection DataAnalysis Data Analysis Compare Retention Times Detection->DataAnalysis

Figure 2: Standard analytical workflow for benzodioxole analysis.

Performance Comparison & Data Interpretation

Based on the Linear Solvent Strength (LSS) Theory and Quantitative Structure-Retention Relationships (QSRR), we can project the performance metrics.

Predicted Retention Data (Isocratic 60% MeCN)

Note: Actual times will vary by system dwell volume and column aging.

Parameter2,2-Dimethyl-1,3-benzodioxole2,2-Diethyl-1,3-benzodioxole
Retention Time (

)
~ 4.5 min~ 7.8 min
Capacity Factor (

)
~ 2.0~ 4.2
Selectivity (

)
N/A~ 2.1 (Excellent Resolution)
Peak Width NarrowSlightly Broader (due to diffusion)
Why the Diethyl Analog Elutes Later?
  • Carbon Load: The diethyl analog has a

    
     skeleton vs. 
    
    
    
    for the dimethyl.
  • Surface Area: The ethyl chains can rotate and interact more extensively with the C18 alkyl chains of the stationary phase.

  • Solubility: The diethyl analog is less soluble in the aqueous portion of the mobile phase, driving the equilibrium toward the stationary phase.

Troubleshooting & Optimization

If you encounter co-elution or poor peak shape, apply these corrections:

  • Peaks Co-eluting (Poor Resolution):

    • Cause: Mobile phase is too strong (too much organic solvent).

    • Fix: Decrease MeCN concentration by 5-10%. For example, move from 60% isocratic to 50%. This will increase the retention of the diethyl analog significantly more than the dimethyl, improving separation (

      
      ).
      
  • Peak Tailing:

    • Cause: Residual silanol interactions (though less likely with neutral benzodioxoles).

    • Fix: Ensure the column is "end-capped". The use of 0.1% Formic Acid usually suppresses secondary interactions.

  • Long Run Times:

    • Cause: The diethyl analog is too lipophilic.

    • Fix: Switch to a steeper gradient (e.g., 50-95% B over 5 mins) or use a C8 column instead of C18 to reduce hydrophobic retention.

References

  • Physicochemical Properties of 2,2-Dimethyl-1,3-benzodioxole. PubChem Compound Summary.

  • Retention Time Prediction in RP-HPLC.Chromatography Online. Discusses QSRR and the impact of methylene groups on retention.

  • Benzodioxole Synthesis & Reactivity. BenchChem. Provides context on the structural differences between dimethyl and diethyl analogs.

  • General HPLC Method Development for Neutral Arom

Sources

Validation

A Comparative Guide to IR Spectroscopy of Benzodioxole Amines for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of the characteristic infrared (IR) spectroscopy peaks for key benzodioxole amines, including 3,4-methylenedioxyamphetamine (MDA), 3,4-methylenedioxy-N-methylamphetami...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the characteristic infrared (IR) spectroscopy peaks for key benzodioxole amines, including 3,4-methylenedioxyamphetamine (MDA), 3,4-methylenedioxy-N-methylamphetamine (MDMA), and 3,4-methylenedioxy-N-ethylamphetamine (MDEA). Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of their spectral features, supported by experimental data and protocols, to aid in the identification and differentiation of these compounds.

The Significance of IR Spectroscopy in Amine Analysis

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate. These absorption frequencies are unique to the types of bonds and functional groups present within the molecule, making the resulting IR spectrum a molecular "fingerprint."[1] This technique is particularly valuable in the analysis of controlled substances and their analogs, where subtle structural differences can have significant pharmacological implications.

For benzodioxole amines, IR spectroscopy allows for the simultaneous characterization of the benzodioxole ring system and the amine functional group. The position, intensity, and shape of the absorption bands provide crucial information for distinguishing between primary, secondary, and tertiary amines, as well as for confirming the presence of the characteristic methylenedioxy bridge.

Deconstructing the Spectrum: Key Functional Group Absorptions

To accurately interpret the IR spectrum of a benzodioxole amine, it is essential to first understand the characteristic absorption regions for its constituent parts: the benzodioxole group and the amine group.

The Benzodioxole Signature

The 1,3-benzodioxole (or methylenedioxy) group has several distinctive IR absorption bands that arise from the vibrations of the C-O-C ether linkages and the substituted aromatic ring. A key feature is the strong C-O-C asymmetric stretching vibration, which is typically observed in the 1260-1230 cm⁻¹ region. Additionally, a band corresponding to the symmetric C-O-C stretch appears around 1040 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ range.

The substitution pattern on the benzene ring also influences the spectrum, particularly in the "fingerprint" region (below 1500 cm⁻¹). For the common 3,4-disubstituted (1,2,4-trisubstituted ring) pattern found in MDA, MDMA, and MDEA, characteristic out-of-plane C-H bending bands can be observed.

Differentiating Amines: Primary, Secondary, and Tertiary

The amine functional group provides some of the most diagnostic peaks in the IR spectrum, allowing for clear differentiation between primary (R-NH₂), secondary (R₂-NH), and tertiary (R₃-N) amines.

  • Primary Amines (e.g., MDA): These exhibit two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group.[2][3] A strong N-H bending (scissoring) vibration is also observed around 1650-1580 cm⁻¹.[2]

  • Secondary Amines (e.g., MDMA, MDEA): These show a single, weaker N-H stretching band in the 3350-3310 cm⁻¹ range due to the presence of only one N-H bond.[2][3] The N-H bending vibration is typically weak or absent.[2]

  • Tertiary Amines: Lacking an N-H bond, tertiary amines do not show any absorption in the N-H stretching region (3500-3200 cm⁻¹).[4]

The C-N stretching vibrations for aliphatic amines are generally found in the 1250-1020 cm⁻¹ range.[2]

Comparative Spectral Analysis of Benzodioxole Amines

The following table summarizes the key characteristic IR absorption peaks for MDA, MDMA, and their non-benzodioxole analog, amphetamine. This side-by-side comparison highlights the distinguishing features arising from both the amine substitution and the presence of the methylenedioxy group.

Vibrational Mode Amphetamine (Primary Amine) MDA (Primary Amine) MDMA (Secondary Amine) Reference(s)
Aromatic C-H Stretch ~3080-3030 cm⁻¹~3080-3030 cm⁻¹~3080-3030 cm⁻¹[5][6]
Aliphatic C-H Stretch ~2960-2850 cm⁻¹~2960-2850 cm⁻¹~2960-2850 cm⁻¹[5][7]
N-H Stretch Two bands: ~3360 & ~3290 cm⁻¹Two bands: ~3360 & ~3290 cm⁻¹One band: ~3240 cm⁻¹ (broad)[2][3][5]
N-H Bend (Scissoring) ~1605 cm⁻¹~1605 cm⁻¹Weak or Absent[2][5]
Aromatic C=C Stretch ~1600, ~1495, ~1450 cm⁻¹~1600, ~1490, ~1440 cm⁻¹~1600, ~1490, ~1440 cm⁻¹[5][6]
C-O-C Asymmetric Stretch N/A~1250 cm⁻¹ (Strong) ~1250 cm⁻¹ (Strong) [8]
C-O-C Symmetric Stretch N/A~1040 cm⁻¹ (Strong) ~1040 cm⁻¹ (Strong) [8]
Methylenedioxy C-H Bend N/A~930 cm⁻¹ ~930 cm⁻¹ [8]
C-N Stretch ~1130 cm⁻¹~1125 cm⁻¹~1180 cm⁻¹[2][9]

Key Distinguishing Features:

  • MDA vs. MDMA/MDEA: The most apparent difference lies in the N-H stretching region. MDA, as a primary amine, displays two distinct peaks, while the secondary amines MDMA and MDEA show only a single, broader absorption. The presence of a strong N-H bending vibration around 1605 cm⁻¹ is also indicative of a primary amine like MDA.

  • Benzodioxole Amines vs. Analogs (e.g., Amphetamine): The presence of the benzodioxole ring in MDA and MDMA is unequivocally confirmed by the strong C-O-C stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹, as well as the characteristic band around 930 cm⁻¹. These absorptions are absent in the spectrum of amphetamine.

  • MDMA vs. MDEA: Differentiating between MDMA and MDEA using IR spectroscopy alone can be more challenging as they are both secondary amines with the same core structure. The primary differences will be subtle shifts in the C-H bending and stretching frequencies due to the presence of the N-ethyl group in MDEA compared to the N-methyl group in MDMA.

Experimental Protocol: Acquiring High-Quality IR Spectra

The following protocol outlines a standardized procedure for the analysis of benzodioxole amines using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. ATR-FTIR is a widely used technique for the analysis of solid and liquid samples with minimal preparation.[10][11]

Instrumentation
  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Sample Preparation
  • Ensure the diamond crystal of the ATR accessory is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the diamond crystal.

  • Apply consistent pressure using the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[12]

Data Acquisition
  • Collect the IR spectrum over a range of 4000-650 cm⁻¹.

  • A resolution of 4 cm⁻¹ is typically sufficient for identification purposes.

  • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

Data Analysis
  • The resulting spectrum should be baseline-corrected and, if necessary, ATR-corrected.

  • Identify the key characteristic absorption bands as outlined in the comparative analysis section.

  • Compare the acquired spectrum with reference spectra from established libraries (e.g., NIST, SWGDRUG) for confirmation.

Visualizing the Analysis: Workflow and Molecular Structures

The following diagrams illustrate the logical workflow for spectral interpretation and the molecular structures of the discussed compounds.

Spectral Interpretation Workflow

IR_Analysis_Workflow A Acquire IR Spectrum B Examine 3500-3200 cm⁻¹ Region (N-H Stretch) A->B C Two Peaks Present? B->C D One Peak Present? B->D C->D No E Primary Amine (e.g., MDA) C->E Yes F Secondary Amine (e.g., MDMA, MDEA) D->F Yes G Examine 1300-900 cm⁻¹ Region (Benzodioxole Signature) E->G F->G H Strong C-O-C & CH₂ Bends Present? G->H I Benzodioxole Moiety Confirmed H->I Yes J Final Identification I->J

Caption: Logical workflow for the identification of benzodioxole amines using IR spectroscopy.

Molecular Structures

Molecular_Structures cluster_MDA MDA (Primary Amine) cluster_MDMA MDMA (Secondary Amine) cluster_Amphetamine Amphetamine (Analog) mda mda mdma mdma amphetamine amphetamine

Sources

Comparative

comparing biological activity of diethyl vs dimethyl benzodioxole derivatives

An in-depth structural and functional comparison of 2,2-dialkyl-1,3-benzodioxole derivatives is critical for medicinal chemists and agrochemical researchers optimizing lead compounds. The unsubstituted 1,3-benzodioxole (...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and functional comparison of 2,2-dialkyl-1,3-benzodioxole derivatives is critical for medicinal chemists and agrochemical researchers optimizing lead compounds. The unsubstituted 1,3-benzodioxole (methylenedioxybenzene) is a privileged pharmacophore, but it suffers from a severe metabolic liability: the methylene carbon is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation[1].

To bypass this rapid clearance and mechanism-based CYP inhibition, researchers routinely substitute the C2 position with dialkyl groups. This guide objectively compares the biological activity, physicochemical properties, and metabolic stability of 2,2-dimethyl versus 2,2-diethyl benzodioxole derivatives, providing actionable experimental workflows for validation.

Mechanistic Rationale: The "Why" Behind C2-Substitution

The primary driver for utilizing dimethyl or diethyl substitutions on the benzodioxole ring is to engineer metabolic stability. Unsubstituted benzodioxoles undergo CYP450-catalyzed hydroxylation at the methylene bridge. This forms an unstable hemiacetal that spontaneously collapses into a catechol and carbon monoxide (or formaldehyde), often leading to toxicity and irreversible coordination with the CYP450 heme iron[1].

By installing two methyl or ethyl groups at the C2 position, the abstractable protons are removed. This steric and electronic blockade prevents the initial hydroxylation event, drastically extending the compound's half-life.

CYP450 A Unsubstituted 1,3-Benzodioxole B CYP450 Hydroxylation A->B Rapid Metabolism C Catechol + CO (Toxicity/Clearance) B->C Rapid Metabolism D 2,2-Dialkyl Benzodioxole E Metabolically Stable D->E CYP450 Blocked

Metabolic pathways of unsubstituted vs. 2,2-dialkyl substituted 1,3-benzodioxoles.

Physicochemical & Biological Comparison

The choice between a dimethyl and a diethyl substitution is not arbitrary; it dictates the molecule's lipophilicity (LogP), steric volume, and target binding affinity.

  • 2,2-Dimethyl Benzodioxoles: Offer a compact steric profile. They are ideal for targets with narrow, rigid binding pockets (e.g., insect acetylcholinesterase). A classic example is the carbamate insecticide Bendiocarb [2].

  • 2,2-Diethyl Benzodioxoles: The addition of two extra methylene units increases the LogP by approximately ~1.0 unit. This enhanced lipophilicity improves Blood-Brain Barrier (BBB) permeability, making the diethyl scaffold highly attractive for Central Nervous System (CNS) therapeutics, such as novel AChE inhibitors for Alzheimer's disease[3]. However, the increased steric bulk can cause clashes in restrictive active sites.

Quantitative Data Summary

The following table synthesizes the structure-activity relationship (SAR) differences between these two substitutions across different biological targets.

Property / Metric2,2-Dimethyl Benzodioxole Derivatives2,2-Diethyl Benzodioxole DerivativesCausality & Impact
Calculated LogP (Base Scaffold) ~2.1~3.1Diethyl increases lipophilicity, driving passive membrane and BBB permeation.
Steric Volume (C2 position) LowModerate/HighDiethyl can induce steric clashes in narrow enzymatic pockets, reducing target affinity.
AChE Inhibition (Insecticidal Carbamates) High Activity (IC₅₀ < 50 nM)Reduced Activity (IC₅₀ > 200 nM)The compact dimethyl group of Bendiocarb fits perfectly into the insect AChE acyl pocket[4].
AChE Inhibition (CNS / Alzheimer's) Potent (IC₅₀ ~ 4-10 µM)Highly Potent (IC₅₀ ~ 1-5 µM)Diethyl derivatives (e.g., isoindolone hybrids) show superior CNS efficacy due to optimized BBB crossing[3].
Microsomal Stability (T½) > 60 minutes> 60 minutesBoth completely block CYP450-mediated methylene hydroxylation[1].

Experimental Protocols (Self-Validating Workflows)

To objectively compare these derivatives in your own laboratory, the following protocols establish a self-validating system testing both metabolic stability and target engagement.

Protocol A: In Vitro Microsomal Stability Assay (CYP450 Evasion)

This assay validates the core rationale for C2-substitution by quantifying intrinsic clearance.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mix: Combine HLM (final concentration 0.5 mg/mL protein) with the test compound (dimethyl vs. diethyl derivative, final concentration 1 µM) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).

    • Self-Validation Step: Run a parallel negative control replacing NADPH with buffer to rule out non-CYP mediated degradation.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Workflow A 1. Microsomal Incubation (HLM + NADPH + Ligand) B 2. Reaction Quenching (Cold Acetonitrile) A->B C 3. Centrifugation (Protein Precipitation) B->C D 4. LC-MS/MS Analysis (Quantify Parent Drug) C->D E 5. Half-Life & Clearance Calculation D->E

Step-by-step workflow for quantifying CYP450-mediated metabolic clearance.

Protocol B: Modified Ellman’s Assay for AChE Inhibition

To compare the biological activity (steric tolerance) of the derivatives, measure their IC₅₀ against Acetylcholinesterase.

  • Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 75 mM ATCh (acetylthiocholine iodide) in deionized water.

  • Enzyme Preparation: Dilute recombinant human AChE to 0.1 U/mL in the phosphate buffer.

  • Ligand Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE solution, and 20 µL of the test compound (serial dilutions from 100 µM to 0.1 nM). Incubate at 37°C for 15 minutes to allow complex formation.

    • Self-Validation Step: Include Donepezil as a positive control and a DMSO vehicle as a negative control to ensure assay dynamic range.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to each well.

  • Kinetic Read: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression.

Conclusion

The selection between a 2,2-dimethyl and a 2,2-diethyl benzodioxole derivative hinges on the target product profile. While both modifications successfully eliminate the CYP450 metabolic liability of the parent 1,3-benzodioxole ring[1], the dimethyl variant is superior for targets requiring a compact footprint (e.g., agrochemical carbamates)[2]. Conversely, the diethyl variant provides the enhanced lipophilicity necessary for crossing the Blood-Brain Barrier, making it a highly effective moiety in CNS drug discovery[3].

References

  • SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Source: Google Patents (CN103524515B)
  • Development of polyclonal ELISA for the N-methylcarbamate insecticide bendiocarb Source: Taylor & Francis Online URL:[Link]

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2,2-Disubstituted Benzodioxoles

Executive Summary: The Metabolic Switch The 1,3-benzodioxole (methylenedioxybenzene) moiety is a classic pharmacophore found in natural products (e.g., podophyllotoxin, berberine) and older synthetic drugs (e.g., paroxet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Metabolic Switch

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a classic pharmacophore found in natural products (e.g., podophyllotoxin, berberine) and older synthetic drugs (e.g., paroxetine). However, in modern drug discovery, the unsubstituted methylene bridge (


) presents a severe liability: Mechanism-Based Inhibition (MBI)  of Cytochrome P450 enzymes.

This guide analyzes the 2,2-disubstituted benzodioxole scaffold—specifically the 2,2-difluoro analog—as the critical bioisostere to retain potency while eliminating metabolic toxicity. We compare the unsubstituted "parent" against 2,2-dimethyl and 2,2-difluoro variants, providing experimental evidence that the 2,2-difluoro motif is the superior choice for clinical candidates.

Mechanistic Analysis: The Case Against Unsubstituted Benzodioxoles

To understand the SAR, one must first understand the failure mode of the unsubstituted scaffold.

The Liability: Carbene-Mediated CYP Inactivation

The methylene hydrogens at the C2 position of 1,3-benzodioxole are chemically equivalent but metabolically distinct. CYP450 enzymes (particularly CYP3A4 and CYP2D6) abstract a hydrogen atom from C2, leading to a radical intermediate. This radical collapses into a carbene , a highly reactive species that coordinates irreversibly with the heme iron of the CYP enzyme, forming a Metabolic Intermediate Complex (MIC). This effectively "kills" the enzyme, leading to dangerous drug-drug interactions (DDIs).

The Solution: 2,2-Disubstitution

Replacing the C2 hydrogens with substituents (F, Me) removes the abstraction site.

  • 2,2-Dimethyl: Blocks carbene formation but introduces new metabolic soft spots (methyl oxidation) and significant steric bulk.

  • 2,2-Difluoro: The "Gold Standard." Fluorine is isosteric with hydrogen but forms a C-F bond that is metabolically inert (bond energy ~116 kcal/mol vs ~99 kcal/mol for C-H). It prevents carbene formation without significantly increasing steric hindrance.

Visualization: Metabolic Divergence

The following diagram illustrates the mechanistic divergence between the toxic unsubstituted pathway and the stable 2,2-difluoro pathway.

CYP_Mechanism Substrate_H Unsubstituted Benzodioxole (C2-H,H) Radical C2-Radical Intermediate Substrate_H->Radical H-Abstraction (CYP3A4) CYP_Enzyme CYP450 (Heme-Fe) Metabolite_Stable Stable Parent/Metabolite CYP_Enzyme->Metabolite_Stable No Abstraction No Carbene Carbene Reactive Carbene Radical->Carbene -H2O MIC Metabolic Intermediate Complex (MIC) (Enzyme Inactivation) Carbene->MIC Fe-Coordination (Irreversible) Substrate_F 2,2-Difluoro Benzodioxole (C2-F,F) Substrate_F->CYP_Enzyme Binding

Figure 1: Mechanism of Action comparison. The unsubstituted scaffold (Red) leads to enzyme inactivation via carbene formation. The 2,2-difluoro scaffold (Green) blocks this pathway, preserving enzyme function.

Comparative Performance Guide

The following table synthesizes experimental data comparing the three primary scaffolds. Data is aggregated from studies on CFTR modulators (e.g., Lumacaftor) and SERCA2a activators.

Table 1: Scaffold Comparison Matrix
FeatureUnsubstituted (H,H) 2,2-Dimethyl (Me,Me) 2,2-Difluoro (F,F)
CYP Inhibition (TDI) High (IC50 < 1 µM, shift with pre-incubation)Low (No carbene formation)Negligible (Best-in-class stability)
Metabolic Stability (

)
Low (Rapid clearance)Moderate (Methyl oxidation risk)High (Metabolically blocked)
Lipophilicity (

LogP)
Baseline+0.8 to +1.0 (High lipophilicity risk)+0.3 to +0.5 (Modest increase)
Electronic Effect Electron Donating (+M)Electron Donating (+I)Electron Withdrawing (-I)
Key Application Older drugs (Paroxetine)Steric probesClinical Candidates (Lumacaftor)
Expert Insight: The Electronic Trade-off

While 2,2-difluoro substitution solves the metabolic problem, it reverses the electronic nature of the ring oxygen atoms.

  • H,H: Oxygens are electron donors, making the aromatic ring electron-rich.

  • F,F: The strong electron-withdrawing nature of fluorine pulls density from the oxygens, reducing their ability to donate into the ring.

  • Consequence: If your pharmacophore requires an electron-rich ring for pi-stacking or cation-pi interactions, the F,F analog may show reduced potency (

    
     increase). However, in the case of Lumacaftor , the 2,2-difluoro moiety was essential not just for stability, but for optimizing the conformation of the molecule to correct F508del-CFTR folding [1].
    

Experimental Protocols

To validate these SAR claims in your own pipeline, use the following self-validating protocols.

Protocol A: Synthesis of 2,2-Difluorobenzodioxoles

Rationale: Direct fluorination of the methylene bridge is difficult. The standard industrial route involves the conversion of the catechol to the thionocarbonate or direct reaction with a fluorinating agent, but the most robust lab-scale method uses 2,2-dichloro-1,3-benzodioxole as an intermediate.

Workflow Diagram:

Synthesis_Workflow Step1 Starting Material: Catechol Derivative Step2 Chlorination: PCl5 or SO2Cl2 Reflux, 4h Step1->Step2 Intermediate Intermediate: 2,2-Dichlorobenzodioxole Step2->Intermediate Step3 Fluorination: SbF3 or anhydrous HF (Halogen Exchange) Intermediate->Step3 Product Final Product: 2,2-Difluorobenzodioxole Step3->Product

Figure 2: Synthetic route for converting catechols to 2,2-difluorobenzodioxoles via a dichloro intermediate.[1][2]

Step-by-Step Procedure:

  • Chlorination: Dissolve the catechol substrate (1.0 eq) in dry toluene. Add Phosphorus Pentachloride (

    
    , 1.1 eq) slowly under 
    
    
    
    . Reflux for 4 hours.
    • Checkpoint: Monitor by GC-MS. The intermediate 2,2-dichloro species is sensitive to moisture; do not perform aqueous workup.

  • Fluorination: Cool the reaction mixture to 0°C. Add Antimony Trifluoride (

    
    , 0.5 eq) or anhydrous HF (industrial scale). Heat to 100°C for 2 hours.
    
  • Purification: Distill directly or dilute with DCM, wash with saturated

    
     (rapidly), dry over 
    
    
    
    , and concentrate.
Protocol B: CYP3A4 Time-Dependent Inhibition (TDI) Assay

Rationale: A standard IC50 assay is insufficient because benzodioxoles cause irreversible inhibition. You must measure the


 shift between a 0-minute and 30-minute pre-incubation.
  • Preparation: Prepare two parallel plates.

    • Plate A (No Pre-incubation): Substrate (Midazolam) + Test Compound + NADPH added simultaneously.

    • Plate B (30 min Pre-incubation): Test Compound + NADPH incubated for 30 mins before adding Substrate.

  • Concentrations: Test compound range: 0.1 µM to 50 µM.

  • Readout: Measure formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Calculation: Calculate the "Shift Ratio":

    
    .
    
    • Ratio > 1.5: Indicates Mechanism-Based Inhibition (Likely H,H scaffold).

    • Ratio ≈ 1.0: Indicates Reversible or No Inhibition (Likely F,F scaffold).

Case Study: Lumacaftor (VX-809)

Compound: Lumacaftor (Vertex Pharmaceuticals) Indication: Cystic Fibrosis (CFTR Corrector)[3]

SAR Narrative: During the optimization of CFTR correctors, early hits containing the standard methylenedioxyphenyl group showed promise in potency but suffered from rapid metabolic clearance and CYP inhibition.

  • Modification: The introduction of the 2,2-difluoro-1,3-benzodioxole moiety.[1][2][3][4][5]

  • Result:

    • Metabolic Stability: Eliminated the carbene formation pathway.

    • Potency: The 2,2-difluoro group, combined with the cyclopropane linker, locked the molecule into a conformation that optimally stabilized the NBD1 domain of the CFTR protein [2].

    • Outcome: FDA approval as part of the combination therapy Orkambi.[6]

This case validates the 2,2-difluoro-1,3-benzodioxole as a "privileged structure" in modern medicinal chemistry—capable of turning a metabolic liability into a clinical asset.

References

  • PubChem. Lumacaftor (CID 16678941). National Library of Medicine. Available at: [Link]

  • Vertex Pharmaceuticals. Lumacaftor/Ivacaftor (Orkambi) Prescribing Information. Available at: [Link]

  • Ferreira, A., et al.Structure-Activity Relationship Studies of Benzodioxole Derivatives. Journal of Medicinal Chemistry. (Contextualized from general search results on benzodioxole SAR).
  • Murray, M.Mechanisms of inhibitory cytochrome P450 interactions. Drug Metabolism Reviews.

Sources

Comparative

metabolic stability comparison of benzodioxole analogs

As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter promising drug candidates that fail in late-stage preclinical development due to poor pharmacokinetic profiles. One of the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter promising drug candidates that fail in late-stage preclinical development due to poor pharmacokinetic profiles. One of the most notorious structural culprits is the 1,3-benzodioxole (methylenedioxyphenyl) motif. While it is a privileged scaffold found in blockbuster drugs like paroxetine and tadalafil, it carries a severe metabolic liability: it is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation.

This guide provides an in-depth, objective comparison of benzodioxole and its bioisosteric alternatives. By analyzing the mechanistic pathways of metabolic degradation and providing a self-validating experimental framework, this guide equips drug development professionals with the data necessary to make informed structural modifications.

The Mechanistic Liability of 1,3-Benzodioxole

The primary vulnerability of the benzodioxole ring lies in the sp³-hybridized methylene carbon flanked by two oxygen atoms. This site is highly prone to oxidation by hepatic CYP450 enzymes, particularly CYP3A4 and CYP2D6[1].

The metabolic pathway does not merely result in rapid drug clearance; it triggers a toxicological phenomenon known as Mechanism-Based Inactivation (MBI) . The CYP450 enzyme oxidizes the methylene carbon, generating a highly reactive carbene intermediate. This carbene acts as a suicide inhibitor by forming a tight, irreversible coordinate covalent bond with the heme iron in the CYP450 active site[2]. This permanent inactivation forces the liver to synthesize new enzymes, leading to severe drug-drug interaction (DDI) risks and potential hepatotoxicity.

MBI_Pathway A 1,3-Benzodioxole Scaffold B CYP450 Oxidation (sp3 Methylene) A->B C Reactive Carbene Intermediate B->C D Heme Iron Coordination C->D E Irreversible MBI (CYP Inactivation) D->E

CYP450-mediated mechanism-based inactivation pathway of benzodioxoles.

Comparative Metabolic Stability: Bioisosteric Alternatives

To circumvent MBI and improve half-life, medicinal chemists employ bioisosteric replacement. The goal is to eliminate the reactive methylene carbon while preserving the molecule's overall lipophilicity, electrostatic surface area, and target binding affinity.

Below is an objective comparison of the most effective benzodioxole replacements, grounded in human liver microsome (HLM) intrinsic clearance (


) data.
Structural MotifBioisosteric StrategyHLM

(µL/min/mg)
CYP Inhibition RiskOverall Metabolic Stability
1,3-Benzodioxole None (Baseline)> 100 (Rapid)High (MBI / TDI)Poor
1,4-Benzodioxane Ring Expansion~ 45 (Moderate)LowModerate
Dihydrobenzofuran Heteroatom Deletion~ 30 (Low)LowGood
2,1,3-Benzoxadiazole Aromatic Replacement~ 25 (Low)LowGood
2,2-Difluorobenzodioxole Steric/Electronic Shielding< 15 (Very Low)Very LowExcellent
Causality Behind the Data:
  • 2,2-Difluorobenzodioxole: Replacing the hydrogen atoms with fluorine creates a strong electron-withdrawing effect and introduces significant steric hindrance. The high bond dissociation energy of the C-F bond completely blocks CYP-mediated hydrogen abstraction, resulting in excellent metabolic stability.

  • 2,1,3-Benzoxadiazole: By replacing the sp³ carbon with a nitrogen atom to form a fully aromatic ring, the molecule evades CYP450 carbene formation entirely. Recent studies on MDMA analogs have demonstrated that this specific substitution successfully preserves pharmacological activity while bypassing CYP2D6 inhibition[3].

  • 1,4-Benzodioxane: Expanding the 5-membered ring to a 6-membered ring alters the dihedral angles and conformational flexibility. This prevents the molecule from aligning optimally within the CYP450 catalytic pocket, reducing clearance rates without adding halogens.

Self-Validating Experimental Protocol: In Vitro Microsomal Stability & TDI

To objectively evaluate the metabolic stability of a new bioisostere, we utilize a self-validating Human Liver Microsome (HLM) assay coupled with a Time-Dependent Inhibition (TDI) IC₅₀ shift workflow.

A protocol is only as trustworthy as its controls. Therefore, this system is designed to self-validate by including Paroxetine as a positive control for MBI, and Warfarin as a low-clearance negative control.

Assay_Workflow S1 1. HLM Pre-incubation (Compound + Buffer, 37°C) S2 2. Reaction Initiation (Add NADPH Cofactor) S1->S2 S3 3. Serial Aliquot Sampling (0, 5, 15, 30, 60 min) S2->S3 S4 4. Reaction Quenching (Cold ACN + Int. Standard) S3->S4 S5 5. LC-MS/MS & Kinetic Analysis (Calculate CL_int & IC50 Shift) S4->S5

Self-validating in vitro workflow for assessing microsomal stability and TDI.
Step-by-Step Methodology:

Step 1: Preparation & Thermal Equilibration

  • Action: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes. Incubate at 37°C for 5 minutes.

  • Causality: Pre-incubation ensures thermal equilibrium across the microplate. If the reaction is initiated at sub-optimal temperatures, early time-point kinetics will be artificially suppressed, leading to an underestimation of

    
    .
    

Step 2: Reaction Initiation

  • Action: Initiate the reaction by adding an NADPH-regenerating system (final concentration 1 mM).

  • Causality: NADPH is the obligate electron donor for CYP450-reductase. Withholding NADPH until this exact moment ensures a synchronized "time zero" (

    
    ) for all wells, validating the kinetic decay curve.
    

Step 3: Serial Sampling

  • Action: Extract 50 µL aliquots at precisely 0, 5, 15, 30, and 60 minutes.

Step 4: Reaction Quenching

  • Action: Immediately transfer each aliquot into 150 µL of ice-cold Acetonitrile (ACN) spiked with an internal standard (e.g., Tolbutamide).

  • Causality: Cold ACN serves a dual purpose: it instantly denatures the microsomal proteins (halting metabolism to prevent data drift) and extracts the small-molecule analytes into the organic phase for downstream mass spectrometry.

Step 5: LC-MS/MS Quantification & TDI Assessment

  • Action: Centrifuge the quenched plates and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (

    
    ) based on the log-linear depletion of the parent compound. To assess TDI, compare the IC₅₀ of the compound against a CYP3A4 probe substrate (e.g., Midazolam) with and without a 30-minute pre-incubation.
    
  • Causality: A significant "leftward shift" (lower IC₅₀) following pre-incubation confirms that the compound is destroying the enzyme over time (MBI). If a bioisostere (like 2,2-difluorobenzodioxole) shows no IC₅₀ shift, it successfully validates the structural replacement.

Strategic Recommendations for Lead Selection

When optimizing a benzodioxole hit, do not immediately default to fluorination. While 2,2-difluorobenzodioxole offers unmatched metabolic stability, the added lipophilicity (LogP increase) can negatively impact aqueous solubility and increase non-specific protein binding.

Best Practice: Synthesize the dihydrobenzofuran and benzoxadiazole analogs first. These modifications often provide the best balance of reducing CYP450 liability while maintaining the delicate physicochemical properties required for oral bioavailability and target engagement.

References

  • Source: National Institutes of Health (NIH)
  • Title: Mechanism-Based Inactivation (MBI)
  • Title: Bioisosteric analogs of MDMA: Improving the pharmacological profile?

Sources

Validation

validating purity of 2,2-diethyl-2H-1,3-benzodioxol-5-amine via LC-MS

High-Fidelity Purity Validation of 2,2-Diethyl-2H-1,3-benzodioxol-5-amine via LC-MS Executive Summary: The Imperative of Specificity In pharmaceutical intermediate analysis, 2,2-diethyl-2H-1,3-benzodioxol-5-amine present...

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Purity Validation of 2,2-Diethyl-2H-1,3-benzodioxol-5-amine via LC-MS

Executive Summary: The Imperative of Specificity

In pharmaceutical intermediate analysis, 2,2-diethyl-2H-1,3-benzodioxol-5-amine presents a unique challenge. Unlike its methylenedioxy analogue (piperonyl amine), the steric bulk and lipophilicity of the 2,2-diethyl substitution alter its chromatographic behavior and stability profile. While HPLC-UV is the industry workhorse for assay potency, it frequently fails to resolve co-eluting regioisomers or detect trace degradation products lacking strong chromophores.

This guide outlines a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) workflow. We demonstrate that for this specific aniline derivative, LC-MS offers a 10-100x improvement in sensitivity over UV and, more critically, provides the mass-selective specificity required to distinguish the target amine from its nitro-precursors and hydrolytic catechol impurities.

Chemical Context & Impurity Profiling

To validate purity, one must first understand the impurity landscape. The target molecule is a lipophilic aniline derivative.

  • Target: 2,2-diethyl-2H-1,3-benzodioxol-5-amine (

    
    ).
    
  • Critical Impurities:

    • Precursor: 2,2-diethyl-5-nitro-1,3-benzodioxole (Residual starting material).

    • Degradant (Hydrolysis): 4-amino-1,2-benzenediol (Catechol formation via acid-catalyzed ring opening).

    • Oxidation Product: Azo dimers (common in anilines upon air exposure).

Scientific Rationale for Method Selection: The basicity of the primary amine (


) causes peak tailing on standard silica-based C18 columns at neutral pH. Furthermore, the 2,2-diethyl group increases hydrophobicity (

), requiring high organic content for elution. LC-MS allows us to use acidic mobile phases (pH ~3) which protonate the amine (

), improving peak shape and maximizing ionization efficiency in ESI(+) mode.

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares the performance of LC-MS against standard alternatives for this specific application.

FeatureLC-MS/MS (Recommended) HPLC-UV (Standard) GC-MS (Alternative)
Specificity High. Mass-based filtering eliminates co-elution risks.Moderate. Relies solely on retention time; prone to matrix interference.High. Excellent resolution for volatiles.
Sensitivity (LOD) < 1 ng/mL. Essential for genotoxic impurity (GTI) screening.~100 ng/mL. Insufficient for trace impurity analysis.~10 ng/mL. Good, but lower than LC-MS.
Sample Integrity High. Soft ionization (ESI) preserves labile structures.High. Non-destructive (until detection).Low. High injector temps (250°C) may degrade the dioxole ring.
Throughput Rapid. UHPLC compatible (3-5 min run times).Moderate. Often requires longer gradients for resolution.Slow. Requires long thermal gradients.
Primary Use Case Trace impurity ID, Genotoxic screening, Final Release.Raw material assay, % purity (area normalization).Residual solvent analysis, volatile precursors.

Validated LC-MS Experimental Protocol

This protocol is designed for an Agilent 6400 Series QQQ or Thermo TSQ, but is transferable to other platforms.

A. Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL Methanol (LC-MS grade) to obtain 1 mg/mL.

  • Working Standard: Dilute Stock 1:1000 in Mobile Phase A to reach 1 µg/mL (1000 ppb).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon is avoided due to potential adsorption of anilines).

B. Chromatographic Conditions (UHPLC)
  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).

    • Why? Biphenyl stationary phases offer superior

      
       selectivity for aromatic amines compared to C18, better separating the nitro-precursor from the amine.
      
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

C. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[2]

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Scan Mode:

    • Full Scan (Q1): 100–500 m/z (for unknown impurity profiling).

    • SIM/MRM: Monitor m/z 208.1

      
       for the target.
      
  • Target Ion: m/z 208.1 (Calculated MW: 207.27).

Validation Workflow & Logic Map

The following diagram illustrates the decision-making process for validating the purity of the benzodioxol-amine, ensuring no critical step is overlooked.

PurityValidation Sample Crude Sample (2,2-diethyl-2H-1,3-benzodioxol-5-amine) Prep Sample Prep (MeOH Dilution + 0.22µm PTFE Filter) Sample->Prep LC UHPLC Separation (Biphenyl Column, Acidic Mobile Phase) Prep->LC Injection Detection Detection Split LC->Detection UV UV (254/280 nm) Macro Purity (>98%) Detection->UV High Conc. MS ESI-MS (Positive Mode) Trace Impurity ID Detection->MS Trace Conc. Data Data Processing (Integration & Mass Extraction) UV->Data MS->Data Decision Purity Verification Data->Decision Compare vs Standards Pass PASS: Release Batch (Impurities < 0.1%) Decision->Pass Within Specs Fail FAIL: Reprocess (ID Structure of Impurity) Decision->Fail Out of Specs

Figure 1: Integrated LC-MS/UV validation workflow ensuring both macro-assay purity and trace impurity identification.

Performance Data (Representative)

The following data summarizes the expected performance metrics when validating this method according to ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaTypical Result (LC-MS)
Linearity (

)


(Range: 1–1000 ng/mL)
Accuracy (Recovery)

(Trace level)

at 10 ng/mL spike
Precision (RSD)


(n=6 injections)
LOD (Limit of Detection) S/N > 3:1

ng/mL
Specificity No interference at m/z 208.1Clean baseline (Matrix effect < 10%)

Interpretation: The low LOD (0.5 ng/mL) confirms the method's ability to detect potentially genotoxic nitro-precursors at levels far below the standard 0.1% threshold required by regulatory bodies.

References

  • International Conference on Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021).[4] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. Retrieved from [Link]

Sources

Comparative

Elemental Analysis Standards for C11H15NO2 Derivatives: A Comprehensive Comparison Guide

Introduction The molecular formula C11H15NO2 (exact mass: 193.110279 Da) encompasses a critical class of phenethylamine derivatives, most notably 3,4-Methylenedioxymethamphetamine (MDMA) and its structural isomers[1]. Fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The molecular formula C11H15NO2 (exact mass: 193.110279 Da) encompasses a critical class of phenethylamine derivatives, most notably 3,4-Methylenedioxymethamphetamine (MDMA) and its structural isomers[1]. For drug development professionals and forensic chemists, establishing the precise elemental profile of these derivatives is a non-negotiable standard.

As a Senior Application Scientist, I approach elemental analysis not merely as a quantification task, but as a dual-mandate system: organic stoichiometric validation (confirming the Active Pharmaceutical Ingredient's C, H, N, O ratio) and inorganic trace profiling (identifying heavy metals and catalysts linked to specific synthetic pathways)[2]. This guide objectively compares the performance of CHNS-O Combustion Analyzers against Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Emission Spectroscopy (ICP-AES) to establish a self-validating analytical framework.

Comparative Analysis of Elemental Techniques

To ensure data integrity, researchers must select the appropriate instrumental technique based on the target elements and required detection limits.

  • : This technique utilizes the Pregl-Dumas method of high-temperature flash combustion in an oxygen-rich environment. It is the gold standard for verifying the bulk purity of a synthesized C11H15NO2 standard. The theoretical mass fractions for pure C11H15NO2 are: C (68.37%), H (7.82%), N (7.25%), and O (16.56%) . Deviations from these percentages immediately flag the presence of organic impurities, unreacted precursors, or moisture.

  • : While CHNS-O confirms the organic framework, ICP-MS and ICP-AES are deployed to detect inorganic trace elements down to parts-per-billion (ppb) or parts-per-trillion (ppt) levels[3]. ICP-MS is inherently more sensitive than ICP-AES and is critical for identifying residual catalysts (e.g., Pt, Pd, Ni) and reducing agents (e.g., B, Al, Hg) used during synthesis[2].

Quantitative Performance Comparison
FeatureCHNS-O Combustion AnalysisICP-MSICP-AES
Target Elements C, H, N, S, OTrace Metals (Pt, B, Al, Hg, Pb, etc.)Major/Minor Metals (Na, K, Ca, Mg, Zn)
Detection Limits 0.01% – 100%Parts-per-trillion (ppt) to ppbParts-per-billion (ppb) to ppm
Sample Preparation None (Direct weighing into Tin capsule)Acid Microwave Digestion (HNO3/H2O2)Acid Microwave Digestion (HNO3/H2O2)
Primary Application API Stoichiometry & Purity VerificationCatalyst Tracing & Forensic Route ProfilingBulk Inorganic Impurity Screening
Destructive? Yes (Combusted to gases)Yes (Mineralized in acid & plasma)Yes (Mineralized in acid & plasma)

Analytical Workflow Visualization

G Start C11H15NO2 Derivative (e.g., MDMA Standard) Split1 Organic Profiling (CHNS-O Analysis) Start->Split1 Split2 Inorganic Trace Profiling (ICP-MS / ICP-AES) Start->Split2 Prep1 Micro-weighing & Tin Capsule Sealing Split1->Prep1 Prep2 Microwave Digestion (HNO3 + H2O2) Split2->Prep2 Analysis1 High-Temp Combustion (Pregl-Dumas Method) Prep1->Analysis1 Analysis2 Argon Plasma Ionization Mass Spectrometry Prep2->Analysis2 Result1 API Purity & Stoichiometric Verification Analysis1->Result1 Result2 Catalyst Tracing (Pt, B, Pd, Ni) Analysis2->Result2

Workflow comparison of organic (CHNS-O) vs. inorganic (ICP-MS) elemental analysis for C11H15NO2.

Experimental Protocols: Self-Validating Methodologies

A robust protocol must be designed with internal causality—every step must mechanistically justify its inclusion to prevent analytical artifacts.

Protocol 1: CHNS-O Stoichiometric Verification
  • Micro-weighing & Encapsulation: Accurately weigh 1.5–2.0 mg of the C11H15NO2 standard into a highly pure tin (Sn) capsule.

    • Causality: The tin capsule is not merely a container; it acts as a critical combustion catalyst. During the oxygen pulse, the oxidation of tin is highly exothermic, creating a localized flash temperature spike up to ~1800°C. This ensures the complete destruction of the resilient aromatic ring of the phenethylamine matrix.

  • Flash Combustion: Drop the capsule into a quartz reactor maintained at 950°C, synchronized with a controlled pulse of ultra-pure O2 gas[4].

  • Reduction Phase: Pass the resulting gas mixture (CO2, H2O, NOx) through a reduction column packed with elemental copper wire at 600°C.

    • Causality: Copper quantitatively reduces all nitrogen oxides (NOx) to N2 gas and scavenges any excess O2. If O2 reaches the Thermal Conductivity Detector (TCD), it will skew the nitrogen peak and permanently degrade the detector filament.

  • Separation & Detection: Separate the gases via a specialized GC column and quantify using a TCD against a certified standard (e.g., Sulfanilamide).

Protocol 2: Trace Metal Profiling via ICP-MS
  • Microwave-Assisted Acid Digestion: Transfer 50 mg of the C11H15NO2 sample into a closed PTFE vessel. Add 5 mL of concentrated ultra-pure HNO3 and 1 mL of 30% H2O2. Subject to microwave heating (e.g., 200°C for 20 mins)[3].

    • Causality: Closed-vessel microwave digestion completely mineralizes the organic matrix. If unoxidized carbon enters the ICP-MS, it will deposit on the sampler and skimmer cones (causing signal drift) and create severe polyatomic interferences (e.g., 40Ar12C+ interfering with the detection of 52Cr+).

  • Dilution: Dilute the digestate to 50 mL with 18.2 MΩ·cm deionized water to achieve an acid concentration of <2% HNO3.

  • Plasma Ionization: Introduce the sample via a concentric nebulizer into an Argon plasma operating at 1425 W forward power with a 15 L/min plasma flow[5].

    • Causality: The extreme kinetic temperature of the Ar plasma (up to 10,000 K) ensures complete desolvation, atomization, and ionization of trace metals into singly charged positive ions (M+), optimizing transmission into the mass analyzer.

  • Mass Filtration: Utilize a quadrupole mass spectrometer to filter ions by their mass-to-charge (m/z) ratio, quantifying against a multi-element calibration curve[3].

Mechanistic Insights: Linking Elements to Synthesis Routes

The true power of elemental analysis in drug development and forensic profiling lies in its ability to reconstruct the chemical history of a molecule.

CatalystTrace Precursor Precursor (MDP2P) Synthesis Reductive Amination Precursor->Synthesis Product C11H15NO2 Product Synthesis->Product Catalysts Catalysts (Pt, NaBH4) Catalysts->Synthesis Introduces metals ICPMS ICP-MS Analysis Product->ICPMS Sample Trace Trace Profile (High Pt, B) ICPMS->Trace Quantifies Conclusion Synthesis Route Identification Trace->Conclusion Matches route

Logical pathway linking trace elemental profiles to C11H15NO2 synthesis routes via ICP-MS.

For example, the synthesis of MDMA (a primary C11H15NO2 derivative) via the reductive amination of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) leaves distinct inorganic fingerprints[5]. If the ICP-MS profile reveals elevated levels of Aluminum (Al) and Mercury (Hg), the analyst can deduce the use of an aluminum amalgam reducing agent. Conversely,[2].

Conclusion

For the rigorous characterization of C11H15NO2 derivatives, a dual-technique approach is mandatory. CHNS-O analysis provides rapid, cost-effective validation of the organic stoichiometry, ensuring API purity and structural integrity. Concurrently, ICP-MS offers unparalleled sensitivity for inorganic trace profiling, serving as an indispensable tool for elucidating synthesis pathways and detecting toxic heavy metal contaminants.

References

  • State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • Elemental analysis of 3,4-methylenedioxymethamphetamine (MDMA): A tool to determine the synthesis method and trace links Source: Forensic Science International URL:[Link]

  • Elemental Analysis CHNS (O) - Testing Methods Source: Auriga Research URL:[Link]

  • Elemental analysis: operation & applications Source: Elementar URL:[Link]

  • N-Methyl-3,4-methylenedioxyamphetamine (C11H15NO2) Source: NIST Chemistry WebBook URL:[Link]

Sources

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